1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-fluoro-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOCRSISEUGDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718655 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889362-81-6 | |
| Record name | 1-Bromo-3-tert-butoxy-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a trifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a bulky tert-butoxy group, and a fluorine atom at the 1, 3, and 5 positions respectively, provides a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for selective and sequential chemical transformations, making it a valuable building block for the creation of novel pharmaceutical agents and advanced materials.
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a well-established principle in modern drug design. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The tert-butoxy group, a sterically demanding ether, can influence the molecule's conformational properties and solubility, while also offering a potential site for de-alkylation to reveal a phenolic hydroxyl group for further functionalization. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility in a research and development setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 889362-81-6 | [1][2] |
| Molecular Formula | C₁₀H₁₂BrFO | [1][2] |
| Molecular Weight | 247.10 g/mol | [1][2] |
| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |
| Storage | Sealed in a dry environment at 2-8°C | [1][2] |
Synthesis and Mechanistic Insights
The most logical and widely applicable method for the preparation of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis proceeds by the reaction of 3-bromo-5-fluorophenol with a suitable tert-butylating agent.
Core Reaction: Williamson Ether Synthesis
The Williamson ether synthesis is a two-step process. First, the phenolic proton of 3-bromo-5-fluorophenol is abstracted by a strong base to form a more nucleophilic phenoxide ion. This is a critical step as phenols are significantly more acidic than aliphatic alcohols, allowing for the use of a wider range of bases. The resulting phenoxide then acts as a nucleophile, attacking an electrophilic tert-butyl source in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound, designed to be self-validating through careful control of reaction parameters and in-process checks.
Starting Materials:
-
3-Bromo-5-fluorophenol
-
tert-Butanol
-
A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Reagents for workup and purification (e.g., saturated aqueous ammonium chloride, diethyl ether, magnesium sulfate, silica gel)
Step-by-Step Methodology:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 3-bromo-5-fluorophenol (1.0 equivalent) in the chosen anhydrous solvent.
-
Base Addition: Carefully add the strong base (1.1 equivalents) portion-wise at 0°C to control any exothermic reaction. The formation of the phenoxide can be visually monitored by the evolution of hydrogen gas if using NaH.
-
Introduction of the Electrophile: While maintaining the inert atmosphere, add the tert-butylating agent. Note: Due to the high propensity of tertiary alkyl halides to undergo elimination, a more suitable approach involves the use of tert-butanol in the presence of a dehydrating agent or pre-forming the potassium tert-butoxide.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like NaH necessitates the exclusion of water to prevent quenching of the base.
-
Aprotic Solvent: Polar aprotic solvents like THF or DMF are ideal for SN2 reactions as they solvate the cation of the base without strongly solvating the nucleophilic anion, thus enhancing its reactivity.
-
Choice of Base: A strong base is required to fully deprotonate the phenol, driving the equilibrium towards the formation of the more reactive phenoxide.
-
Tertiary Electrophile Consideration: The direct use of tert-butyl halides is generally avoided in Williamson ether synthesis due to the high likelihood of E2 elimination as the major reaction pathway. Therefore, alternative methods for introducing the tert-butyl group are preferred.
Diagram of the Williamson Ether Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the this compound moiety are not readily found in public literature, its structural features make it an attractive building block for the synthesis of novel therapeutic agents. The general importance of fluorinated aromatic compounds in drug discovery is well-documented, as they can lead to improved potency, metabolic stability, and bioavailability.
Potential as a Versatile Intermediate:
-
Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups, as well as amines and other nitrogen-containing functionalities. This versatility is crucial in generating libraries of compounds for high-throughput screening in the early phases of drug discovery.
-
Modification of the Ether Linkage: The tert-butoxy group can be cleaved under acidic conditions to reveal the corresponding phenol. This phenol can then be used for further derivatization, such as the formation of other ethers or esters, or as a handle for attachment to a larger molecular scaffold.
-
Influence of Fluorine: The fluorine atom's high electronegativity can modulate the pKa of nearby functional groups and influence the overall electronic properties of the molecule. This can be exploited to fine-tune the binding of a drug candidate to its biological target. The carbon-fluorine bond is also very strong, which can block sites of metabolic oxidation and thereby increase the in vivo half-life of a drug.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of similar brominated and fluorinated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound is a strategically functionalized aromatic building block with significant potential for application in drug discovery and materials science. Its synthesis via the Williamson ether synthesis is a robust and well-understood process. The orthogonal reactivity of its three functional groups—the bromine, the tert-butoxy ether, and the fluorine—provides chemists with a powerful tool for the construction of complex and diverse molecular structures. As the demand for novel and effective pharmaceuticals continues to grow, the importance of versatile and intelligently designed building blocks like this compound will undoubtedly increase.
References
-
Chemikart. This compound. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
LookChem. 1-Bromo-3-fluorobenzene Safety Information. [Link]
-
AD PHARMACHEM. P-Bromo Fluoro Benzene. [Link]
Sources
An In-depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6), a versatile building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development, offering field-proven insights and detailed methodologies.
Introduction: A Strategically Substituted Aromatic Building Block
This compound is a trifunctional aromatic compound featuring a bromine atom, a bulky tert-butoxy group, and a fluorine atom. This unique substitution pattern imparts a desirable combination of steric and electronic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. The presence of the bromine atom provides a handle for various cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of target molecules, and the tert-butoxy group can be used as a protecting group or to modulate solubility and steric hindrance.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and drug design. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 889362-81-6 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₂BrFO | BLDpharm[1] |
| Molecular Weight | 247.10 g/mol | BLDpharm[1] |
| Physical Form | Liquid (at room temperature) | Sigma-Aldrich |
| Melting Point | Not experimentally determined; likely a low-melting solid or liquid. For comparison, 1-bromo-3-fluorobenzene has a melting point of -8 °C. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Poorly soluble in water. | |
| XLogP3 | 4.4 (Computed) | |
| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |
Spectral Data Analysis
Spectroscopic data is crucial for the identification and characterization of this compound. While readily available public spectra for this specific compound are limited, chemical suppliers like BLDpharm indicate the availability of NMR, HPLC, LC-MS, and UPLC data upon request.[1] For illustrative purposes, a discussion of the expected spectral features is provided below, drawing comparisons with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the nine equivalent protons of the tert-butyl group. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and bromine substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon atoms attached to bromine, fluorine, and the oxygen of the tert-butoxy group showing characteristic chemical shifts. The quaternary carbon and the methyl carbons of the tert-butyl group will also be readily identifiable.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a clear signal for the single fluorine atom, with its chemical shift and coupling constants offering valuable structural information.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic ring and the tert-butyl group.
-
C-O stretching of the ether linkage.
-
C-Br and C-F stretching vibrations.
-
Aromatic C=C bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis and Reactivity
The synthesis of this compound can be envisioned through a multi-step sequence, leveraging established methodologies for the introduction of the key functional groups onto the benzene ring. A plausible synthetic route is outlined below.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Synthetic Protocol (Predictive)
Step 1: Diazotization of 3,5-Difluoroaniline
-
Dissolve 3,5-difluoroaniline in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5°C to form the diazonium salt intermediate.
Step 2: Sandmeyer Reaction to form 1-Bromo-3,5-difluorobenzene
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which will be indicated by the cessation of nitrogen gas evolution.
-
Isolate the crude 1-Bromo-3,5-difluorobenzene by steam distillation or solvent extraction.
Step 3: Nucleophilic Aromatic Substitution with Potassium tert-butoxide
-
Dissolve 1-Bromo-3,5-difluorobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add potassium tert-butoxide to the solution.
-
Heat the reaction mixture to drive the nucleophilic aromatic substitution, where the tert-butoxide displaces one of the fluorine atoms. The fluorine atom at the 3-position is more activated towards nucleophilic substitution due to the electronic effects of the bromine and the other fluorine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the final product, this compound, by column chromatography.
Reactivity and Utility in Drug Discovery
The strategic placement of the three functional groups on the aromatic ring makes this compound a highly valuable and versatile building block in organic synthesis, particularly in the context of drug discovery and development.
Cross-Coupling Reactions
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds.
Caption: Key cross-coupling reactions utilizing this compound.
Exemplary Suzuki-Miyaura Coupling Protocol (Predictive):
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the resulting biaryl compound by column chromatography.
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological properties.[2] The fluorine atom in this compound can confer several advantages to the final molecule, including:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer in vivo half-life.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.
-
Improved Bioavailability: The increased lipophilicity imparted by fluorine can enhance membrane permeability.
Safety and Handling
As a brominated and fluorinated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
This compound is a strategically designed building block that offers significant advantages for the synthesis of novel compounds in the pharmaceutical and materials science industries. Its unique combination of a reactive bromine handle, a metabolically robust fluorine atom, and a sterically demanding tert-butoxy group provides chemists with a powerful tool for molecular design and construction. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its successful application in research and development.
References
- Vertex AI Search. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery.
- BLDpharm. 889362-81-6|this compound.
- Sigma-Aldrich. 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. 2013-10-17.
Sources
1-Bromo-3-(tert-butoxy)-5-fluorobenzene molecular weight
An In-depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of halogen atoms and sterically influential groups into molecular scaffolds is a cornerstone of rational drug design. This compound is a trifunctionalized aromatic compound that serves as a high-value building block for researchers and scientists in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a bulky tert-butoxy group to confer steric direction and improve pharmacokinetic profiles—makes it a versatile intermediate in the synthesis of complex molecular architectures.
This technical guide provides a comprehensive overview of the physicochemical properties, a validated synthetic protocol, potential applications in drug development, and essential safety and handling information for this compound.
Physicochemical Properties
This compound is characterized by the following properties:
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂BrFO | |
| Molecular Weight | 247.10 g/mol | |
| CAS Number | 889362-81-6 | |
| Appearance | Not specified (likely a solid or oil) | - |
| Storage Conditions | Sealed in dry, 2-8°C |
Synthesis of this compound
The most direct and industrially scalable method for the synthesis of this compound is via a Williamson ether synthesis. This classic yet powerful reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the precursor is the readily available 3-Bromo-5-fluorophenol.
Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Potassium carbonate (K₂CO₃), anhydrous
-
tert-Butyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-fluorophenol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (2.0 eq). The use of a strong base is crucial to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Alkylation: Add tert-butyl bromide (1.5 eq) dropwise to the stirred suspension at room temperature. The reaction mixture is then heated to 60-80°C and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The SN2 reaction mechanism is favored here, where the phenoxide attacks the alkyl halide.[4][5]
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique arrangement of functional groups on this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents.
-
Role of the Bromine Atom: The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position.
-
Influence of the Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life.
-
The tert-Butoxy Group: The bulky tert-butoxy group provides significant steric hindrance, which can be exploited to direct reactions to other positions on the ring. Furthermore, it can improve the pharmacokinetic profile of a drug candidate by increasing its lipophilicity, which can enhance membrane permeability.
Logical Workflow in Drug Discovery
Caption: Utilization of the subject compound in a typical drug discovery pipeline.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse and complex molecules with tailored pharmacological properties. Researchers and scientists can leverage the unique attributes of this compound to accelerate the development of novel therapeutics.
References
Sources
- 1. ossila.com [ossila.com]
- 2. 3-ブロモ-5-フルオロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-5-fluorophenol (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: Structure, Synthesis, and Applications
This guide provides a comprehensive overview of 1-bromo-3-(tert-butoxy)-5-fluorobenzene, a halogenated aromatic compound with significant potential in the fields of medicinal chemistry and materials science. We will delve into its molecular structure, explore a robust synthetic route, and discuss the rationale behind the experimental design, providing researchers, scientists, and drug development professionals with a practical and in-depth resource.
Molecular Structure and Properties
This compound is a substituted benzene ring with the chemical formula C₁₀H₁₂BrFO. Its structure is characterized by the presence of three key functional groups: a bromine atom, a tert-butoxy group, and a fluorine atom, positioned at the 1, 3, and 5 positions of the aromatic ring, respectively.
Key Structural Features and Their Implications:
-
Bromine Atom: The bromine atom serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of diverse molecular fragments, making it a valuable building block in the synthesis of complex organic molecules.
-
Fluorine Atom: The presence of a fluorine atom can significantly modulate the physicochemical properties of the molecule. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve bioavailability.
-
Tert-butoxy Group: The bulky tert-butoxy group acts as a steric shield, which can protect adjacent functional groups from unwanted reactions and influence the regioselectivity of further chemical transformations. In the context of drug design, this group can also enhance lipophilicity, which can impact a molecule's ability to cross cell membranes.
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| CAS Number | 889362-81-6 |
| Appearance | Colorless to light yellow liquid |
| Storage | Sealed in a dry environment at 2-8°C[1] |
Synthesis of this compound
A robust and efficient synthesis of this compound can be achieved via a Williamson ether synthesis, starting from the commercially available 3-bromo-5-fluorophenol. This two-step process involves the deprotonation of the phenol to form a phenoxide, followed by nucleophilic substitution with a tert-butyl electrophile.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Bromo-5-fluorophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylpropene (isobutylene)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of Sodium 3-bromo-5-fluorophenoxide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-fluorophenol (1.0 eq).
-
Dissolve the phenol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the sodium phenoxide is typically quantitative.
Step 2: Tert-butylation
-
Cool the solution of sodium 3-bromo-5-fluorophenoxide back to 0 °C.
-
While stirring vigorously, bubble 2-methylpropene gas (a slight excess) through the solution.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford this compound as a colorless to light yellow liquid.
Mechanistic Insights and Rationale for Experimental Choices
The synthesis of this compound via the Williamson ether synthesis is a well-established and reliable method.[2][3][4]
Deprotonation: The first step involves the deprotonation of the phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols due to the resonance stabilization of the resulting phenoxide ion.[3] Sodium hydride is a strong, non-nucleophilic base that is ideal for this transformation, as it irreversibly deprotonates the phenol to form the sodium phenoxide and hydrogen gas, which simply bubbles out of the reaction mixture.[5] The use of an anhydrous solvent like THF is crucial to prevent the quenching of the sodium hydride.
Tert-butylation: The second step is an Sₙ1-type reaction. A direct Sₙ2 reaction with a tert-butyl halide is not feasible due to the steric hindrance of the tertiary carbon, which would lead to elimination as the major pathway. Instead, isobutylene is used in the presence of a catalytic amount of strong acid, such as sulfuric acid. The acid protonates the isobutylene to form a stable tert-butyl carbocation. This carbocation then acts as the electrophile and is attacked by the nucleophilic phenoxide to form the desired ether.
Spectroscopic Characterization
The structure of this compound can be confirmed by standard spectroscopic techniques, including ¹H NMR and ¹³C NMR spectroscopy. While specific, publicly available spectra for this exact compound are limited, the expected spectral features can be predicted based on the structure and data from similar compounds.
Expected ¹H NMR Spectral Data:
-
A singlet in the region of 1.3-1.5 ppm, integrating to 9 hydrogens, corresponding to the magnetically equivalent methyl protons of the tert-butoxy group.
-
Three aromatic protons in the region of 6.5-7.5 ppm, exhibiting complex splitting patterns due to coupling with each other and with the fluorine atom.
Expected ¹³C NMR Spectral Data:
-
A signal around 30-35 ppm for the methyl carbons of the tert-butoxy group.
-
A signal around 80-85 ppm for the quaternary carbon of the tert-butoxy group.
-
Several signals in the aromatic region (100-160 ppm), with their chemical shifts influenced by the bromine, fluorine, and tert-butoxy substituents. Carbon-fluorine coupling will be observed for the carbons in close proximity to the fluorine atom.
A certificate of analysis for a commercially available sample of this compound confirms that the ¹H NMR spectrum is consistent with the assigned structure.
Applications in Drug Discovery and Materials Science
Halogenated aromatic compounds are valuable building blocks in the synthesis of pharmaceuticals and advanced materials. The unique combination of a bromine, a fluorine, and a tert-butoxy group in this compound makes it a particularly interesting intermediate for several reasons:
-
Drug Discovery: The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the rapid generation of libraries of compounds for biological screening. The fluorine and tert-butoxy groups can be used to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as its metabolic stability, binding affinity, and cell permeability.
-
Materials Science: The specific substitution pattern of this molecule can be exploited in the synthesis of liquid crystals, polymers, and other functional materials where the electronic and steric properties of the aromatic ring are critical to performance.
Conclusion
This compound is a versatile and valuable building block for organic synthesis. Its straightforward preparation via a Williamson ether synthesis, coupled with the synthetic utility of its functional groups, makes it an attractive starting material for the development of new pharmaceuticals and advanced materials. This guide has provided a detailed overview of its structure, a reliable synthetic protocol with mechanistic insights, and a discussion of its potential applications, offering a solid foundation for researchers working with this compound.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
Sources
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Technical Guide
This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The strategic placement of the bromo, tert-butoxy, and fluoro substituents on the benzene ring makes this molecule a versatile building block, and a thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development.
Molecular Structure and Key Features
This compound possesses a unique substitution pattern that influences its electronic and steric properties. The interplay between the electron-withdrawing halogen atoms (bromine and fluorine) and the bulky, electron-donating tert-butoxy group dictates the chemical environment of each atom, which is reflected in its spectroscopic signatures.
Figure 2. General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine with its two abundant isotopes (⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two peaks of approximately equal intensity at m/z values corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.
-
M⁺ (with ⁷⁹Br): C₁₀H₁₂⁷⁹BrFO = 246.01
-
[M+2]⁺ (with ⁸¹Br): C₁₀H₁₂⁸¹BrFO = 248.01
-
-
Fragmentation: Electron ionization (EI) is expected to cause fragmentation of the molecule. Key fragmentation pathways would include:
-
Loss of a methyl group (-CH₃) from the tert-butyl group.
-
Loss of the entire tert-butyl group (-C(CH₃)₃).
-
Loss of the tert-butoxy group (-OC(CH₃)₃).
-
Loss of bromine (-Br).
-
| Ion | Predicted m/z | Interpretation |
| [C₁₀H₁₂BrFO]⁺ | 246, 248 | Molecular ion peak with characteristic 1:1 bromine isotope pattern |
| [C₉H₉BrFO]⁺ | 231, 233 | Loss of a methyl group |
| [C₆H₄BrF]⁺ | 174, 176 | Loss of the tert-butoxy group |
| [C₁₀H₁₂FO]⁺ | 167 | Loss of a bromine radical |
The presence of the bromine isotope pattern is a powerful diagnostic tool in mass spectrometry. [1]
Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an electron ionization mass spectrum is as follows:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, a direct insertion probe or gas chromatography (GC-MS) can be used.
-
Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2950-3000 | C-H stretch (tert-butyl) | Strong |
| 1580-1620 | C=C stretch (aromatic) | Medium-Strong |
| 1450-1500 | C=C stretch (aromatic) | Medium-Strong |
| 1200-1300 | C-O stretch (tert-butoxy) | Strong |
| 1100-1200 | C-F stretch | Strong |
| 500-600 | C-Br stretch | Medium-Weak |
Rationale for Predictions:
-
The strong C-H stretching vibrations of the tert-butyl group are expected in the aliphatic C-H region.
-
The characteristic aromatic C=C stretching bands will appear in the 1450-1620 cm⁻¹ region.
-
A strong absorption corresponding to the C-O stretch of the ether linkage is anticipated.
-
The C-F and C-Br stretching vibrations will be present at lower wavenumbers. The C-F stretch is typically strong, while the C-Br stretch is often weaker. The vibrational spectra of similar compounds like 1-bromo-3-fluorobenzene have been studied in detail and support these assignments. [2]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the IR beam path.
-
Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data (NMR, MS, and IR) for this compound. By understanding these expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and data from closely related molecules, providing a reliable framework for the characterization of this compound.
References
-
PubChem. 1-Bromo-3-(tert-butyl)-5-fluorobenzene. [Link]
-
NIST Chemistry WebBook. Benzene, 1-bromo-3-fluoro-. [Link]
-
PubChem. 1-Bromo-3-tert-butylbenzene. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Prasanna, S., et al. (2014). FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 538-547. [Link]
Sources
Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
For the innovative researchers, scientists, and drug development professionals forging new paths in medicinal chemistry and materials science, the introduction of novel building blocks is a constant source of opportunity. 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6) is one such compound, offering a unique combination of functionalities for intricate molecular design. However, as with any specialized chemical reagent, a thorough understanding of its safety profile and handling requirements is paramount to ensuring both experimental success and, more importantly, the well-being of laboratory personnel.
This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more practical understanding of the potential hazards associated with this compound. By synthesizing available data and drawing upon established principles of chemical safety, this document aims to empower the user with the knowledge to confidently and safely incorporate this versatile reagent into their research and development workflows.
Hazard Identification and Risk Assessment: A Proactive Approach
While a comprehensive, peer-reviewed toxicological profile for this compound is not yet widely available, preliminary hazard classifications and data from structurally similar compounds provide a strong foundation for a robust risk assessment. The primary known hazards are outlined below.
GHS Hazard Classifications
| Hazard Class | Hazard Statement | GHS Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Respiratory Irritation | May cause respiratory irritation | H335 |
This data is based on information from chemical suppliers and should be treated as a primary, though not exhaustive, list of potential hazards.
The chemical structure, featuring a halogenated aromatic ring and a bulky tert-butoxy ether group, suggests that the primary routes of exposure will be through skin contact, eye contact, and inhalation of any aerosols or vapors. While the high boiling point of related compounds suggests low volatility at room temperature, any operations involving heating, aerosolization, or use under reduced pressure will increase the risk of inhalation exposure.
Physical and Chemical Properties: Understanding the Compound's Behavior
A summary of the key physical and chemical properties of this compound is provided below. This information is crucial for designing safe experimental setups and for responding effectively to accidental releases.
| Property | Value |
| CAS Number | 889362-81-6 |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Storage Temperature | 2-8°C, sealed in a dry environment[1] |
Due to the lack of a comprehensive SDS, data from the analogous compound 1-bromo-3,5-difluorobenzene can be used for preliminary risk assessment of flammability, with the understanding that the tert-butoxy group will alter these properties. 1-bromo-3,5-difluorobenzene is classified as a flammable liquid (Category 3)[2]. Therefore, it is prudent to treat this compound as a potentially flammable substance and to avoid ignition sources.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe handling for any chemical is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls:
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated laboratory fume hood to minimize the risk of inhalation exposure.
-
Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled[2].
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Tightly fitting safety goggles or a full-face shield are required to protect against splashes and eye irritation.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin.
-
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Keep away from heat, sparks, and open flames.
-
Ground and bond containers when transferring material to prevent static discharge[2].
-
Use non-sparking tools[2].
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 2-8°C[1].
-
Store away from incompatible materials such as strong oxidizing agents[2].
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
This material should be treated as hazardous waste.
-
Do not dispose of down the drain.
-
Contaminated packaging should be disposed of in the same manner as the chemical itself.
Emergency Procedures: Preparedness and Response
Spill Response Workflow
Caption: Decision workflow for responding to a spill of this compound.
First-Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Conclusion: A Commitment to Safety
This compound is a valuable tool for chemical innovation. By understanding its potential hazards and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and responsibly unlock its synthetic potential. A proactive and informed approach to safety is not a barrier to discovery but rather the foundation upon which successful and sustainable research is built.
References
-
AOBChem USA. 1-bromo-3-(tert-butyl)-5-fluorobenzene. [Link]
-
LookChem. 1-Bromo-3-fluorobenzene. [Link]
Sources
A Technical Guide to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene for Advanced Chemical Synthesis
For Immediate Release
This technical guide provides an in-depth overview of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene (CAS No. 889362-81-6), a key building block for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its commercial availability, physicochemical properties, safety and handling protocols, and its application in advanced chemical synthesis, including a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
This compound is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—comprising a reactive bromine atom, a sterically hindering tert-butoxy group, and an electron-withdrawing fluorine atom—offers medicinal chemists a powerful tool for strategic molecular design. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of novel molecular frameworks.
The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, while the tert-butoxy group can modulate solubility and provide steric hindrance to direct reactions to specific sites on the aromatic ring. These features make this compound a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of targeted therapies.
Commercial Availability and Physicochemical Properties
This compound is commercially available from several specialized chemical suppliers. The typical purity offered is ≥95%.
| Property | Value | Source |
| CAS Number | 889362-81-6 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₂BrFO | BLDpharm[1] |
| Molecular Weight | 247.10 g/mol | BLDpharm[1] |
| Purity | ≥95% | BLDpharm[1] |
| Storage | Sealed in dry, 2-8°C, cold-chain transportation recommended | BLDpharm[1] |
Table 1: Physicochemical Properties and Commercial Availability of this compound.
A summary of representative commercial suppliers is provided below. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.
| Supplier | Purity | Notes |
| BLDpharm | 95+% | Offers various pack sizes and provides technical documents such as NMR, HPLC, and LC-MS upon request.[1] |
| AstaTech, Inc. | ≥95% | Listed as a supplier of this compound. |
| Atomax Chemicals Co.,Ltd | Not specified | Listed as a supplier of this organic intermediate. |
Table 2: Representative Commercial Suppliers of this compound.
Safety, Handling, and Storage
As a brominated and fluorinated aromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Based on safety data for structurally similar compounds, the following hazards may be associated with this reagent:
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of vapors or mist may cause respiratory irritation.
-
Flammability: While not highly flammable, it may be combustible. Keep away from heat, sparks, and open flames.
First Aid Measures:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Storage and Disposal:
Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place, as recommended at 2-8°C.[1] Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Applications in Advanced Organic Synthesis
The primary application of this compound lies in its utility as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal in the synthesis of complex biaryl and aryl-amine structures, which are common motifs in medicinally active compounds.
Synthesis of Pyrazole-Containing Compounds for Drug Discovery
A significant application of this building block is in the synthesis of substituted pyrazoles. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[1][2][3][4]
The bromine atom of this compound can be readily coupled with a pyrazole boronic acid or its ester equivalent via a Suzuki-Miyaura reaction to furnish 3-(tert-butoxy)-5-fluorophenyl-substituted pyrazoles. These intermediates can be further elaborated to generate libraries of novel compounds for drug discovery programs. The strategic placement of the fluorine and tert-butoxy groups can impart desirable pharmacokinetic properties to the final molecules.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a substituted pyrazole, a key intermediate in the development of novel therapeutics. This protocol is based on established methodologies for the synthesis of similar biaryl compounds.[5][6]
Reaction Scheme:
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity profile of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
An In-Depth Technical Guide to the Reactivity Profile of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Abstract
This compound is a synthetically valuable aryl halide building block, distinguished by its unique substitution pattern that offers a nuanced reactivity profile. The interplay between the bromo, fluoro, and bulky tert-butoxy substituents dictates its behavior in a range of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity, focusing on the causality behind its participation in metal-halogen exchange reactions and palladium-catalyzed cross-coupling processes such as Suzuki-Miyaura and Buchwald-Hartwig aminations. We will explore the electronic and steric influences that govern regioselectivity and reaction efficiency. Detailed, field-proven experimental protocols and mechanistic visualizations are provided to empower researchers in leveraging this versatile intermediate for the synthesis of complex molecular targets in pharmaceutical and materials science discovery.
Introduction: A Versatile Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine and sterically demanding groups into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. This compound (CAS No. 1123172-38-2) has emerged as a key intermediate precisely because it embodies these features.[1] Its structure presents three distinct functional handles: a bromine atom, a fluorine atom, and a bulky tert-butoxy group arranged in a 1,3,5-substitution pattern on the benzene ring.
This arrangement is not merely a random assortment of functional groups; it is a carefully orchestrated system where each substituent plays a critical role in directing the molecule's reactivity. The bromine atom serves as the primary reactive site for a host of powerful bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1] The fluorine atom offers a site for potential late-stage functionalization and, more importantly, significantly influences the electronic nature of the ring. The tert-butyl group provides steric bulk, which can be exploited to control regioselectivity in subsequent reactions and enhance the metabolic stability of derivative compounds.[1] This guide will dissect these features to provide a clear, actionable understanding of how to effectively utilize this compound in complex synthetic campaigns.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 1123172-38-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrF | [2][3][4] |
| Molecular Weight | 231.1 g/mol | [1][2] |
| Physical Form | Liquid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in dry, room temperature | [5] |
| InChI Key | NEZOQSYMVSKUSO-UHFFFAOYSA-N | [5] |
Core Reactivity Profile: A Tale of Three Substituents
The reactivity of the aromatic ring is fundamentally governed by the electronic and steric effects of its substituents. Understanding their interplay is key to predicting reaction outcomes.
-
Bromine (-I > +R, Good Leaving Group): The bromine atom deactivates the ring through its inductive effect (-I), but its most important feature is its ability to act as an excellent leaving group in metal-halogen exchange and oxidative addition steps of cross-coupling reactions. The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it the primary site of reactivity.
-
Fluorine (-I >> +R, Poor Leaving Group): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect lowers the electron density of the ring, making it more susceptible to certain transformations. However, the C-F bond is very strong, making fluorine a poor leaving group in typical cross-coupling reactions but a potential site for directed ortho-lithiation.[6]
-
tert-Butoxy Group (+R > -I, Bulky): The oxygen of the tert-butoxy group donates electron density into the ring via resonance (+R), partially offsetting the deactivating inductive effects of the halogens. This group is a strong ortho, para-director. Its significant steric bulk can hinder reactions at the adjacent C2 and C4 positions.
Caption: Substituent effects on the reactivity of the core scaffold.
Key Transformations and Methodologies
Metal-Halogen Exchange: Lithiation and Grignard Formation
The most direct pathway to functionalize the C-Br bond is through metal-halogen exchange. This reaction is highly regioselective due to the significant difference in reactivity between the C-Br and C-F bonds.
-
Lithiation: Treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in a rapid and clean exchange of bromine for lithium.[7][8] The resulting aryllithium species is a potent nucleophile and can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, DMF) to install new functional groups. The fluorine atom can act as a directing group for deprotonation, but the bromine-lithium exchange is kinetically much faster under standard conditions.[9][10]
-
Grignard Reagent Formation: The corresponding Grignard reagent can be formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent like THF or diethyl ether.[11] While generally less reactive than the aryllithium equivalent, the Grignard reagent is a highly effective nucleophile for C-C bond formation and is often preferred for its greater functional group tolerance and operational simplicity in large-scale synthesis.[12]
Caption: General workflow for metal-halogen exchange and electrophilic trapping.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is arguably the most powerful application of this building block, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and predictability.[1]
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthesis for forming carbon-carbon bonds. It involves the reaction of the aryl bromide with an organoboron species (boronic acid or boronate ester) in the presence of a palladium catalyst and a base.[13][14]
-
Causality of Component Choice:
-
Catalyst: A Pd(0) source is required. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly, for example, as Pd(PPh₃)₄.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. For an electron-rich substrate like this, ligands such as SPhos, XPhos, or P(t-Bu)₃ are often effective.[13]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species to facilitate transmetalation.[13]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used.
-
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Nucleophilic Aromatic Substitution (SNAr)
Direct substitution of either bromine or fluorine via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging for this substrate under standard conditions. [15]The SNAr reaction proceeds through a negatively charged Meisenheimer complex, which requires stabilization by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. [15][16][17] In this compound, neither halogen has an ortho or para electron-withdrawing group. In fact, the tert-butoxy group is electron-donating, which further deactivates the ring toward nucleophilic attack by increasing its electron density. [16]Therefore, forcing this reaction would require extremely harsh conditions (high temperatures, very strong nucleophiles) and would likely result in low yields and side reactions. [16]
Detailed Experimental Protocols
The following protocols are representative procedures and should be adapted and optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound via C-C bond formation.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Objective: To synthesize an aryl amine via C-N bond formation.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas three times.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. [18]8. Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Conclusion
This compound is a highly adaptable and strategic building block for organic synthesis. Its reactivity is dominated by the C-Br bond, which serves as a versatile handle for functionalization through two primary pathways: metal-halogen exchange and palladium-catalyzed cross-coupling. The electronic influence of the fluoro and tert-butoxy groups, combined with the steric hindrance of the latter, provides a framework for predictable and selective transformations. By understanding the underlying principles governing its reactivity, researchers can confidently deploy this intermediate to construct complex molecular architectures, accelerating progress in the fields of drug discovery and materials science.
References
- 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - ChemicalBook. ChemicalBook.
- The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. (No specific publisher).
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience . EPFL. Available at: [Link]
- 1-Bromo-3-(tert-butyl)-5-fluorobenzene - MySkinRecipes. MySkinRecipes.
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
- overcoming low reactivity in nucleophilic substitutions of 1-Bromo-3-butoxy-5-nitrobenzene - Benchchem. Benchchem.
-
[a] Synthesis of key bromide starting material 16. [b] Trial Buchwald‐Hartwig conditions. [c] Hydrolysis of glutarimide by aqueous base. - ResearchGate . ResearchGate. Available at: [Link]
-
1-bromo-3-(tert-butyl)-5-fluorobenzene - AOBChem USA . AOBChem USA. Available at: [Link]
-
1-Bromo-3-(tert-butyl)-5-fluorobenzene - PubChem . PubChem. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene - Benchchem. Benchchem.
-
Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 - YouTube . YouTube. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives - Semantic Scholar . Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution - YouTube . YouTube. Available at: [Link]
-
Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate . ResearchGate. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube . YouTube. Available at: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]
- Application Note: Regioselective Lithiation of 4-(Benzyloxy)-2-bromo-1-fluorobenzene for the Synthesis of Functionalized Aromati - Benchchem. Benchchem.
-
Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia . Pendidikan Kimia. Available at: [Link]
Sources
- 1. 1-Bromo-3-(tert-butyl)-5-fluorobenzene [myskinrecipes.com]
- 2. 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. aobchem.com [aobchem.com]
- 4. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | 1123172-38-2 [sigmaaldrich.com]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
The Synthetic Versatility of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene: A Technical Guide for Advanced Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of the key applications of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in modern organic synthesis. This strategically substituted aromatic building block offers a unique combination of steric and electronic properties, making it an invaluable precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This document will delve into its utility in forming organometallic reagents and its reactivity in palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Unique Building Block
This compound is a polysubstituted aromatic compound featuring a bromine atom, a fluorine atom, and a bulky tert-butoxy group arranged in a meta,meta'-substitution pattern. This specific arrangement of functional groups imparts a unique reactivity profile, making it a highly sought-after intermediate in synthetic organic chemistry.
The presence of the bromine atom provides a reactive handle for a multitude of transformations, most notably the formation of organometallic reagents and participation in a wide array of cross-coupling reactions. The fluorine atom, a common feature in many bioactive molecules, can influence the compound's electronic properties, metabolic stability, and binding affinity in a biological context. The sterically demanding tert-butoxy group can direct reactions to specific positions on the aromatic ring and can also serve as a protected phenol, which can be deprotected under specific conditions to reveal a hydroxyl group for further functionalization.
This guide will focus on the core applications of this compound as a versatile synthon, providing both the theoretical underpinnings and practical methodologies for its effective utilization.
Formation of Organometallic Intermediates: A Gateway to Further Functionalization
The carbon-bromine bond in this compound is the primary site for the generation of highly reactive and synthetically useful organometallic intermediates. These reagents, in turn, can be reacted with a wide variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds.
Grignard Reagent Formation: A Classic and Powerful Tool
The reaction of this compound with magnesium metal in an ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, yields the corresponding Grignard reagent, (3-(tert-butoxy)-5-fluorophenyl)magnesium bromide.[1][2] This transformation converts the electrophilic aromatic carbon into a highly nucleophilic one.
Causality Behind Experimental Choices: The choice of an anhydrous ethereal solvent is critical as Grignard reagents are highly sensitive to protic sources, which would lead to their immediate quenching.[3] The magnesium metal is typically activated, often with a small amount of iodine or 1,2-dibromoethane, to remove the passivating oxide layer on its surface and initiate the reaction.[1]
Experimental Protocol: Synthesis of (3-(tert-butoxy)-5-fluorophenyl)magnesium bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Round-bottom flask, condenser, and dropping funnel (all oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. If the reaction does not start, gentle heating with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until all the magnesium has been consumed.
-
The resulting grey-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.
Table 1: Key Parameters for Grignard Reagent Formation
| Parameter | Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent and is aprotic. |
| Activator | Iodine or 1,2-dibromoethane | Removes the MgO layer from the magnesium surface. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture. |
| Temperature | Room temperature to gentle reflux | To initiate and sustain the reaction. |
Diagram 1: Grignard Reagent Formation Workflow
Caption: Workflow for the synthesis of (3-(tert-butoxy)-5-fluorophenyl)magnesium bromide.
Organolithium Reagent Formation via Halogen-Metal Exchange
An alternative method for generating a highly nucleophilic aromatic species is through halogen-metal exchange with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. This method is often faster and can be more tolerant of certain functional groups compared to Grignard formation. The fluorine substituent can direct the lithiation to the ortho position.[4]
Causality Behind Experimental Choices: The reaction is performed at low temperatures (typically -78 °C) to prevent side reactions, such as the reaction of the organolithium reagent with the solvent or other functional groups on the substrate.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[5] this compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate substituted biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[5][6]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[7] Electron-rich and sterically hindered phosphine ligands often promote the oxidative addition and reductive elimination steps of the catalytic cycle. A base is required to activate the boronic acid for transmetalation.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Ethanol/Water solvent mixture
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Add the degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF |
| Temperature | 80-110 °C |
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines.[5][8] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and its derivatives are prevalent structural motifs in a vast number of bioactive molecules. This compound can be coupled with a variety of primary and secondary amines to afford the corresponding N-aryl amines.[9]
Causality Behind Experimental Choices: The catalyst system for Buchwald-Hartwig amination typically consists of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.[4] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine and facilitation of the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (0.01 equivalents), XPhos (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene, followed by this compound (1.0 equivalent) and morpholine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base |
| Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOtBu, K₃PO₄ |
| Pd₂(dba)₃ | DavePhos, SPhos, JohnPhos | Cs₂CO₃, LiHMDS |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and natural product synthesis. This compound can be effectively coupled with a variety of terminal alkynes.
Causality Behind Experimental Choices: The Sonogashira coupling is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10] The copper(I) salt is believed to facilitate the transmetalation step. Copper-free conditions have also been developed.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous THF
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Applications in the Synthesis of Bioactive Molecules
The structural motifs accessible through the reactions of this compound are prevalent in a wide range of biologically active compounds. The strategic introduction of the 3-(tert-butoxy)-5-fluorophenyl moiety can significantly impact the pharmacological properties of a molecule. For instance, this building block is particularly relevant in the synthesis of kinase inhibitors, where substituted biaryl and N-aryl scaffolds are common.[11][12] The fluorine atom can enhance binding affinity and improve metabolic stability, while the tert-butoxy group can be used to modulate solubility and can be deprotected to reveal a phenol for further derivatization.
Conclusion
This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern allows for the selective formation of organometallic reagents and provides a reactive handle for a host of palladium-catalyzed cross-coupling reactions. The ability to readily construct complex biaryl, N-aryl, and alkynyl-aryl structures makes this compound an indispensable tool for medicinal chemists and materials scientists. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this powerful intermediate in their pursuit of novel and functional molecules.
References
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Buchwald–Hartwig Amin
- Grignard Reaction. (n.d.). University of Missouri-St. Louis.
- Sonogashira cross-coupling of 3-bromo-1,2-diones. (2014). Tetrahedron.
- Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience.
- Grignard reagent. (n.d.). Wikipedia.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (2025). Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (2025). Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene. (2025). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
- This compound. (n.d.). BLDpharm.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. (2025). Benchchem.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- INTRODUCTION. (n.d.).
- Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diaryl
- pounds.[1–3] Allylic Grignard reagents. (n.d.). Thieme.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021). Tokyo Chemical Industry (India) Pvt. Ltd..
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Colorado Denver.
- GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Colorado Denver.
- Application Notes and Protocols for Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene. (2025). Benchchem.
- Application Notes and Protocols for the Sonogashira Coupling of 1,3-Dibromo-5-nitrobenzene with Terminal Alkynes. (2025). Benchchem.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing.
- Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. (n.d.).
- The Development of BTK Inhibitors: A Five-Year Upd
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
Sources
- 1. CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Development of BTK Inhibitors: A Five-Year Update [mdpi.com]
A Comprehensive Technical Guide to the Reactions of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in Modern Synthesis
This compound is a key building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemicals. Its unique trifunctional substitution pattern on the benzene ring offers a versatile platform for the strategic introduction of molecular complexity. The interplay of the bromo, fluoro, and tert-butoxy groups dictates its reactivity, allowing for a range of selective transformations that are crucial in the development of novel chemical entities.
This technical guide provides an in-depth exploration of the synthesis and reactivity of this compound. We will delve into the core reactions this molecule undergoes, offering not just procedural outlines but also the underlying mechanistic principles and practical insights essential for successful application in a research and development setting.
Synthesis of this compound
The efficient synthesis of this compound is a critical first step for its utilization as a synthetic intermediate. A common and effective route involves a multi-step sequence starting from more readily available precursors. While specific patented methods for this exact molecule are proprietary, a general and adaptable synthetic strategy can be devised based on established organic transformations.
A plausible synthetic pathway can be envisioned starting from 3,5-difluoroaniline. The synthesis would proceed through diazotization followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent nucleophilic aromatic substitution to install the tert-butoxy group. Alternatively, a route could commence with a brominated and fluorinated phenol, followed by etherification.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Core Reactivity and Key Transformations
The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for a variety of cross-coupling and organometallic reactions. The fluorine and tert-butoxy groups modulate the electronic properties of the aromatic ring and can influence regioselectivity in certain reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for C-C and C-N bond formation in modern organic synthesis, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[1][2] This reaction is widely used to construct biaryl scaffolds, which are prevalent in many pharmaceutical agents.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
| Parameter | Condition | Rationale/Insight |
| Aryl Halide | This compound (1.0 equiv) | The bromine atom is the reactive site for oxidative addition to the palladium catalyst. |
| Boronic Acid | Arylboronic acid (1.1 - 1.5 equiv) | A slight excess is often used to ensure complete consumption of the aryl bromide. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) | Pd(PPh₃)₄ is a common choice, while PdCl₂(dppf) is often effective for more challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) | The base is crucial for the transmetalation step. Cs₂CO₃ is often more effective but also more expensive. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |
| Temperature | 80 - 110 °C | Heating is generally required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent the oxidation and deactivation of the palladium catalyst. |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of aryl amines from aryl halides.[3][4] This reaction is of paramount importance in drug discovery, as the aniline and related N-aryl moieties are common pharmacophores.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: A Representative Buchwald-Hartwig Amination
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. The choice of ligand and base is critical and often substrate-dependent.
| Parameter | Condition | Rationale/Insight |
| Aryl Halide | This compound (1.0 equiv) | The reactive partner for the palladium-catalyzed amination. |
| Amine | Primary or secondary amine (1.1 - 1.5 equiv) | A slight excess is typically used. |
| Palladium Precatalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Common palladium sources for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos, RuPhos, or BINAP (2-10 mol%) | Bulky, electron-rich phosphine ligands are essential for efficient catalysis. The choice of ligand can significantly impact the reaction outcome. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5 - 3.0 equiv) | A strong, non-nucleophilic base is required. NaOt-Bu is a common choice. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are crucial for a successful reaction. |
| Temperature | 80 - 120 °C | Elevated temperatures are generally necessary. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the catalyst from deactivation by oxygen. |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Organometallic Transformations
The bromine atom of this compound can be readily converted into an organometallic species, which can then be reacted with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Treatment of this compound with magnesium metal in an ethereal solvent leads to the formation of the corresponding Grignard reagent.[5] This organomagnesium compound is a potent nucleophile and can react with various electrophiles such as aldehydes, ketones, esters, and nitriles.
General Reaction Scheme:
Caption: Formation of a Grignard reagent and subsequent reaction with an electrophile.
Experimental Protocol: Grignard Reagent Formation and Reaction
Strict anhydrous conditions are imperative for the successful formation of a Grignard reagent.
Step-by-Step Methodology:
-
Flame-dry all glassware and allow to cool under a stream of inert gas.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of this compound in anhydrous THF or diethyl ether to the flask.
-
Initiate the reaction by gentle heating if necessary. The disappearance of the iodine color and the onset of reflux indicate the start of the reaction.
-
Add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to the desired temperature (often 0 °C or -78 °C) and add the electrophile dropwise.
-
After the reaction with the electrophile is complete, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product as needed.
Lithium-halogen exchange offers an alternative route to a highly reactive organometallic intermediate.[6] Treatment of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperature results in a rapid exchange of the bromine atom for a lithium atom. The resulting aryllithium species is a powerful nucleophile and base.
General Reaction Scheme:
Caption: Lithium-halogen exchange and subsequent electrophilic quench.
Experimental Protocol: Lithium-Halogen Exchange
This reaction must be performed under strictly anhydrous and anaerobic conditions, and at low temperatures to avoid side reactions.
Step-by-Step Methodology:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes dropwise via syringe.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired electrophile as a solution in THF at -78 °C.
-
Allow the reaction to stir at -78 °C for a specified time, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.
-
Purify the product by chromatography or crystallization.
Deprotection of the tert-Butoxy Group
The tert-butoxy group is a robust protecting group for the phenolic hydroxyl, stable to a wide range of reaction conditions. However, it can be readily cleaved under acidic conditions to reveal the free phenol.[7][8] This deprotection step is often a key final transformation in a synthetic sequence.
General Reaction Scheme:
Caption: Acid-catalyzed deprotection of the tert-butoxy group.
Experimental Protocol: tert-Butoxy Group Deprotection
| Parameter | Condition | Rationale/Insight |
| Substrate | 3-Substituted-5-fluorophenyl tert-butyl ether | The product from a previous synthetic step. |
| Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane, or other strong acids. | The choice of acid can depend on the other functional groups present in the molecule. TFA is often used due to its volatility. |
| Solvent | Dichloromethane (DCM) for TFA, or the reaction can be run neat in TFA. | The solvent should be inert to the acidic conditions. |
| Temperature | Room temperature | The deprotection is typically facile and does not require heating. |
Step-by-Step Methodology:
-
Dissolve the tert-butyl ether substrate in a suitable solvent such as dichloromethane.
-
Add the acid (e.g., trifluoroacetic acid) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Remove the acid and solvent under reduced pressure.
-
If necessary, perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid.
-
Extract the product, dry the organic layer, and concentrate to afford the deprotected phenol.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its strategic trifunctional substitution allows for a wide array of selective transformations, including powerful palladium-catalyzed cross-coupling reactions and the formation of reactive organometallic intermediates. A thorough understanding of the reactivity and the practical application of the protocols outlined in this guide will empower researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic endeavors, accelerating the discovery and development of new chemical entities.
References
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. DE19544870C2 - Process for the preparation of 1-bromo-3,5-difluorobenzene - Google Patents [patents.google.com]
- 4. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]
- 5. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. tert-Butyl Ethers [organic-chemistry.org]
- 8. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 1-bromo-3-(tert-butoxy)-5-fluorobenzene. This advanced protocol is designed to ensure high-yield synthesis of the corresponding arylamine, a valuable intermediate in the development of novel therapeutics and functional materials. The guidance herein is rooted in established mechanistic principles and has been adapted to address the specific electronic characteristics of the substrate.
Introduction: Navigating the Nuances of a Substituted Aryl Bromide
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals and agrochemicals.[1] The reaction of this compound presents a unique challenge due to the presence of both a moderately electron-donating group (tert-butoxy) and an electron-withdrawing group (fluoro). This electronic dichotomy necessitates a carefully optimized protocol to achieve high conversion and minimize side reactions.
The tert-butoxy group, being electron-donating, can enhance the electron density of the aromatic ring, potentially slowing down the oxidative addition step of the catalytic cycle. Conversely, the electron-withdrawing fluorine atom can facilitate this step. A successful protocol must therefore employ a catalyst system that is sufficiently active to overcome any deactivation by the electron-donating group while being selective enough to avoid unwanted side reactions.
Mechanistic Considerations: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1]
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the aryl bromide to form a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step.[3]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[3]
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylamine is released from the palladium center. This process regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Potential side reactions, such as hydrodehalogenation (replacement of the bromine with a hydrogen atom), can compete with the desired amination pathway.[4][5] Careful selection of the ligand, base, and reaction conditions is crucial to minimize these unproductive pathways.[4]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | Ensure dryness and purity. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Xantphos | ≥98% | Commercially Available | Air-stable ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic and corrosive. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Commercially Available | Degas before use. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup. |
| Saturated aqueous sodium chloride (Brine) | Prepared in-house | For workup. | |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Celite® | Commercially Available | For filtration. | |
| Schlenk tube or oven-dried reaction vial with a screw cap and PTFE septum | |||
| Magnetic stir bar | |||
| Inert gas (Argon or Nitrogen) supply | High Purity |
Reaction Setup and Execution
Note: This reaction should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar.
-
Catalyst and Ligand Addition: To the same reaction vessel, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3.0 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction vessel via syringe.
-
Reaction: Seal the Schlenk tube or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the reaction vessel from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl amine.
Data Presentation and Expected Results
The following table outlines the key parameters for this reaction.
| Parameter | Value |
| Aryl Bromide | This compound |
| Amine | Generic Primary/Secondary Amine |
| Palladium Precatalyst | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | Xantphos (3.0 mol%) |
| Base | NaOtBu (1.4 equiv.) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Expected Yield | 75-95% (highly dependent on the amine) |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium precatalyst and handle it under inert conditions. |
| Inefficient ligand | For particularly challenging amines, consider screening other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos.[6] | |
| Insufficiently strong base | Ensure the sodium tert-butoxide is anhydrous and finely powdered for better reactivity. | |
| Low reaction temperature | If the reaction is sluggish, consider increasing the temperature to 110-120 °C. | |
| Significant Hydrodehalogenation | Base-induced side reaction | Try a weaker base such as LHMDS or even cesium carbonate, although this may require a higher reaction temperature or longer reaction time.[4] |
| Ligand effect | Some ligands are more prone to promoting hydrodehalogenation. Experiment with different ligands. | |
| Decomposition of Starting Material or Product | Base sensitivity | If the tert-butoxy group is susceptible to cleavage under the reaction conditions, consider using a milder base like potassium phosphate or cesium carbonate.[6] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep them away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Visualization of Key Processes
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A general experimental workflow for the amination reaction.
References
-
Kashani, S. K., Jessiman, J. E., & Ste. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Wordpress. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2025, August 7). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
American Chemical Society. (1999, January 1). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
YouTube. (2021, July 26). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
YouTube. (2019, January 7). Buchwald-Hartwig coupling. [Link]
-
Cawley, M. J., Cloke, F. G. N., Pearson, S. E., Scott, J. S., & Caddick, S. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
National Center for Biotechnology Information. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PubMed Central. [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
-
National Center for Biotechnology Information. (n.d.). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. PubMed Central. [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd.... [Link]
-
eScholarship.org. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. [Link]
Sources
Application Note & Protocol: Regioselective Functionalization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene via Lithiation
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
1-Bromo-3-(tert-butoxy)-5-fluorobenzene is a versatile synthetic intermediate, offering multiple reactive sites for elaboration into more complex molecules. Its strategic functionalization is of significant interest in the synthesis of polysubstituted aromatic compounds for pharmaceuticals and advanced materials. Organolithium chemistry provides a powerful toolkit for the regioselective C-C or C-heteroatom bond formation on such scaffolds.
This guide details the experimental conditions for the lithiation of this compound, focusing on the two primary competing pathways: Lithium-Halogen Exchange and Directed ortho-Metalation (DoM) . Understanding the interplay between the directing groups (tert-butoxy, fluoro) and the reactive site (bromo) is paramount to controlling the reaction outcome. The choice of organolithium reagent, solvent, temperature, and additives dictates the regioselectivity, enabling chemists to precisely target a desired position on the aromatic ring.
Mechanistic Rationale: A Tale of Two Pathways
The reaction of an organolithium reagent with this compound can proceed via two distinct, kinetically controlled mechanisms. The prevailing pathway is determined by the specific reaction conditions.
-
Pathway A: Lithium-Halogen Exchange: This is an extremely rapid process where the lithium atom of the organolithium reagent exchanges with the bromine atom on the aromatic ring.[1][2][3] This pathway is particularly favored when using more reactive alkyllithiums like tert-butyllithium (t-BuLi) and at very low temperatures. The rate of iodine-lithium exchange is orders of magnitude faster than bromine-lithium exchange, but the latter is still significantly faster than deprotonation in many cases.[1][3]
-
Pathway B: Directed ortho-Metalation (DoM): In this pathway, the organolithium reagent acts as a base, abstracting an acidic proton from the ring. The regioselectivity of this deprotonation is governed by a Directed Metalation Group (DMG), which coordinates to the Lewis acidic lithium cation, thereby directing the base to a proximate ortho-position.[4][5] In the target molecule, the tert-butoxy group is a moderately strong DMG. The fluorine atom also acts as a directing group, acidifying the adjacent protons.[6][7][8] Therefore, deprotonation, if it occurs, is expected at the C2 position, which is ortho to both the tert-butoxy and fluoro groups.
The diagram below illustrates these competing reaction coordinates.
Caption: Competing pathways for the lithiation of this compound.
Experimental Design: Controlling Regioselectivity
The successful execution of this reaction hinges on the meticulous control of several key parameters. The choice of these parameters will selectively favor one pathway over the other.
| Parameter | Choice for Pathway A (Li-Br Exchange) | Choice for Pathway B (DoM at C2) | Rationale |
| Lithiating Agent | n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) | sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA) | t-BuLi is a very strong base but its steric bulk can favor exchange over deprotonation. n-BuLi is also highly effective for Li-Br exchange. s-BuLi offers a good balance of high basicity and moderate steric hindrance, often used with TMEDA to promote DoM.[9] |
| Equivalents | 1.05 - 1.1 eq. | 1.1 - 1.2 eq. | A slight excess of the organolithium reagent is used to ensure complete conversion of the starting material. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Anhydrous Tetrahydrofuran (THF) | Ethereal solvents are essential for solvating the organolithium species. THF is generally preferred for its higher polarity and solvating power, but it can be deprotonated by strong bases at temperatures above -40 °C.[3] |
| Temperature | -78 °C (Dry ice/acetone bath) | -78 °C | Cryogenic temperatures are critical to prevent side reactions, including benzyne formation and reaction with the solvent.[8] Maintaining this temperature ensures the reaction remains under kinetic control. |
| Additive | None required | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | TMEDA is a bidentate chelating agent that breaks down the oligomeric aggregates of alkyllithiums, increasing their kinetic basicity and reactivity, which is crucial for promoting the slower deprotonation pathway.[3][4] |
| Quenching Agent | Carbon dioxide (gas), DMF, Aldehydes, Ketones | Carbon dioxide (gas), DMF, TMSCl, I₂ | The choice of electrophile depends on the desired functional group. The quench must be performed at low temperature to trap the unstable organolithium intermediate before it decomposes.[10] |
Detailed Experimental Protocols
Safety First: Organolithium reagents such as n-BuLi, s-BuLi, and t-BuLi are extremely pyrophoric and react violently with water and protic solvents. All procedures must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure a Class D fire extinguisher is accessible.[11][12]
Protocol A: Selective Lithium-Bromine Exchange (Functionalization at C1)
This protocol is designed to favor the rapid formation of 3-(tert-butoxy)-5-fluorophenyllithium.
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., solid dry ice for carboxylation)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Caption: General workflow for lithium-halogen exchange protocol.
Step-by-Step Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, thermometer, and a rubber septum, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous THF (to achieve a concentration of ~0.2 M) via syringe and stir to dissolve the substrate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the internal temperature at or below -75 °C, add n-butyllithium (1.1 eq.) dropwise via syringe over 15-20 minutes. A color change is often observed.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Quenching: Quench the reaction by adding the desired electrophile. For carboxylation, the flask can be carefully opened under a strong positive pressure of argon and poured over freshly crushed, anhydrous dry ice. For other electrophiles, they should be added neat or as a solution in anhydrous THF at -78 °C.
-
Warming & Workup: Allow the mixture to slowly warm to room temperature. Quench any remaining reactive species by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol B: Directed ortho-Metalation (DoM, Functionalization at C2)
This protocol aims to achieve deprotonation at the C2 position, ortho to both the tert-butoxy and fluoro directing groups. This is a more challenging transformation due to competition from the Li-Br exchange.
Additional Materials:
-
sec-Butyllithium (s-BuLi, typically 1.4 M in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
Step-by-Step Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask under argon, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous THF (~0.2 M concentration) followed by freshly distilled TMEDA (1.2 eq.).
-
Cooling: Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (1.2 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the reaction at -78 °C for 2-3 hours to allow the slower deprotonation to proceed.
-
Quenching: Add the desired electrophile at -78 °C.
-
Workup & Purification: Follow steps 7-10 as described in Protocol A.
Troubleshooting and Considerations
-
Low Yield / Recovery of Starting Material: This often indicates incomplete lithiation. Ensure solvents are rigorously anhydrous and that the organolithium reagent has been recently titrated to confirm its concentration.[13] The presence of atmospheric moisture or CO₂ can rapidly quench the organolithium species.
-
Formation of 1-(tert-butoxy)-3-fluorobenzene (Protonated Product): This suggests the organolithium intermediate was formed but was quenched by a proton source (e.g., moisture, acidic workup before electrophile addition) rather than the intended electrophile.
-
Mixture of Regioisomers: If a mixture of C1 and C2 functionalized products is obtained, the reaction conditions are not sufficiently selective. To favor DoM (C2), ensure TMEDA is used and consider a less reactive base like LDA. To favor exchange (C1), avoid TMEDA and use n-BuLi or t-BuLi.
Conclusion
The lithiation of this compound is a powerful method for regioselective functionalization, but it requires careful control of experimental conditions to manage the competition between lithium-halogen exchange and directed ortho-metalation. By selecting the appropriate organolithium reagent, temperature, and additives, researchers can selectively generate either the C1 or C2 lithiated intermediate, providing access to a diverse range of valuable polysubstituted aromatic building blocks. The protocols provided herein serve as a robust starting point for the development of specific synthetic applications.
References
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. John Wiley & Sons. [Link]
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]
-
Hartung, C. G., & Snieckus, V. (2002). The Directed ortho Metalation Reaction—A Point of Entry to Substituted Aromatics and Heteroaromatics. In Modern Arene Chemistry (pp. 330-367). Wiley-VCH. [Link]
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. [Link]
-
Schade, M. A., & Knochel, P. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(41), 14695-14704. [Link]
-
Wikipedia contributors. (2023). Directed ortho metalation. Wikipedia, The Free Encyclopedia. [Link]
-
Narasimhan, N. S., Chandrachood, S. P., Chandrachood, P. S., & Barve, M. V. (1984). Mechanism of aromatic lithiation reactions—Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634. [Link]
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group, Harvard University. [Link]
-
ResearchGate. (n.d.). General Principles of ortho-Lithiation in Arylphosphinamides. [Link]
-
Wikipedia contributors. (2024). n-Butyllithium. Wikipedia, The Free Encyclopedia. [Link]
-
Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. [Link]
-
Smith, J. D., & Njardarson, J. T. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54692. [Link]
-
Reddit. (2020). Why do we use t-BuLi instead of sec-BuLi and n-BuLi? r/chemhelp. [Link]
-
Chemistry Stack Exchange. (2021). nBuLi and tBuLi can take part in halogen metal exchange OR deprotonate. Is there any way to predict which it favours? [Link]
-
Reddit. (2019). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation? r/chemistry. [Link]
-
Chem-Station. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
-
Kremsmair, A., Wilke, H. R., Harenberg, J. H., et al. (2023). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange. Angewandte Chemie International Edition, 62(1), e202214377. [Link]
-
Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. [Link]
-
Reddit. (2024). Organolithium reagent via X-M exchange, what am I doing wrong? r/Chempros. [Link]
-
Schlosser, M., & Guerry, P. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (11), 1265-1272. [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. [Link]
-
El-Malah, A. A. A. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. [Link]
-
Aggarwal, V. K. (2017). Standard Lithiation–Borylation: A user's guide. Aggarwal Group, University of Bristol. [Link]
-
Mongin, F., & Quéguiner, G. (2006). Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA International Journal for Chemistry, 60(5), 274-278. [Link]
Sources
- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 4. baranlab.org [baranlab.org]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chimia.ch [chimia.ch]
- 9. reddit.com [reddit.com]
- 10. In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li-Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. reddit.com [reddit.com]
Palladium-catalyzed cross-coupling with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Introduction: The Strategic Utility of a Multifunctional Building Block
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2] These transformations, recognized with the 2010 Nobel Prize in Chemistry, are indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] The power of these reactions lies in their ability to connect complex molecular fragments under mild conditions, tolerating a wide array of functional groups.[4]
This guide focuses on a particularly valuable substrate: This compound . This molecule serves as an exemplary building block for several reasons:
-
Orthogonal Reactivity: The aryl bromide provides a reliable handle for palladium-catalyzed coupling, with a reactivity order of I > OTf ≈ Br > Cl.[1]
-
Electronic Diversity: The electron-donating tert-butoxy group and the electron-withdrawing fluorine atom create a unique electronic environment, influencing the reactivity of the aromatic ring and the properties of the resulting products.
-
Steric Influence: The bulky tert-butoxy group can direct substitution patterns and influence the conformational preferences of the final molecule, a key consideration in drug design.
This document serves as a practical guide for researchers, providing not only step-by-step protocols for key transformations but also the underlying mechanistic principles and experimental rationale necessary for successful synthesis.
Pillar 1: The General Catalytic Cycle
At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle involving the Pd(0) and Pd(II) oxidation states.[1][5][6] Understanding this cycle is critical for troubleshooting and optimizing reactions. The cycle universally consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the electrophile, forming a Pd(II) complex. This is often the rate-limiting step.[1][3]
-
Transmetalation: An organometallic nucleophile (e.g., from an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) center, displacing the halide.[1][3]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-X bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1]
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
The choice of ligands is paramount to a successful reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, enhance its solubility, and critically modulate its reactivity.[7] Electron-rich, bulky ligands generally accelerate both oxidative addition and reductive elimination, leading to higher catalytic efficiency.[7][8]
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, valued for its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[3][9]
Mechanistic Rationale
The key distinction in the Suzuki reaction is that the organoboron species (R-B(OR)₂) requires activation by a base.[10] The base forms a boronate complex ([R-B(OR)₃]⁻), which increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[3]
Caption: The catalytic cycle specific to the Suzuki-Miyaura reaction.
Protocol: Synthesis of 3-(tert-Butoxy)-5-fluoro-1,1'-biphenyl
This protocol describes the coupling of this compound with phenylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
SPhos (2-6 mol%) or other suitable biaryl phosphine ligand
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1, or Dioxane)
-
Flame-dried Schlenk flask with a magnetic stir bar and condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the flame-dried Schlenk flask, add the palladium catalyst, ligand, and base under a positive pressure of inert gas.
-
Reagent Addition: Add this compound and phenylboronic acid to the flask.
-
Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be a suspension.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary: Suzuki-Miyaura Coupling Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or Pd G3/G4 precatalysts | Pd(II) sources are reduced in situ to the active Pd(0) state.[2] Precatalysts offer more reliable generation of the active species.[11] |
| Ligand | SPhos, XPhos, RuPhos (Buchwald-type ligands) | Bulky, electron-rich phosphines are highly effective for coupling sterically hindered or electron-rich/neutral aryl bromides.[7][12] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid and neutralizes the acid generated in the cycle.[13] K₃PO₄ is often a good general choice. |
| Solvent | Toluene, Dioxane, THF (often with water) | The choice of solvent affects solubility and reaction temperature. A small amount of water can aid in dissolving the base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step. |
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14][15] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.
Mechanistic Rationale
The cycle follows the general pathway, but the key transmetalation step is replaced by the formation of a palladium-amido complex.[14] An amine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates it to form the key amido intermediate. Reductive elimination then forges the C-N bond.[16] The choice of a bulky ligand is crucial to promote the final reductive elimination step and prevent side reactions like β-hydride elimination.[17]
Caption: The catalytic cycle specific to the Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(3-(tert-Butoxy)-5-fluorophenyl)morpholine
This protocol details the coupling of the title substrate with morpholine.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Morpholine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%) or a suitable precatalyst
-
XPhos or RuPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere reaction setup as described previously.
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium source, ligand, and base to a flame-dried Schlenk flask.
-
Solvent & Reagent Addition: Add the anhydrous solvent, followed by the amine (morpholine), and finally the aryl bromide.[15]
-
Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Track the disappearance of the starting material using GC-MS or TLC.
-
Workup: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue via flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, or specialized precatalysts (e.g., XPhos Pd G3) | Precatalysts are often preferred for their air stability and efficient generation of the active monoligated Pd(0) species.[11][17] |
| Ligand | XPhos, RuPhos, BrettPhos | Sterically demanding biaryl monophosphine ligands are essential for promoting C-N reductive elimination and preventing side reactions.[17] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. The choice depends on the pKa of the amine. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are necessary to avoid reaction with the strong base. |
| Temperature | Room Temp to 110 °C | Modern catalyst systems can often run at lower temperatures, but heating is common for less reactive substrates.[18] |
Application Note 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling is the most reliable method for forming a bond between an aryl group and a terminal alkyne, creating conjugated enynes and arylalkynes.[1][19]
Mechanistic Rationale
The classic Sonogashira reaction employs a dual catalytic system.[9] The palladium cycle proceeds as usual, but the transmetalation step is facilitated by a copper(I) co-catalyst. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide. This species readily undergoes transmetalation with the Ar-Pd(II)-Br complex, after which reductive elimination yields the product.[20]
Caption: Interplay of palladium and copper cycles in the Sonogashira reaction.
Protocol: Synthesis of 1-(tert-Butoxy)-3-fluoro-5-(phenylethynyl)benzene
Materials & Equipment:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Amine base/solvent (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous co-solvent (optional, e.g., THF, DMF)
-
Inert atmosphere reaction setup.
Procedure:
-
Reaction Setup: To a Schlenk flask under inert gas, add the palladium catalyst and copper(I) iodide.
-
Solvent & Reagent Addition: Add the amine solvent, followed by the aryl bromide and the terminal alkyne via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until complete. The reaction is often rapid.
-
Monitoring: Monitor by TLC or GC-MS. The formation of amine hydrobromide salts may cause the mixture to become a thick slurry.
-
Workup: Dilute the mixture with ethyl acetate or ether and filter through a pad of celite to remove salts. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the product by flash column chromatography.
Data Summary: Sonogashira Coupling Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are classic, reliable catalysts for Sonogashira couplings.[20] |
| Cu Co-catalyst | CuI, CuBr | Cu(I) is essential for the formation of the copper acetylide intermediate in the traditional mechanism.[20] Copper-free protocols exist but often require different ligands/conditions.[21] |
| Base | Et₃N, DIPA, Piperidine | The amine acts as both the base to deprotonate the alkyne and often as the solvent.[22] |
| Solvent | Amine (neat) or with THF, DMF, Acetonitrile | A co-solvent can be used to improve the solubility of the starting materials. |
| Temperature | Room Temp to 60 °C | These reactions are often efficient at or near room temperature. |
Safety & Handling
Executing these protocols safely is of utmost importance.
-
Catalyst Handling: Palladium catalysts, especially when finely divided like Palladium on Carbon (Pd/C), can be pyrophoric, particularly after use in hydrogenation when saturated with hydrogen.[23][24] Always handle palladium catalysts in an inert atmosphere and avoid exposure to air when dry.[23][24]
-
Inert Atmosphere: All protocols require the strict exclusion of oxygen and moisture. Ensure glassware is properly flame- or oven-dried and the reaction is maintained under a positive pressure of Argon or Nitrogen.
-
Reagents: Strong bases like NaOtBu are corrosive and moisture-sensitive. Amines and solvents can be flammable and toxic. Consult the Safety Data Sheet (SDS) for all chemicals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible gloves (nitrile is generally suitable).[25]
-
Waste Disposal: Quench reactive mixtures carefully before disposal. Segregate palladium-containing waste into designated containers according to institutional guidelines.[24]
General Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Impure reagents/solvent; Insufficient temperature; Incorrect base/ligand choice. | Use a fresh catalyst or a more robust precatalyst.[11] Ensure reagents are pure and solvents are anhydrous/degassed. Increase temperature. Screen alternative ligands or bases. |
| Hydrodehalogenation | Presence of water or protic impurities; Inefficient transmetalation or reductive elimination. | Use rigorously dried solvents and reagents. Switch to a bulkier ligand to promote reductive elimination. |
| Homo-coupling of Nucleophile | Oxygen contamination (especially for boronic acids and alkynes); Inefficient cross-coupling. | Ensure the system is thoroughly degassed and maintained under a positive inert gas pressure. Use a slightly lower catalyst loading or adjust the Pd:ligand ratio. |
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
Unknown Source. (n.d.). The Role of Phosphine Ligands in Palladium Catalysis. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
National Academies Press. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]
-
Unknown Source. (n.d.). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Unknown Source. (2017). Standard Operating Procedure. [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Unknown Source. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]
-
The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Unknown Source. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. [Link]
-
MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
National Institutes of Health. (2025). Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Unknown Source. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
National Institutes of Health. (2025). Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
-
OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
National Institutes of Health. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. nobelprize.org [nobelprize.org]
- 4. researchgate.net [researchgate.net]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aspuru.substack.com [aspuru.substack.com]
- 13. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. honrel.com [honrel.com]
- 24. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 25. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
The biaryl motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and clinical candidates. This structural unit's prevalence is due to its ability to provide a rigid scaffold for orienting functional groups, thereby enabling precise interactions with biological targets. Furthermore, the introduction of fluorine atoms and bulky alkyl groups, such as a tert-butoxy group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
This compound is a valuable and versatile building block for the synthesis of such complex biaryl compounds. The presence of a bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the fluorine and tert-butoxy groups offer opportunities to fine-tune the physicochemical properties of the final products. This document provides detailed protocols for the synthesis of biaryl compounds from this compound using two powerful and widely-used cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Properties of this compound
A thorough understanding of the starting material is critical for successful reaction design and optimization.
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrFO |
| Molecular Weight | 247.10 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 889362-81-6[1] |
The strategic placement of the bromo, fluoro, and tert-butoxy groups on the phenyl ring influences its reactivity. The bromine atom is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the C-Br bond, while the sterically demanding tert-butoxy group can influence the choice of catalyst and ligand.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] It involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[4]
Causality Behind Experimental Choices
-
Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand is crucial for an efficient reaction. Sterically hindered and electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3] The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol
Reaction: Synthesis of 3-(tert-butoxy)-5-fluoro-1,1'-biphenyl
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition |
| Temperature | 90 °C |
| Time | 12-24 h |
| Typical Yield | 70-95% (highly dependent on substrate and specific conditions) |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This reaction has broad applicability in the synthesis of aryl and heteroaryl amines, which are common in pharmaceuticals.[5]
Causality Behind Experimental Choices
-
Catalyst and Ligand: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the reductive elimination step. Sodium tert-butoxide is a common choice.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.
Detailed Experimental Protocol
Reaction: Synthesis of N-aryl-3-(tert-butoxy)-5-fluoroaniline derivatives
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous and degassed)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), XPhos, and sodium tert-butoxide to a flame-dried Schlenk flask.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Stir vigorously for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
| Parameter | Condition |
| Temperature | 100 °C |
| Time | 12-24 h |
| Typical Yield | 65-90% (highly dependent on the nature of the amine) |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published cross-coupling methodologies.[2][5] For self-validation of the experimental results, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the synthesized biaryl compound and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To accurately determine the purity of the final compound.
Conclusion
This compound is a highly valuable starting material for the synthesis of complex biaryl compounds. The Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions provide reliable and versatile methods for the construction of C-C and C-N bonds, respectively. The protocols detailed in this document offer a solid foundation for researchers in drug discovery and medicinal chemistry to access a wide range of novel molecular architectures. It is important to note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.
References
-
Myers, A. The Stille Reaction. Chem 115. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]
-
Stille Coupling. NROChemistry. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
1-Bromo-3-(tert-butyl)-5-fluorobenzene. PubChem. [Link]
-
Akai, S., et al. (2008). Synthesis of biaryl compounds through three-component assembly: ambidentate effect of the tert-butyldimethylsilyl group for regioselective Diels-Alder and Hiyama coupling reactions. Angewandte Chemie International Edition, 47(40), 7673-6. [Link]
-
11-The Stille Reaction. Scribd. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. [Link]
-
1-bromo-3-(tert-butyl)-5-fluorobenzene. AOBChem USA. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of trifluoromethylated biaryl compounds. ResearchGate. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Publications. [Link]
-
Benzene, 1-bromo-3-fluoro-. NIST WebBook. [Link]
-
Mazzotti, A. R., et al. (2013). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society, 135(38), 14012-5. [Link]
-
Migratory Aryl Cross-Coupling. ChemRxiv. [Link]
-
Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]
-
Cross-coupling of Anilines With Boronic Acid. Scribd. [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. PubChem. [Link]
- A method for preparing fluorinated biaryl compounds in pure aqueous solution.
Sources
The Strategic Application of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in Modern Medicinal Chemistry
Introduction: A Building Block of Strategic Importance
In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms and phenolic moieties into small molecule candidates is a cornerstone of rational drug design. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] Concurrently, the phenol functional group is a ubiquitous feature in pharmacologically active compounds, often serving as a critical hydrogen bond donor or acceptor in ligand-receptor interactions. The challenge for medicinal chemists lies in the controlled, sequential introduction of these key functionalities.
1-Bromo-3-(tert-butoxy)-5-fluorobenzene emerges as a highly valuable and versatile building block designed to meet this challenge. Its structure is strategically pre-functionalized to allow for selective chemical transformations. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. The fluorine atom imparts the desirable physicochemical properties mentioned above. Finally, the hydroxyl group is masked with a tert-butoxy group, a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed under acidic conditions to reveal the phenol at a late stage in a synthetic sequence. This application note provides a detailed guide to the use of this key intermediate, focusing on established protocols for its incorporation into scaffolds relevant to drug discovery, particularly in the realm of kinase inhibitors.
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in medicinal chemistry is as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for the oxidative addition of palladium(0), initiating the catalytic cycles of two of the most powerful bond-forming reactions in the synthetic chemist's toolkit: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Application 1: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for the synthesis of aryl amines, a motif frequently found in kinase inhibitors and other therapeutic agents.[3][4] This reaction allows for the coupling of an aryl halide, such as this compound, with a primary or secondary amine. The N-aryl piperazine moiety, for instance, is a privileged scaffold in numerous approved drugs.[3]
Sources
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2022140415A1 - 2h-indazole derivatives as irak4 inhibitors and their use in the treatment of disease - Google Patents [patents.google.com]
Application Notes & Protocols: A Guide to Sonogashira Coupling with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the execution of the Sonogashira cross-coupling reaction, specifically utilizing 1-Bromo-3-(tert-butoxy)-5-fluorobenzene as a key building block. The protocol herein is designed to be robust and reproducible, grounded in established mechanistic principles and field-proven insights.
Foundational Principles: The Sonogashira Reaction
The Sonogashira reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon (C-C) bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, operates under mild conditions, tolerates a wide array of functional groups, and has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3]
The choice of this compound as the aryl halide substrate presents a moderately reactive partner for this transformation. The reactivity of aryl halides in Sonogashira coupling generally follows the order: I > OTf > Br > Cl.[4] While aryl bromides are less reactive than iodides and may require heating, they are often more commercially available and cost-effective. The electronic nature of the substituents—the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom—influences the crucial oxidative addition step.
The Catalytic Symphony: A Mechanistic Overview
The elegance of the Sonogashira coupling lies in its dual catalytic cycle, a synergistic interplay between palladium and copper catalysts.[5][6] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle : This is the primary cross-coupling engine.
-
Oxidative Addition : A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition to the aryl bromide's carbon-bromine bond. This forms a Pd(II) intermediate.
-
Transmetalation : The key C-C bond-forming precursor is created when a copper(I) acetylide species (generated in the copper cycle) transfers its alkyne group to the Pd(II) complex.
-
Reductive Elimination : The newly formed di-organopalladium(II) complex undergoes reductive elimination, releasing the final coupled product (an aryl alkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]
-
-
The Copper Co-Catalyst Cycle : This cycle's role is to activate the terminal alkyne.
-
Deprotonation : In the presence of a mild base (commonly an amine), the terminal alkyne is deprotonated.
-
Copper Acetylide Formation : The resulting acetylide anion coordinates with a Copper(I) salt (e.g., CuI) to form a more reactive copper(I) acetylide intermediate, which then participates in the transmetalation step of the palladium cycle.[7]
-
While this classic mechanism is highly effective, the copper co-catalyst can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[4][8] This has led to the development of numerous "copper-free" Sonogashira protocols, which often require specific ligands, different bases, or higher temperatures to proceed efficiently.[7][9]
Caption: Figure 1: The Dual Catalytic Cycle of Sonogashira Coupling.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a reliable procedure for the coupling of this compound with phenylacetylene.
Reagents and Materials
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 889362-81-6 | 247.12 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.14 | 1.2 | 1.2 |
| Bis(triphenylphosphine)palladium(II) chloride | 13965-03-2 | 701.90 | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.05 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Toluene, Anhydrous | 108-88-3 | - | 5 mL | - |
Step-by-Step Procedure
The following workflow ensures robust and reproducible results. It is critical to maintain an inert atmosphere throughout the reaction setup to prevent catalyst degradation and unwanted side reactions.[4][10]
Caption: Figure 2: Experimental Workflow for Sonogashira Coupling.
-
Inert Atmosphere Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 247 mg), bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Degassing : Seal the flask and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via a syringe. Subsequently, add triethylamine (3.0 mmol, 0.42 mL) and phenylacetylene (1.2 mmol, 0.13 mL).
-
Reaction Execution : Immerse the flask in a preheated oil bath at 70-80 °C. Stir the reaction mixture vigorously. The solution will typically change color, and a precipitate of triethylammonium bromide may form.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the desired 1-(tert-butoxy)-3-fluoro-5-(phenylethynyl)benzene.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst (degraded Pd or Cu).[4]2. Insufficiently inert atmosphere. | 1. Use fresh, high-quality catalysts. PdCl₂(PPh₃)₂ is generally more air-stable than Pd(PPh₃)₄.[4]2. Ensure thorough degassing of the solvent and reaction vessel.[4] |
| 3. Low reaction temperature. | 3. Aryl bromides often require heating.[4][11] Increase the temperature to 80-100 °C if necessary. | |
| Glaser Homocoupling | 1. Presence of oxygen.[8]2. High concentration of copper catalyst. | 1. Rigorously exclude air from the reaction.[8]2. Reduce the amount of CuI or switch to a copper-free protocol.[4][7] |
| Formation of Palladium Black | Catalyst decomposition. | This indicates Pd(0) has precipitated. While some precipitation is normal, excessive amounts suggest a problem. Ensure high-purity reagents and solvents.[4][12] |
| Hydrodehalogenation | Side reaction replacing bromine with hydrogen. | This can occur under certain conditions. Consider using a different base or solvent system. |
Safety and Handling
-
General : Conduct all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents :
-
Palladium Catalysts : Can be toxic and should be handled with care.
-
Copper(I) Iodide : Harmful if swallowed or inhaled. Avoid creating dust.
-
Triethylamine : Flammable and corrosive. Has a strong, unpleasant odor.
-
Toluene : Flammable and has known health risks. Use in a closed system where possible.
-
-
Procedure : The reaction involves heating flammable solvents. Ensure the heating bath is well-maintained and never leave the reaction unattended.
References
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Hu, Y., et al. (2009). Bulky phenanthracenyl imidazolium-derived carbene ligands were investigated for copper-free Sonogashira coupling with terminal acetylenes. ACS Publications. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
RSC Publishing. (2023). Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
RSC Publishing. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
- Chen, H., et al. (2024).
- Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114.
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
- ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Retrieved from [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
- ACS Publications. (2019). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters, 21(24), 9714–9718.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Photochemical Sonogashira coupling reactions: beyond traditional palladium–copper catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
Application Note: Selective Deprotection of the tert-Butoxy Group in 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Abstract: The tert-butoxy group is a robust and widely utilized protecting group for phenols in multistep organic synthesis, prized for its stability across a range of reaction conditions. Its effective and clean removal is crucial for unmasking the phenol to yield the desired final product or to allow for subsequent chemical transformations. This application note provides a detailed guide for the deprotection of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene to produce 3-Bromo-5-fluorophenol, a valuable trifunctional building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and materials science.[1][2] We will explore the underlying mechanistic principles, compare various deprotection protocols, and provide detailed, field-proven methodologies suitable for research and development laboratories.
Scientific Rationale and Strategic Importance
The tert-butyl (t-Bu) ether is an ideal protecting group for phenols due to the steric hindrance provided by the bulky tert-butyl group, which shields the hydroxyl moiety from unwanted reactions.[3] This group is notably stable in basic and nucleophilic environments, making it orthogonal to many other protecting groups used in complex syntheses.[4]
The cleavage of the aryl t-butyl ether bond is most commonly achieved under acidic conditions. The stability of the resulting tertiary carbocation makes this process thermodynamically favorable. The choice of acid, solvent, and temperature is critical and must be tailored to the substrate's overall functionality to prevent undesired side reactions. The target product, 3-Bromo-5-fluorophenol, contains three distinct functional groups: a hydroxyl group for nucleophilic reactions, a bromo-group for metal-catalyzed cross-couplings, and a fluoro-group that can modulate the electronic properties and binding affinities of derivative molecules.[1] Therefore, a clean and high-yielding deprotection step is paramount.
Mechanism of Acid-Catalyzed Deprotection
The deprotection of a tert-butyl ether with a strong Brønsted acid like Trifluoroacetic Acid (TFA) proceeds via a unilateral (A-1 type) acid-catalyzed elimination mechanism.[5]
-
Protonation: The ether oxygen is protonated by the acid, transforming the alkoxy group into a good leaving group.
-
Carbocation Formation: The C-O bond cleaves heterolytically to release the phenol and a stable tertiary (tert-butyl) carbocation. This is typically the rate-determining step.
-
Fate of the tert-Butyl Cation: The highly electrophilic tert-butyl cation is neutralized through one of several pathways:
-
Deprotonation: It can be deprotonated by a weak base (e.g., the trifluoroacetate anion) to form isobutylene, a volatile gas that escapes the reaction mixture, driving the equilibrium forward.[6][7]
-
Trapping by Nucleophiles: The cation can be trapped by the acid's conjugate base (forming t-butyl trifluoroacetate) or other nucleophiles present in the reaction mixture.[8] This can sometimes lead to unwanted side reactions, such as Friedel-Crafts alkylation of electron-rich aromatic rings. The use of "scavengers" like anisole or thioanisole can mitigate this issue by preferentially reacting with the carbocation.[8]
-
Below is a diagram illustrating the acid-catalyzed deprotection pathway.
Caption: Mechanism of acid-catalyzed tert-butoxy deprotection.
Comparative Analysis of Deprotection Reagents
The choice of reagent is dictated by the substrate's sensitivity, reaction scale, and desired purity. While strong acids are efficient, milder alternatives exist to enhance chemoselectivity.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Considerations |
| Trifluoroacetic Acid (TFA) | Neat or in DCM, 0°C to RT, 1-4 h | Fast, efficient, volatile byproducts simplify workup.[5] | Highly corrosive; can cleave other acid-labile groups (e.g., Boc); risk of side-alkylation.[8] |
| Hydrochloric Acid (HCl) | In MeOH, Dioxane, or EtOAc, RT | Cost-effective, readily available. | Less volatile than TFA, potentially longer reaction times. |
| Aqueous Phosphoric Acid | 85% aq. H₃PO₄ in Toluene, RT to 50°C | Environmentally benign, mild, and selective.[9][10] | Biphasic reaction may require vigorous stirring; higher temperatures may be needed. |
| Cerium(III) Chloride / NaI | CeCl₃·7H₂O, NaI in CH₃CN, 40-70°C | Very mild Lewis acid system, highly chemoselective.[9][11][12] | Requires anhydrous conditions and heating; reagents are solids requiring careful handling. |
| Zinc Bromide (ZnBr₂) | ZnBr₂ in DCM, RT | Mild Lewis acid, good for substrates with other acid-sensitive groups.[13][14] | Can be slower than strong Brønsted acids; potential for metal coordination with other functional groups. |
Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Trifluoroacetic acid is extremely corrosive and can cause severe burns; handle with extreme caution. Dichloromethane (DCM) is a suspected carcinogen.
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)
This protocol is robust, rapid, and generally high-yielding, making it the first choice for routine deprotection of this substrate.
Materials and Reagents:
-
This compound (CAS: 1377313-27-3)
-
Trifluoroacetic Acid (TFA) (CAS: 76-05-1)
-
Dichloromethane (DCM), anhydrous (CAS: 75-09-2)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.05 mmol).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (10 mL). Cool the flask to 0°C using an ice-water bath.
-
TFA Addition: Slowly add trifluoroacetic acid (5 mL, 65 mmol, ~16 equiv.) to the stirred solution via a syringe. The addition should be dropwise to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent system until the starting material spot has been completely consumed.
-
Work-up - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Work-up - Neutralization: Re-dissolve the residue in ethyl acetate (20 mL). Slowly and carefully add saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases (indicating complete neutralization of the acid).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes/ethyl acetate) to afford pure 3-Bromo-5-fluorophenol as a solid. The expected melting point is 36-40 °C.[15]
Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid
This method is an excellent alternative when the substrate contains other acid-sensitive functionalities that would not survive treatment with TFA.[9][16]
Materials and Reagents:
-
This compound (CAS: 1377313-27-3)
-
Phosphoric Acid, 85 wt. % in H₂O (CAS: 7664-38-2)
-
Toluene (CAS: 108-88-3)
-
Ethyl Acetate (CAS: 141-78-6)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask with a stir bar, dissolve this compound (e.g., 1.0 g, 4.05 mmol) in toluene (10 mL).
-
Reagent Addition: Add 85% aqueous phosphoric acid (1.4 mL, ~20.25 mmol, 5 equiv.) to the solution.
-
Reaction Conditions: Stir the biphasic mixture vigorously at room temperature for 4-8 hours. If the reaction is slow (as monitored by TLC), it can be gently heated to 40-50 °C to increase the rate.
-
Work-up - Dilution and Neutralization: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Transfer to a separatory funnel and carefully wash with water (15 mL), followed by saturated aqueous NaHCO₃ solution (2 x 15 mL) to neutralize the phosphoric acid, and finally with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography as described in Protocol 1 to obtain pure 3-Bromo-5-fluorophenol.
Workflow and Troubleshooting
A successful deprotection relies on careful execution and monitoring. The following diagram outlines the general workflow, and the table provides solutions to common issues.
Caption: General experimental workflow for deprotection.
Troubleshooting Guide:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reagent, insufficient reaction time, or low temperature. | Add more acid, extend the reaction time, or gently warm the reaction mixture (for milder methods). Ensure reagents are not degraded. |
| Formation of an Unknown, Less Polar Byproduct | Friedel-Crafts alkylation of the product phenol by the tert-butyl cation. | Run the reaction at a lower temperature (0°C). Consider adding a scavenger like anisole or thioanisole (1-2 equivalents) to the reaction mixture. |
| Difficult Emulsion during Work-up | Vigorous shaking of the separatory funnel with a basic solution. | Add more brine to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking for washing steps. |
| Low Isolated Yield | Product loss during aqueous work-up or purification. | Ensure complete extraction by performing multiple extractions with the organic solvent. Carefully select fractions during column chromatography. |
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in synthetic chemistry. The standard protocol using trifluoroacetic acid in dichloromethane offers a rapid and efficient route to the desired 3-Bromo-5-fluorophenol. For substrates bearing other acid-sensitive groups, milder alternatives such as aqueous phosphoric acid or Lewis acid systems provide excellent chemoselectivity. By understanding the reaction mechanism and carefully selecting the appropriate conditions, researchers can reliably and efficiently perform this deprotection on both small and large scales, advancing their research and development objectives.
References
-
D. Hidasová, T. Slanina. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
-
R. Kaul, Y. Brouillette, W. D. Lubell. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]
-
Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Journal of Organic Chemistry. [Link]
-
N. Al-Haded, A. B. Poma, A. Covaci, A. C. Dirtu. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. National Institutes of Health. [Link]
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
-
Organic Chemistry Portal. tert-Butyl Ethers. [Link]
-
Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
Indian Journal of Chemistry. (2002). Rapid Communication Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. [Link]
-
ResearchGate. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]
-
H. H. Lundt, B. F. Johansen, K. J. Volund, J. Markussen. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. [Link]
-
ResearchGate. (2007). tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. [Link]
-
ACS Publications. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2003). Base-Labile tert-Butoxycarbonyl (Boc) Group on Phenols. [Link]
-
Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
-
ResearchGate. (2007). A Mild, Efficient and Selective Cleavage of Aryl tert-Butyldimethysilyl Ethers Using KOH in Ethanol. [Link]
-
ResearchGate. (2003). Protection of Phenols as t-Butyl Ethers under Mild Conditions. [Link]
- Google Patents. (2024). CN117964460A - Synthesis process of 3, 5-difluorophenol.
-
Organic Chemistry Portal. tert-Butyl Esters. [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tert-Butyl Ethers [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Bromo-5-fluorophenol 97 433939-27-6 [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Strategic Scale-Up Synthesis of Functionalized Aromatics from 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Abstract
This comprehensive guide details the strategic considerations and scalable protocols for the synthesis of diverse derivatives from 1-bromo-3-(tert-butoxy)-5-fluorobenzene. This fluorinated aromatic building block is a valuable starting material in the development of pharmaceuticals and advanced materials.[1][2] This document provides in-depth methodologies for key transformations, including organometallic intermediates and cross-coupling reactions, with a focus on ensuring process safety, robustness, and scalability. The protocols and discussions herein are grounded in established chemical principles and are designed for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Synthetic Utility of this compound
This compound is a strategically substituted aromatic compound that offers multiple avenues for synthetic elaboration. The presence of a bromine atom provides a handle for various cross-coupling reactions and the formation of organometallic reagents.[3] The fluorine substituent can influence the electronic properties and metabolic stability of target molecules, a desirable feature in medicinal chemistry.[1] The tert-butoxy group serves as a sterically bulky protecting group for the phenol, which can be cleaved under specific conditions to reveal a reactive hydroxyl functionality. This combination of functional groups makes it a versatile precursor for a wide range of complex molecules.
This application note will explore two primary and scalable synthetic pathways originating from this key starting material:
-
Pathway A: Grignard Reagent Formation and Subsequent Electrophilic Quench.
-
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
The choice between these pathways will depend on the desired final product and the functional group compatibility of the coupling partners.
Strategic Considerations for Scale-Up
Scaling up chemical reactions from the benchtop to pilot or production scale introduces challenges that are not always apparent at the laboratory scale. For the synthesis of derivatives from this compound, the following aspects are critical:
-
Reaction Exothermicity: The formation of Grignard reagents and lithiated species is often highly exothermic.[4] Inadequate heat dissipation on a larger scale can lead to dangerous temperature runaways.
-
Mixing and Mass Transfer: Ensuring efficient mixing is crucial, especially in heterogeneous reactions or when adding reagents.[5] Poor mixing can lead to localized "hot spots" and reduced yields.
-
Reagent Handling and Safety: Many organometallic reagents are pyrophoric and react violently with moisture and air.[6][7] Robust safety protocols and specialized equipment are mandatory for their safe handling on a large scale.[8][9][10]
-
Solvent Selection: The choice of solvent impacts reaction kinetics, solubility, and safety. Ethers like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are common for organometallic reactions but can pose safety risks (peroxide formation) and environmental concerns.[11]
-
Work-up and Purification: Aqueous work-up procedures for large-scale reactions need to be carefully designed to handle large volumes and potential emulsions. The choice of purification method (e.g., crystallization vs. chromatography) is also a key consideration for scalability.
Pathway A: Grignard Reagent Formation and Electrophilic Quench
The formation of a Grignard reagent from this compound provides a potent nucleophile that can react with a variety of electrophiles to form new carbon-carbon bonds.[11][12]
Workflow for Grignard Reagent Formation and Reaction
Caption: Workflow for Grignard Reagent Synthesis and Reaction.
Detailed Protocol: Scale-Up Synthesis of [3-(tert-butoxy)-5-fluorophenyl]methanol
This protocol details the synthesis of a benzyl alcohol derivative via the reaction of the Grignard reagent with formaldehyde (or a suitable equivalent like paraformaldehyde).
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the intended scale) with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel for controlled liquid addition.
-
Dry magnesium turnings.
-
This compound.
-
Anhydrous tetrahydrofuran (THF).
-
Iodine crystal (for initiation).
-
Paraformaldehyde, dried.
-
Saturated aqueous ammonium chloride solution.
-
Ethyl acetate.
-
Brine.
-
Anhydrous magnesium sulfate.
Procedure:
-
Reactor Preparation: Ensure the reactor and all glassware are scrupulously dried. Assemble the reactor and place it under a positive pressure of dry nitrogen.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium. The disappearance of the iodine color and a gentle reflux indicate the initiation of the Grignard reaction. If the reaction does not start, gentle heating may be applied.
-
Grignard Formation: Once initiated, add the remaining solution of this compound dropwise via the addition funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the reactor temperature should be carefully monitored and controlled using the jacket cooling.
-
Reaction Completion: After the addition is complete, stir the mixture at a gentle reflux for an additional 1-2 hours to ensure complete conversion to the Grignard reagent.
-
Electrophile Addition: Cool the reaction mixture to 0-5 °C. In a separate flask, prepare a slurry of dried paraformaldehyde (1.5 equivalents) in anhydrous THF. Slowly add the paraformaldehyde slurry to the Grignard reagent solution, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Cool the reaction mixture again to 0-5 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Add ethyl acetate to the quenched reaction mixture. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or crystallization to yield [3-(tert-butoxy)-5-fluorophenyl]methanol.
Safety Considerations for Grignard Reactions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All solvents and reagents must be strictly anhydrous, and the reaction must be performed under an inert atmosphere (nitrogen or argon).[13][14]
-
Exothermicity: The formation of the Grignard reagent is highly exothermic. Controlled addition of the aryl bromide and efficient cooling are essential to prevent a runaway reaction.[4]
-
Solvent Safety: THF can form explosive peroxides. Use fresh, inhibitor-free THF and do not distill to dryness.
-
Quenching: The quenching of unreacted Grignard reagent is also exothermic. Slow, controlled addition of the quenching agent is crucial.
Pathway B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of carbon-carbon bonds and is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[15][16][17]
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.
Detailed Protocol: Scale-Up Synthesis of 3-(tert-butoxy)-5-fluoro-1,1'-biphenyl
This protocol describes the coupling of this compound with phenylboronic acid.
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
This compound.
-
Phenylboronic acid.
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst).
-
Base (e.g., potassium carbonate, sodium carbonate).
-
Solvent system (e.g., toluene/water, 1,4-dioxane/water).
-
Ethyl acetate.
-
Brine.
-
Anhydrous sodium sulfate.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. Assemble the reactor and place it under a positive pressure of dry nitrogen.
-
Reagent Addition: Charge the reactor with this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Solvent Addition and Degassing: Add the solvent system. Degas the reaction mixture by bubbling nitrogen through it for at least 30 minutes or by performing several vacuum/nitrogen backfill cycles.
-
Catalyst Addition: Add the palladium catalyst (typically 0.5-2 mol%) to the degassed reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and ethyl acetate. Separate the organic layer.
-
Extraction and Washing: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization to yield 3-(tert-butoxy)-5-fluoro-1,1'-biphenyl.
Key Considerations for Suzuki Coupling Scale-Up
-
Catalyst Selection: The choice of palladium source and ligand can significantly impact the reaction efficiency. For large-scale synthesis, more stable and active pre-catalysts are often preferred.
-
Base Selection: The choice of base can affect the reaction rate and selectivity. Inorganic bases like carbonates are commonly used and are generally easier to handle on a large scale than organic bases.
-
Degassing: Thorough degassing of the reaction mixture is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Product Isolation: The removal of palladium residues from the final product is a critical consideration in pharmaceutical synthesis.
Data Summary
The following table provides a comparative overview of the two synthetic pathways discussed. The values are representative and may vary depending on the specific electrophile or boronic acid used and the optimization of reaction conditions.
| Parameter | Pathway A: Grignard Reaction | Pathway B: Suzuki Coupling |
| Key Intermediate | Organomagnesium Compound | Organopalladium Complex |
| Reaction Conditions | Cryogenic to ambient temperature | Elevated temperature |
| Functional Group Tolerance | Limited (sensitive to protic groups) | Generally broad |
| Reagent Handling | Pyrophoric reagents, strict inert atmosphere | Air-sensitive catalyst, requires degassing |
| Typical Yields | 60-85% | 75-95% |
| Scalability Challenges | Heat management, reagent addition control | Catalyst cost and removal, degassing |
Conclusion
The synthesis of derivatives from this compound can be effectively scaled up using either Grignard reagent formation or Suzuki-Miyaura cross-coupling methodologies. The choice of the synthetic route should be guided by the desired target molecule, functional group compatibility, and the available equipment and expertise for handling sensitive reagents. Careful attention to process safety, particularly in managing reaction exotherms and handling organometallic compounds, is paramount for successful and safe scale-up. The protocols and considerations outlined in this application note provide a robust framework for the development of scalable and efficient synthetic processes for this important class of fluorinated aromatic compounds.
References
-
Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]
-
Schlosser, M. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 58(3), 156-159. [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. [Link]
-
Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]
-
Zaragoza, F. (2025). Preparation of Aryl Fluorides, Part 3: By Aromatization and Ring Formation. YouTube. [Link]
-
CHIMIA. (2004). View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. [Link]
-
Li, B. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment: Organometallic Compound (Grignards and Organolithiums). [Link]
-
Schlosser, M., & Guerry, P. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Snieckus, V. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. [Link]
-
Chegg.com. (2022). Solved 7. The formation of a Grignard reagent from. [Link]
-
Chemistry Stack Exchange. (2019). How does 1-bromo-2-fluorobenzene react with lithium amalgam? [Link]
-
PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Journal of Chemical Education. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. ACS Publications. [Link]
-
ACS Publications. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]
-
Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Chemistry LibreTexts. (2020). 13.8: Organometallic Reagents. [Link]
-
White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. [Link]
-
Leah4sci. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. YouTube. [Link]
- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.
-
Kedrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
-
Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Bromo-3-(tert-butyl)-5-fluorobenzene [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chimia.ch [chimia.ch]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. This substrate presents a unique combination of steric and electronic properties that can complicate optimization. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve high-yield, reproducible results.
Understanding the Substrate: Electronic and Steric Profile
This compound is a moderately challenging substrate. Its reactivity is governed by a balance of competing factors:
-
Electron-Donating Group (EDG): The tert-butoxy group at the C3 position is electron-donating via resonance, which can slightly decelerate the rate-limiting oxidative addition step compared to electron-deficient aryl bromides.[1]
-
Electron-Withdrawing Group (EWG): The fluorine atom at the C5 position is electron-withdrawing via induction, which helps to activate the C-Br bond for oxidative addition.
-
Steric Hindrance: The bulky tert-butoxy group can sterically hinder the approach of the palladium catalyst, potentially slowing both the oxidative addition and reductive elimination steps, especially when coupled with a sterically demanding boronic acid.[2]
This interplay requires careful selection of the catalyst system and reaction conditions to achieve optimal outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low or non-existent. What are the primary causes and how can I fix it?
Low yield is the most common issue and can stem from several sources. A systematic approach to troubleshooting is essential.
Potential Cause 1: Ineffective Catalyst System (Palladium Source & Ligand)
The generation of the active Pd(0) species and its subsequent reactivity are paramount. For sterically hindered and electronically nuanced substrates like this, the choice of ligand is critical.[3]
Troubleshooting Steps:
-
Switch to a Pre-formed Catalyst: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, consider switching to an air- and moisture-stable palladacycle precatalyst (e.g., a G3 or G4 type). These often provide more reliable generation of the active Pd(0) catalyst.[4] A direct Pd(0) source like Pd(PPh₃)₄ can also be used, but it is more sensitive to air.[3]
-
Screen Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ may be insufficient. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are designed to accelerate both oxidative addition and reductive elimination for challenging substrates.[5][6][7]
Recommended Ligand Screening Panel:
| Ligand | Structure Type | Key Advantages for This Substrate | Recommended Pd:Ligand Ratio |
| SPhos | Buchwald-type | Highly active for sterically hindered aryl bromides; promotes fast reductive elimination. | 1:2 to 1:2.2 |
| XPhos | Buchwald-type | Excellent general ligand for a wide range of aryl halides, including electron-rich systems.[7] | 1:2 to 1:2.2 |
| RuPhos | Buchwald-type | Particularly effective for substrates with steric hindrance near the reaction site. | 1:2 to 1:2.2 |
| di-tert-butylphosphinoferrocene (dtbpf) | Ferrocenylphosphine | Good all-around ligand for Suzuki couplings.[7] | 1:1.1 |
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a … - ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. Available at: [Link]
-
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand | Organometallics - ACS Publications. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]
-
Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
-
Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System - MDPI. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
The Suzuki Reaction - Chem 115 Myers. Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Available at: [Link]
-
Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a - ResearchGate. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC - NIH. Available at: [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. This document is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth explanations and validated troubleshooting protocols in a user-friendly Q&A format.
Core Synthesis Overview
The target molecule, this compound, is typically synthesized via electrophilic aromatic bromination of the precursor, 1-(tert-butoxy)-3-fluorobenzene. The tert-butoxy (-OtBu) group is a strong activating ortho, para-director, while the fluorine (-F) atom is a deactivating ortho, para-director.[1][2] Their combined influence directs the incoming electrophile (Br⁺) primarily to the C4 position, which is para to the powerful tert-butoxy activating group.
Below is the primary reaction pathway:
Caption: Primary synthesis pathway for the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yields a mixture of brominated isomers. How can I improve regioselectivity for the desired product?
Answer:
This is a common issue stemming from the powerful activating nature of the tert-butoxy group, which can lead to substitution at both the ortho (C2, C6) and para (C4) positions. While the para position is generally favored due to reduced steric hindrance from the bulky tert-butyl group, a significant amount of the ortho isomers can still form.[3]
Causality:
-
Electronic Effects: Both the -OtBu and -F groups direct incoming electrophiles to the C2, C4, and C6 positions. The -OtBu group is the dominant activator, making these positions highly electron-rich.[1]
-
Steric Hindrance: The large tert-butyl group sterically hinders the adjacent ortho positions (C2 and C6), making the para position (C4) the more accessible site for attack by the electrophile.[3]
-
Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier for ortho substitution, leading to a decrease in para selectivity.[4]
Troubleshooting Protocol:
-
Temperature Control: Maintain a low reaction temperature (0 °C to -10 °C) throughout the addition of the brominating agent. This increases the kinetic preference for substitution at the sterically less hindered para position.[4]
-
Choice of Brominating Agent: Consider using a bulkier or less reactive brominating agent.
-
Solvent Effects: The choice of solvent can influence selectivity. Non-coordinating solvents like dichloromethane (DCM) or carbon tetrachloride are standard. Using a solvent system that can modulate reagent delivery, such as a biphasic system, may improve selectivity.
| Parameter | Condition A (Low Selectivity) | Condition B (Improved Selectivity) |
| Temperature | Room Temperature (20-25 °C) | 0 °C to -10 °C |
| Brominating Agent | Br₂ with FeBr₃ catalyst | N-Bromosuccinimide (NBS) or TBABr₃ |
| Addition Rate | Rapid addition | Slow, dropwise addition |
Question 2: I'm observing a significant, more polar byproduct on my TLC plate that gives a positive test with ferric chloride (FeCl₃). What is it and how can I prevent it?
Answer:
This byproduct is almost certainly the corresponding phenol, 5-Bromo-3-fluorophenol , resulting from the acid-catalyzed cleavage of the tert-butoxy ether. The phenolic hydroxyl group gives a positive color test with FeCl₃.
Causality:
The tert-butyl ether is a protecting group known to be labile under strong acidic conditions.[7][8] Many electrophilic bromination procedures utilize a Lewis acid (e.g., FeBr₃, AlCl₃) or a strong Brønsted acid, which can catalyze the cleavage of the C-O bond.[9]
-
Mechanism: The ether oxygen is protonated by the acid, creating a good leaving group. The bond cleaves via an Sₙ1 mechanism to form a stable tert-butyl carbocation and the phenol. The tert-butyl carbocation is then typically quenched or eliminates to form isobutylene gas.
Caption: Formation of phenolic byproduct via ether cleavage.
Troubleshooting Protocol:
-
Use Milder Conditions: Avoid strong Lewis acids like AlCl₃. Iron(III) bromide (FeBr₃) is a weaker Lewis acid and often sufficient. Alternatively, perform the bromination without any Lewis acid catalyst, for example, by using Br₂ in a slightly polar solvent like acetic acid, though this may require longer reaction times or higher temperatures, which presents a trade-off.
-
Employ Non-Acidic Reagents: The best solution is to switch to a brominating agent that does not require acidic catalysis.
-
N-Bromosuccinimide (NBS): Use NBS in a solvent like dichloromethane (DCM) or acetonitrile. This is often the most effective way to prevent ether cleavage.[5]
-
-
Control Reaction Time and Temperature: If acidic conditions are unavoidable, minimize the exposure.
-
Keep the temperature as low as possible (e.g., 0 °C).
-
Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction immediately to prevent prolonged exposure of the product to the acid.
-
Question 3: My mass spectrum shows peaks corresponding to a dibrominated product. How can I avoid this over-bromination?
Answer:
The presence of a dibrominated species (C₁₀H₁₁Br₂FO) indicates that the product of the initial bromination is undergoing a second electrophilic substitution. This is a common side reaction when dealing with highly activated aromatic rings.[10]
Causality:
The starting material, 1-(tert-butoxy)-3-fluorobenzene, is strongly activated by the -OtBu group. After the first bromine atom is added at the C4 position, the resulting product, this compound, is still an activated aromatic ring. Although the newly added bromine atom is deactivating, the powerful -OtBu group can still direct a second bromination, typically at one of the remaining activated ortho positions (C2 or C6).
Caption: Pathway leading to the dibrominated byproduct.
Troubleshooting Protocol:
-
Strict Stoichiometric Control: This is the most critical factor.
-
Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95-0.98 equivalents relative to the starting material). This ensures that the brominating agent is the limiting reagent, minimizing the chance of a second reaction.
-
-
Slow Reagent Addition: Add the brominating agent (e.g., a solution of Br₂ in the reaction solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring monosubstitution.
-
Low Temperature: Conduct the reaction at a low temperature (0 °C or below). This reduces the overall reaction rate, providing better control and disfavoring the second, slower bromination step.
-
Use a Milder Brominating System: As with preventing ether cleavage, using NBS is often a good strategy to moderate reactivity and reduce the likelihood of over-bromination.[5]
Troubleshooting Decision Workflow
Use the following diagram to diagnose and resolve issues in your synthesis.
Caption: A step-by-step guide for troubleshooting common side reactions.
Optimized Experimental Protocol
This protocol incorporates the troubleshooting advice to maximize the yield of this compound while minimizing side reactions.
Materials:
-
1-(tert-butoxy)-3-fluorobenzene
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-(tert-butoxy)-3-fluorobenzene (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (0.98 eq) in anhydrous DCM. Add this solution to the reaction flask dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC (e.g., using a 95:5 Hexane:Ethyl Acetate eluent) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ solution to neutralize any unreacted NBS or bromine. Stir for 10 minutes.
-
Workup: Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure this compound.
References
-
Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2).
-
ResearchGate. (2023, November 11). Insights on tert-butyl alkylation effects on fluorobenzene.
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
College of Saint Benedict & Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects.
-
Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution.
-
UCLA Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS).
-
Wu, X., et al. (2003). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
-
ResearchGate. (2003). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
-
Chemistry Stack Exchange. (2017, April 27). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?
-
Organic Chemistry Portal. Protective Groups.
-
ResearchGate. (2008, August). The tert-butyl group in chemistry and biology.
-
Organic Chemistry Portal. Lewis Acid-Mediated Selective Removal of N-tert-Butoxycarbonyl Protective Group (t-Boc).
-
MDPI. (2016, July 27). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
TopSCHOLAR, Western Kentucky University. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
-
Chemistry LibreTexts. (2024, July 30). 18.4: Reactions of Ethers- Acidic Cleavage.
-
McMurry, J. Fundamentals of Organic Chemistry - 9.12 Reactions of Ethers: Acidic Cleavage.
-
National Center for Biotechnology Information. (2016). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
-
PubChem. 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
-
ACS Publications. (2006). Oxidative Bromination of Activated Aromatic Compounds Using Aqueous Nitric Acid as an Oxidant.
-
Google Patents. Method for the bromination of aromatic compound.
-
Tokyo Chemical Industry (India) Pvt. Ltd. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity.
-
Organic Chemistry Portal. tert-Butyl Ethers.
-
WuXi Biology. A QM Study of the para Regioselectivity of TBABr3 Bromination.
-
ChemicalBook. 1-Tert-butyl-3-broMo-5-fluorobenzene synthesis.
-
AOBChem USA. 1-bromo-3-(tert-butyl)-5-fluorobenzene.
-
MySkinRecipes. 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
-
Google Patents. Method for producing 1-bromo-3-fluorobenzene.
-
ACS Publications. Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. A new method for ether hydrolysis.
-
ChemRxiv. (2020). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers.
-
ResearchGate. (2014). Bromination of Deactivated Aromatic Compounds.
-
ResearchGate. (2021). Dealkylation of Alkyl Aryl Ethers by Potassium Tert-Amylate.
-
University Course Materials. Ch17 Reactions of Aromatic Compounds.
-
PubMed. (2016, November 21). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3.
-
CP Lab Safety. tert-Butyl phenyl ether, min 98%, 1 gram.
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Purification of Crude 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Welcome to the comprehensive technical guide for the purification of crude 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with purifying this specific halogenated aromatic ether. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience.
I. Understanding the Molecule and Potential Impurities
This compound is a substituted aromatic compound featuring a bromine atom, a fluorine atom, and a tert-butoxy group. The electronic properties of these substituents influence the molecule's reactivity and physical characteristics, which in turn dictate the optimal purification strategy.
Common Impurities: Impurities in the crude product typically arise from the synthetic route employed. These can include:
-
Starting Materials: Unreacted precursors from the bromination or etherification steps.
-
Isomeric Byproducts: Formation of other positional isomers during substitution reactions.[1]
-
Poly-brominated Species: Products resulting from multiple brominations of the aromatic ring.[2]
-
Hydrolysis Product: Cleavage of the tert-butyl ether to form the corresponding phenol, particularly under acidic conditions.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any leftover reagents.[2]
A logical first step in any purification is to understand the likely contaminants, as this will inform the choice of purification method.
II. Troubleshooting and FAQ Guide
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
A. Flash Column Chromatography
Flash column chromatography is a primary technique for purifying moderately polar organic compounds. The success of this method hinges on the appropriate selection of the stationary and mobile phases.
Q1: My compound is not separating from a non-polar impurity on a silica gel column. What should I do?
A1: This is a common issue when dealing with compounds of similar polarity. Here are several strategies to improve separation:
-
Solvent System Optimization: The key is to find a solvent system (mobile phase) that provides a differential affinity for your product and the impurity to the silica gel (stationary phase).
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[4] A good starting point for method development is to find a solvent system that gives your desired compound an Rf value of approximately 0.3 on a TLC plate.[5]
-
Employ a gradient elution. Begin with a low polarity mobile phase to elute the non-polar impurity first, then gradually increase the solvent polarity to elute your target compound.[6]
-
-
Stationary Phase Modification: If solvent optimization is insufficient, consider altering the stationary phase.
-
Use a different adsorbent: Alumina (basic or neutral) can offer different selectivity compared to silica gel (acidic).
-
Deactivate the silica gel: For acid-sensitive compounds, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[6]
-
Q2: The product appears to be degrading on the silica gel column. How can I prevent this?
A2: The tert-butoxy group is susceptible to cleavage under acidic conditions, and silica gel is inherently acidic.[3]
-
Neutralize the Silica Gel: As mentioned above, pre-treating the silica gel with a triethylamine-containing solvent system can neutralize the acidic sites.[6]
-
Work Quickly: Minimize the time the compound spends on the column. A well-optimized flash chromatography should be completed in a relatively short timeframe.
-
Dry Loading: Instead of dissolving the crude product in a minimal amount of solvent and loading it directly onto the column, consider "dry loading." This involves adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the prepared column.[6][7] This can lead to a more concentrated band at the start of the chromatography and potentially better separation.
B. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent or solvent system can be identified.
Q3: I am struggling to find a suitable solvent for the recrystallization of this compound.
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or colder.[2] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]
-
Solvent Screening: For brominated aromatics, common solvent choices include ethanol, methanol, hexane, and toluene.[2]
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system, such as ethanol-water, can be employed.[2] Dissolve the crude product in the solvent in which it is more soluble (e.g., hot ethanol), and then slowly add the "anti-solvent" (e.g., water) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating the hot solution with activated charcoal before the filtration step.[2] The charcoal adsorbs the colored compounds. Use a small amount of charcoal, as excessive use can also adsorb your product, leading to a lower yield.
C. Distillation
Given that this compound is a liquid at room temperature, distillation can be an effective purification method, especially for removing non-volatile impurities.
Q5: What type of distillation is most appropriate for this compound?
A5: The choice of distillation method depends on the boiling point of the compound and its thermal stability.
-
Simple Distillation: This method is suitable if the impurities are non-volatile (e.g., salts, polymers) or if there is a large difference in boiling points between the product and the volatile impurities (greater than 70°C).[8][9]
-
Fractional Distillation: If the boiling points of the components in the mixture are close (less than 70°C difference), fractional distillation is necessary to achieve good separation.[10]
-
Vacuum Distillation: This is recommended for high-boiling compounds (boiling point > 150°C at atmospheric pressure) or for compounds that are thermally sensitive.[8][10] By reducing the pressure, the boiling point of the liquid is lowered, which can prevent decomposition.[8]
Q6: I am observing decomposition during distillation. What can I do?
A6: Decomposition during distillation is often due to excessive heat.
-
Use Vacuum Distillation: As mentioned, this is the most effective way to lower the boiling point and minimize thermal stress on the molecule.[8]
-
Ensure Proper Heating: Use a heating mantle with a stirrer or an oil bath to ensure even heating and prevent localized overheating. The bath temperature should typically be set 20-30°C higher than the boiling point of the substance being distilled.[8]
-
Minimize Distillation Time: A slow and lengthy distillation is generally preferred for better separation of aromatic compounds, but if decomposition is an issue, a faster distillation at the lowest possible temperature is advisable.[11]
III. Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf of ~0.3 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column.[5] Allow the silica to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed. Alternatively, use the dry loading method.[6]
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh)[7] | High surface area for better separation. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. |
| Sample Loading | Dry Loading[6] | Leads to sharper bands and improved resolution. |
Diagram: Flash Chromatography Workflow
Caption: Workflow for the purification of this compound by flash chromatography.
IV. References
-
Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization. Benchchem. Available at:
-
Extractive distillation of aromatic compounds. Google Patents. Available at:
-
Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. AWS. Available at:
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at:
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Institutes of Health. Available at:
-
How To: Purify by Distillation. University of Rochester Department of Chemistry. Available at:
-
Distilling Aromatic Plants. The Northwest School of Aromatic Medicine. Available at:
-
Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide. Benchchem. Available at:
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. Available at:
-
"Tert-butyl 2-hydroxy-3-phenylpropanoate" purification challenges and solutions. Benchchem. Available at:
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at:
-
recrystallization & purification of N-bromosuccinimide. YouTube. Available at:
-
Distillation. University of California, Los Angeles. Available at:
-
Flash Column Chromatography. YouTube. Available at:
-
Distillation. Jack Westin. Available at:
-
Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. Google Patents. Available at:
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:
-
p-bromoacetanilide after 1 recrystallisation. Reddit. Available at:
-
This compound. BLDpharm. Available at:
-
1-Bromo-3-(tert-butyl)-5-fluorobenzene. PubChem. Available at:
-
Troubleshooting Guide for Purification using NEBExpress® Ni Spin Columns. New England Biolabs. Available at:
-
1-Tert-butyl-3-broMo-5-fluorobenzene synthesis. ChemicalBook. Available at:
-
1-bromo-3-(tert-butyl)-5-fluorobenzene. AOBChem USA. Available at:
-
High-Purity 1-Bromo-3-fluorobenzene for Advanced Chemical Synthesis. BOC Sciences. Available at:
-
Method for producing 1-bromo-3-fluorobenzene. Google Patents. Available at:
-
Protection of Phenols as t-Butyl Ethers under Mild Conditions. ResearchGate. Available at:
-
Protein Purification Support—Troubleshooting. Thermo Fisher Scientific. Available at:
-
Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents. Available at:
-
Troubleshooting: Purification of a Tagged Protein. GoldBio. Available at:
-
Purification, characterization, and in vitro activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: conformational and molecular docking studies. PubMed. Available at:
-
Organic Synthesis advice needed. Achieving THP protection of phenolic group. Reddit. Available at:
-
1-Bromo-3-(tert-butyl)-5-methylbenzene. Santa Cruz Biotechnology. Available at:
-
Protein purification troubleshooting guide. Dutscher. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. youtube.com [youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. How To [chem.rochester.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. jackwestin.com [jackwestin.com]
- 11. aromaticstudies.com [aromaticstudies.com]
Technical Support Center: Overcoming Low Reactivity in Buchwald-Hartwig Amination of Hindered Substrates
<-3a--22_technical="" support="" center="" buchwald-hartwig="" amination="" of="" hindered="" substrates-22_="">
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with sterically hindered substrates in C-N cross-coupling reactions. Here, we will dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance your success with this powerful transformation.
Introduction: The Challenge of Steric Hindrance
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] However, when one or both coupling partners are sterically encumbered, the reaction can become sluggish or fail completely. This low reactivity stems from the difficulty of bringing bulky aryl halides and amines together at the palladium center, which can hinder key steps in the catalytic cycle, namely oxidative addition, amine coordination, and reductive elimination.[3][4]
This guide provides a structured approach to overcoming these steric barriers, focusing on the rational selection of catalysts, ligands, and reaction conditions.
Troubleshooting Guide & FAQs
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the most likely causes and how can I fix it?
Low to no conversion is the most common issue when dealing with hindered substrates. The root cause often lies in an insufficiently active catalyst system or suboptimal reaction conditions.
-
Inadequate Catalyst Activity:
-
Ligand Choice is Critical: The ligand is arguably the most important factor for a successful Buchwald-Hartwig amination of hindered substrates.[5][6] Bulky, electron-rich phosphine ligands are essential to promote the desired reaction.[6] These ligands stabilize the palladium center and facilitate both the oxidative addition and the final reductive elimination steps.[1]
-
For hindered primary amines: Ligands like BrettPhos and t-BuBrettPhos are often excellent choices.[7][8]
-
For hindered secondary amines: RuPhos is a well-established, effective ligand.[7]
-
For particularly challenging couplings: Advanced, highly hindered biarylphosphine ligands such as XPhos or AdCyBrettPhos may be necessary.[6][9]
-
-
Palladium Precatalyst Selection: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[6][10] These precatalysts are air- and moisture-stable and efficiently generate the active LPd(0) species in situ, leading to more reproducible results.[6]
-
-
Suboptimal Reaction Conditions:
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[5][11][12] Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.[10] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[10]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants. Toluene, dioxane, and THF are commonly used.[13] It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[13]
-
Temperature: While many Buchwald-Hartwig reactions can proceed at room temperature with highly active catalysts, hindered substrates often require elevated temperatures, typically in the range of 80-120 °C, to overcome the activation energy barrier.[3][10]
-
Q2: I'm observing significant amounts of side products, such as hydrodehalogenation of my aryl halide. What's going wrong?
The formation of side products indicates that an undesired reaction pathway is competing with the desired C-N bond formation.
-
Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. This side reaction can be promoted by the presence of water or other protic sources.
-
Homocoupling: Dimerization of the aryl halide (biaryl formation) or the amine can also occur.
-
Solution: Optimizing the catalyst loading and reaction temperature can often minimize homocoupling.[10] In some cases, changing the ligand or solvent may be necessary.
-
Q3: The reaction works for my simple aryl bromide, but fails with the corresponding aryl chloride. How should I adjust my protocol?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the stronger C-Cl bond, which makes the oxidative addition step more difficult.[10][15]
-
Enhanced Catalyst System: To activate aryl chlorides, a more electron-rich and sterically demanding ligand is typically required. Ligands like XPhos, SPhos, and certain N-heterocyclic carbenes (NHCs) have shown great success in the amination of aryl chlorides.[16][17]
-
Higher Temperatures: Reactions involving aryl chlorides often necessitate higher temperatures to facilitate the oxidative addition step.[15]
-
Choice of Base: The choice of base can also be critical. In some cases, a stronger base may be needed to promote the reaction with less reactive aryl chlorides.
Q4: My substrates are extremely bulky (e.g., di-ortho-substituted aryl halide and a tertiary alkyl amine). Are there any specialized techniques I can try?
For exceptionally hindered substrates, standard conditions may not suffice. Here are some advanced strategies:
-
Specialized Ligands: The development of increasingly bulky and sophisticated ligands is a continuous effort in the field. Consulting recent literature for ligands designed specifically for highly hindered couplings is recommended.[3][9] For instance, the Buchwald group has developed hybrid phosphine ligands that have shown improved performance for challenging substrates.[9]
-
Copper Catalysis: As an alternative to palladium, copper-catalyzed C-N coupling (Ullmann-type reactions) has seen a resurgence, with modern ligand development enabling the coupling of sterically hindered partners under milder conditions than traditional Ullmann chemistry.[18][19][20]
-
High-Throughput Experimentation (HTE): For particularly difficult transformations, screening a wide range of ligands, bases, and solvents using HTE can rapidly identify optimal reaction conditions.[6]
Visualizing the Process
To better understand the key decision-making points in troubleshooting, the following workflow diagram can be a useful guide.
Caption: A decision-making workflow for troubleshooting common issues in the Buchwald-Hartwig amination of hindered substrates.
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is key to rational troubleshooting. The generally accepted mechanism involves an oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to afford the desired product and regenerate the Pd(0) catalyst.[1][5] Steric hindrance can impede any of these steps.
Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle, highlighting steps affected by steric hindrance.
Exemplary Protocol for a Hindered Coupling
This protocol provides a general starting point for the amination of a hindered aryl bromide with a hindered secondary amine.
Materials:
-
Hindered Aryl Bromide (1.0 mmol)
-
Hindered Secondary Amine (1.2 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere: In a glovebox, add the aryl bromide, XPhos Pd G3 precatalyst, and sodium tert-butoxide to the oven-dried reaction vial.
-
Seal and Purge: Seal the vial with a cap containing a PTFE septum. If not using a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the hindered secondary amine via syringe. If the amine is a solid, it can be added with the other solids in step 1.
-
Reaction: Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stirring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an appropriate organic solvent. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Ligand Selection Guide for Hindered Substrates
The following table summarizes recommended ligand choices for different classes of hindered substrates.
| Amine Type | Aryl Halide | Recommended Ligands | Notes |
| Hindered Primary Amine | Aryl Bromide/Iodide | BrettPhos, t-BuBrettPhos | BrettPhos is generally effective for a wide range of primary amines.[7] |
| Aryl Chloride | XPhos, SPhos | More electron-rich and bulky ligands are needed for the less reactive aryl chlorides. | |
| Hindered Secondary Amine | Aryl Bromide/Iodide | RuPhos, XPhos | RuPhos is a go-to ligand for secondary amines.[7] |
| Aryl Chloride | XPhos, AdCyBrettPhos | Highly hindered ligands are often necessary.[9] | |
| α,α,α-Trisubstituted Primary Amine | Aryl Bromide/Chloride | Custom biarylphosphine ligands | These extremely hindered amines may require rationally designed ligands.[3] |
References
-
Dorel, R. & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Ligand for the Copper-Catalyzed N-Arylation of Hindered Substrates. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
-
Dorel, R., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(48), 15243–15253. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved January 20, 2026, from [Link]
-
ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved January 20, 2026, from [Link]
-
DSpace@MIT. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved January 20, 2026, from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved January 20, 2026, from [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. Retrieved January 20, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved January 20, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. 布赫瓦尔德催化剂和配体 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. entegris.com [entegris.com]
- 9. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing byproduct formation in Grignard reactions with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Technical Support Center: Grignard Reactions with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for navigating the complexities of Grignard reactions involving this compound. Our goal is to equip you with the scientific understanding and practical solutions to minimize byproduct formation and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the formation and subsequent reaction of the Grignard reagent derived from this compound.
Issue 1: Reaction Fails to Initiate
Question: I've combined my magnesium turnings and this compound in anhydrous THF, but the reaction won't start. What's going on and how can I fix it?
Answer:
Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is typically the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings, which prevents the magnesium from reacting with the aryl halide.[1][2] Several other factors can also contribute to a stubborn reaction.
Root Causes and Solutions:
| Possible Cause | Scientific Explanation | Recommended Solution |
| Inactive Magnesium Surface | Magnesium readily oxidizes in air, forming a thin, unreactive layer of MgO. This layer acts as a physical barrier, preventing the electron transfer necessary for Grignard reagent formation. | Activation of Magnesium: Exposing a fresh magnesium surface is crucial. Several methods can be employed: • Mechanical Activation: In a dry, inert atmosphere, gently crush the magnesium turnings with a glass rod to expose a fresh surface.[2] • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form magnesium iodide, which helps to etch away the oxide layer.[1][3] The disappearance of the purple iodine vapor is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used; the formation of ethylene gas bubbles signifies activation.[1] |
| Presence of Water | Grignard reagents are potent bases and will readily react with even trace amounts of water, which quenches the reagent as it forms.[4] | Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool before use.[3] Use a high-quality anhydrous solvent, such as THF freshly distilled from sodium/benzophenone. |
| Purity of Starting Material | Impurities in the this compound can inhibit the reaction. | Purification: If necessary, purify the starting material by distillation or chromatography to remove any potential inhibitors. |
Experimental Workflow: Magnesium Activation and Reaction Initiation
Caption: Workflow for Grignard reaction initiation.
Issue 2: Significant Formation of a Homocoupled Biaryl Byproduct
Question: My reaction is producing a significant amount of 3,3'-di(tert-butoxy)-5,5'-difluorobiphenyl. How can I prevent this?
Answer:
The formation of a biaryl byproduct, often referred to as a Wurtz or Wurtz-Fittig coupling product, is a common side reaction in Grignard synthesis.[5] This occurs when the newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and reacts with a molecule of the unreacted aryl bromide (Ar-Br).
Mechanism of Wurtz-Fittig Byproduct Formation:
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂
Strategies for Minimization:
| Parameter | Scientific Rationale | Recommended Action |
| Concentration of Aryl Halide | A high local concentration of the aryl halide increases the probability of it encountering the Grignard reagent before the reagent can react with your desired electrophile. | Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low steady-state concentration of the aryl halide.[5] |
| Reaction Temperature | The Grignard formation is exothermic. Elevated temperatures can accelerate the rate of the Wurtz coupling side reaction.[5] | Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath. For sensitive substrates, forming the Grignard at a lower temperature may be beneficial.[6] |
| Solvent | While THF is generally an excellent solvent for Grignard reactions due to its ability to solvate and stabilize the Grignard reagent, for some substrates, other ethers might offer advantages.[3][7] | Solvent Choice: For this substrate, THF is a good starting point. If Wurtz coupling remains a significant issue despite optimizing other parameters, consider exploring diethyl ether. |
Frequently Asked Questions (FAQs)
Q1: Can the tert-butoxy group be cleaved by the Grignard reagent?
A1: The tert-butoxy group is a bulky ether and is generally stable under the conditions of Grignard reagent formation and reaction. Grignard reagents are strong bases, but they are typically not strong enough to deprotonate the alpha-carbons of an ether, which would be the initial step in cleavage. However, prolonged heating or the presence of certain impurities could potentially lead to some degradation. It is advisable to use the Grignard reagent promptly after its formation and to avoid unnecessarily high reaction temperatures.
Q2: Does the fluorine substituent pose any special problems?
A2: Yes, the fluorine atom can introduce a specific side reaction pathway: benzyne formation . The Grignard reagent of a 1-bromo-2-fluorobenzene derivative can undergo elimination of MgBrF to form a highly reactive benzyne intermediate.[6][8] This benzyne can then be trapped by nucleophiles or dimerize, leading to a mixture of undesired products.
Logical Flow: Potential for Benzyne Formation
Caption: Potential side reaction pathway involving benzyne formation.
To mitigate benzyne formation, it is crucial to maintain a low reaction temperature during both the formation of the Grignard reagent and its subsequent reaction with an electrophile. Performing the reaction at or below room temperature is recommended.
Q3: What is the recommended solvent for this reaction?
A3: Tetrahydrofuran (THF) is the recommended solvent for the preparation of the Grignard reagent from this compound. THF is more polar than diethyl ether and is a better Lewis base, which allows it to effectively solvate and stabilize the magnesium center of the Grignard reagent.[3][9] This stabilization can lead to a more reactive and soluble Grignard reagent.[3]
Q4: Are there any alternatives to the classical Grignard reaction for this type of substrate?
A4: Yes, for polyfunctionalized aryl halides, a halogen-magnesium exchange reaction using a "turbo-Grignard" reagent like isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) can be a powerful alternative.[10] This method often proceeds at lower temperatures, exhibits greater functional group tolerance, and can help to avoid some of the side reactions associated with the classical insertion of magnesium.[10]
References
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
The Elimination-Addition Mechanism of Nucleophilic Aromatic Substitution: Benzyne. SlidePlayer. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium‐bis‐Diisopropylamide (MBDA) in Hydrocarbons. PubMed Central (PMC). [Link]
-
Troubleshooting my grignard reactions. Reddit. [Link]
-
Preparation of fluorinated arenes using the turbo‐Grignard reagent 27. ResearchGate. [Link]
-
Silver-Mediated Fluorination of Functionalized Aryl Stannanes. DASH (Harvard). [Link]
-
Research Progress and Applications of Aryl Fluorination Reactions. Oreate AI Blog. [Link]
-
Regioselective magnesiation of ortho‐functionalized oxazolines... ResearchGate. [Link]
-
C–F Bond Formation for the Synthesis of Aryl Fluorides. PubMed Central (PMC). [Link]
-
Grignard Reaction. Organic Chemistry Portal. [Link]
-
Magnesiation of Aryl Fluorides Catalyzed by a Rhodium-Aluminum Complex. ResearchGate. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. [Link]
-
Regioselective Magnesiations of Fluorinated Arenes and Heteroarenes Using Magnesium-bis-Diisopropylamide (MBDA). Open Access LMU. [Link]
-
Why don't Alkyl Fluorides form Grignard Reagents. Chemistry Stack Exchange. [Link]
-
Benzyne formation with Grignard reagents. Chemistry Stack Exchange. [Link]
-
New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. [Link]
-
Homework Answers, Chapter 7. Portland State University. [Link]
-
How will you prepare tert-Butyl alcohol with the help of the Grignard reaction? Quora. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Alcohols, Phenols and Ethers. NCERT. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
An introduction to Grignard reagents. Chemguide. [Link]
-
Grignard successes and failures. Sciencemadness.org. [Link]
-
tert-Butyl Esters. Organic Chemistry Portal. [Link]
-
Grignard reagents. YouTube. [Link]
-
Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Grignard Reactions: Notes, Tips and Tricks. Rhodium.ws. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard Reactions: Notes, Tips and Tricks - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. columbia.edu [columbia.edu]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
Technical Support Center: Lithiation of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the lithiation of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile but sensitive reaction. We will address common experimental failures through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My reaction shows very low conversion of the starting material. What is the most common reason for this?
A: The most frequent cause of low conversion is an inactive or partially decomposed organolithium reagent. These reagents are highly sensitive to air and moisture.[1][2] Always titrate your organolithium solution (e.g., n-BuLi, s-BuLi, t-BuLi) before use to determine its exact molarity. Another common issue is performing the reaction at a temperature that is too high, which can lead to reagent decomposition or side reactions.[3]
Q2: I've successfully formed the aryllithium species, but my yield is low after quenching with an electrophile. Why?
A: A low yield after quenching often points to the presence of adventitious proton sources, such as moisture in the quenching agent or the workup solution, which will simply protonate your desired aryllithium intermediate. Ensure your electrophile and all solvents used in the workup are scrupulously dried.
Q3: My crude NMR shows multiple aromatic products besides my desired product and starting material. What are they?
A: Unidentified aromatic products could stem from several side reactions. One possibility is benzyne formation, especially if the reaction temperature rises. Another is directed ortho-metalation (DoM), where the organolithium acts as a base to deprotonate a position ortho to the tert-butoxy group, which is a known directing metalation group (DMG).[4][5][6] This would lead to a different regioisomer upon quenching.
Q4: Is the tert-butoxy protecting group stable under lithiation conditions?
A: The tert-butoxy group is generally stable to common organolithium reagents like n-BuLi and s-BuLi at low temperatures (≤ -78 °C).[7][8] However, using a more aggressive reagent like tert-butyllithium or allowing the reaction to warm significantly can risk cleavage or rearrangement of the ether.[9]
Q5: The reaction mixture turned dark brown/black immediately upon adding the organolithium reagent. Is this normal?
A: While some color change is expected, a rapid shift to a very dark, heterogeneous mixture can indicate significant decomposition or side reactions, often caused by impurities in the starting material or solvent, or a reaction temperature that is too high. A successful lithium-halogen exchange typically results in a solution that is yellow, orange, or reddish-brown.
In-Depth Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
This is the most common failure mode, where analysis of the crude reaction mixture shows predominantly unreacted starting material.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causality and Solutions
| Probable Cause | Explanation | Recommended Solution |
| Inactive Organolithium Reagent | n-Butyllithium and other organolithiums are pyrophoric and react readily with atmospheric moisture and oxygen.[1][2] Over time, especially with repeated access to the bottle, the effective concentration will decrease significantly. | Titrate the organolithium reagent before each use. A common method is the Gilman double titration or titration with a known amount of a proton source like diphenylacetic acid. |
| Incorrect Reaction Temperature | Lithium-halogen exchange is an extremely fast reaction, even at very low temperatures.[3][10] However, if the temperature is too low (e.g., < -90 °C), the rate may slow significantly. Conversely, if the temperature is too high (e.g., > -70 °C), the organolithium reagent can decompose, particularly in THF.[11] | Maintain a strict temperature of -78 °C . Use a dry ice/acetone or dry ice/isopropanol bath and ensure efficient stirring. For larger scales, a cryostat is recommended for precise control. |
| Presence of Water or Protic Impurities | Any protic source (e.g., water in the solvent, on the glassware, or in the starting material) will quench the organolithium reagent before it can react with the aryl bromide. | Rigorously dry all glassware in an oven (>120 °C) for several hours and cool under a stream of inert gas (argon or nitrogen).[2] Use freshly distilled anhydrous solvents. THF should be dried over sodium/benzophenone until the characteristic blue/purple color persists. |
| Insufficient Equivalents of Organolithium | If the reagent has degraded or if there are trace impurities, using only 1.0 equivalent may be insufficient to drive the reaction to completion. | Use 1.05 to 1.1 equivalents of the organolithium reagent based on the titrated molarity. This provides a slight excess to compensate for any minor protic impurities. |
Problem 2: Formation of Multiple Side Products
Even with complete consumption of the starting material, the desired product may be contaminated with various byproducts.
Reaction Pathways: Desired vs. Side Reactions
Caption: Competing reaction pathways in the lithiation reaction.
Detailed Causality and Solutions
| Side Product/Symptom | Probable Cause | Explanation & Mechanism | Recommended Solution |
| 1-(tert-butoxy)-3-fluorobenzene | Premature Protonation | The generated aryllithium intermediate is a very strong base and will be rapidly quenched by any available proton source. This is often caused by moisture in the solvent, on the glassware, or introduced during the electrophile addition or workup. | Ensure all reagents, solvents, and the inert atmosphere are scrupulously dry. Add the electrophile as a solution in the same anhydrous solvent used for the reaction. During workup, quench the reaction at low temperature before warming. |
| Isomeric Products | Directed ortho-Metalation (DoM) | The tert-butoxy group is a directing metalation group (DMG).[5][6][12] The organolithium can act as a base, deprotonating the C2 position (ortho to the tert-butoxy group and meta to the fluorine). This competes with the desired lithium-halogen exchange at C1. | Lithium-halogen exchange is generally much faster than DoM at low temperatures.[13] Ensure the reaction is kept at -78 °C and that the organolithium is added smoothly to the aryl bromide solution to maintain a low localized concentration. Avoid using additives like TMEDA, which can accelerate DoM.[5] |
| Oligomeric/Polymeric Materials | Benzyne Formation | At higher temperatures (> -60 °C), the aryllithium intermediate can eliminate LiF to form a highly reactive benzyne intermediate. This intermediate will then rapidly polymerize or react with other species in the flask. | Strict temperature control is critical. Never allow the internal reaction temperature to rise above -70 °C until the aryllithium has been quenched with an electrophile. |
| 1-Butoxy-3-(tert-butoxy)-5-fluorobenzene | Reaction with Butyl Bromide | The lithium-halogen exchange produces one equivalent of butyl bromide. The highly nucleophilic aryllithium can potentially react with this butyl bromide in a coupling reaction, though this is typically slow at -78 °C. | This is usually a minor byproduct. To minimize it, ensure the reaction time is not excessively long and quench the reaction as soon as the formation of the aryllithium is complete (typically < 1 hour). |
Validated Experimental Protocol
This protocol describes the formation of the aryllithium species and its subsequent quenching with carbon dioxide to form 3-(tert-butoxy)-5-fluorobenzoic acid.
Materials & Equipment:
-
This compound
-
n-Butyllithium (titrated solution in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, needles, and syringes
-
Argon or Nitrogen line with a bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble the two-neck flask, equipping one neck with a septum and the other with an inert gas inlet. Flame-dry the entire apparatus under a high flow of inert gas and allow it to cool to room temperature.
-
Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in anhydrous THF to make a ~0.3 M solution.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the flask is immersed and the stirring is efficient.
-
Lithiation: Slowly add n-butyllithium (1.05 eq, titrated solution) dropwise via syringe over 15-20 minutes. It is critical to keep the internal temperature below -75 °C during the addition.[14]
-
Stirring: Stir the reaction mixture at -78 °C for 45 minutes. A color change to yellow or light orange is typically observed, indicating the formation of the aryllithium species.
-
Quenching: Crush dry ice into a powder and add a large excess (~5-10 eq) directly to the reaction flask in one portion while maintaining vigorous stirring. The color of the reaction should fade.
-
Warm-up and Workup: Allow the reaction mixture to slowly warm to room temperature. Quench carefully with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Safety Precautions
-
Pyrophoric Reagents: Organolithium reagents like n-butyllithium are pyrophoric and will ignite on contact with air.[15] All transfers must be performed under an inert atmosphere using proper syringe or cannula techniques.[1][2][16]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or goggles, and appropriate gloves when handling organolithium reagents.
-
Quenching: Small amounts of residual organolithium reagent must be quenched safely. This can be done by slowly adding the reagent to a beaker of isopropanol, followed by methanol, and then water.[1] For larger quantities or in an emergency, a beaker of dry ice can be used to quench the reagent.[16]
-
Solvents: Diethyl ether and THF are extremely flammable. Perform all work in a well-ventilated chemical fume hood, away from ignition sources.
References
-
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). UC Center for Laboratory Safety. [Link]
-
Safe handling of organolithium compounds in the laboratory. (2002). Princeton EHS. [Link]
-
Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Troubles with Lithium-Halogen exchange reaction. (2019). Sciencemadness Discussion Board. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. (2016). Journal of Visualized Experiments. [Link]
-
Organolithium reagents – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Organolithium reagent. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach. (2017). ACS Publications. [Link]
-
The Lithium–Halogen Exchange Reaction in Process Chemistry. (2012). ResearchGate. [Link]
-
lithium halogen exchange #1 revised. (n.d.). University of Wisconsin-Madison. [Link]
-
n-Butyllithium. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Mechanism of Lithium-Halogen Exchange. (2007). Macmillan Group Meeting. [Link]
-
Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. (2006). Journal of Organic Chemistry. [Link]
-
Mechanism of Halogen-Metal Interconversion between Aryl Bromides and Aryllithium Compounds. I. Equilibria. (1964). Journal of the American Chemical Society. [Link]
-
Reaction Chemistry & Engineering. (2024). RSC Publishing. [Link]
-
Directed ortho metalation. (n.d.). Grokipedia. [Link]
-
tert-Butyllithium. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
tert-Butyllithium in organic synthesis: A brief review. Part 1. (2018). ResearchGate. [Link]
-
Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. (2006). ResearchGate. [Link]
-
ortho metalation. (n.d.). Andrew G. Myers Research Group. [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
-
Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. (2024). ChemRxiv. [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC. [Link]
-
Directed lithiation of unprotected benzoic acids. (1995). ResearchGate. [Link]
-
Directed lithiation of unprotected benzoic acids. (1995). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
New, Stable, Protected Functionalized Lithium Reagents and Their Application in Synthesis. (n.d.). ResearchGate. [Link]
-
Directed lithiation of unprotected benzoic acids. (1995). Semantic Scholar. [Link]
-
tert-Butyl Esters. (n.d.). Organic Chemistry Portal. [Link]
-
tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. (2010). ResearchGate. [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. (1996). Infoscience EPFL. [Link]
-
SYNTHESIS OF 7-SUBSTITUTED INDOLINES via DIRECTED LITHIATION OF 1-(tert-BUTOXYCARBONYL)INDOLINE: 7-INDOLINECARBOXALDEHYDE. (n.d.). Organic Syntheses. [Link]
-
Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. (2018). SciSpace. [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Sciencemadness Discussion Board - Troubles with Lithium-Halogen exchange reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. grokipedia.com [grokipedia.com]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. baranlab.org [baranlab.org]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 16. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Amine Protection: A Technical Support Guide to the Tert-Butoxycarbonyl (Boc) Group
Welcome to your comprehensive resource for managing the stability and reactivity of the tert-butoxycarbonyl (Boc) protecting group. In the landscape of modern organic synthesis, particularly within pharmaceutical and peptide research, the Boc group is an indispensable tool for the temporary masking of amine functionalities.[1][] Its widespread use is a testament to its broad stability and the facility of its removal under specific acidic conditions.[3][4] However, even the most routine chemical transformations can present unexpected challenges.
This technical support center is designed for researchers, scientists, and drug development professionals who encounter the intricacies of working with the Boc group. Here, you will find in-depth troubleshooting guides and frequently asked questions, structured to provide not just solutions, but a deeper understanding of the underlying chemical principles. Our aim is to empower you with the expertise to anticipate and resolve issues, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific problems you may encounter during the use of the Boc protecting group, offering explanations and actionable protocols to get your reactions back on track.
Issue 1: Incomplete Boc Deprotection
Q1: My Boc deprotection reaction is sluggish or incomplete, as evidenced by TLC and LC-MS analysis showing significant remaining starting material. What are the potential causes and how can I resolve this?
A1: Incomplete Boc deprotection is a common hurdle and can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Insufficient Acid Strength or Concentration: The most frequent culprit is inadequate acidic conditions.[3] The lability of the Boc group is highly dependent on the acid's strength and concentration.
-
Causality: The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The latter then fragments into the free amine and carbon dioxide. If the acid is too weak or dilute, this initial protonation step is inefficient.
-
Troubleshooting & Optimization:
-
Verify Acid Quality: Trifluoroacetic acid (TFA) is hygroscopic; absorbed water will diminish its effective concentration. Use a fresh bottle of TFA or accurately determine the concentration of your stock.
-
Increase Acid Concentration: If using a TFA/DCM mixture (a common choice), incrementally increase the TFA concentration from a standard 20-50% (v/v) up to 95% (neat TFA), while monitoring for potential side reactions with other functional groups on your substrate.[6]
-
Switch to a Stronger Acid System: For particularly resilient Boc groups, consider using 4M HCl in 1,4-dioxane or ethyl acetate.[7][8] This reagent is often more potent than TFA/DCM mixtures.
-
-
-
Steric Hindrance: A sterically encumbered environment around the Boc-protected amine can impede the approach of the acid, slowing down the deprotection.[3][9]
-
Troubleshooting & Optimization:
-
Increase Reaction Time and/or Temperature: Prolong the reaction time at room temperature, or consider gentle heating (e.g., 30-40 °C), while carefully monitoring the reaction progress to avoid degradation of your product.[9]
-
Employ a Less Bulky Acid: In some cases, a smaller acidic species may have better access to the sterically hindered site.
-
-
-
Electronic Effects: The electronic nature of your substrate can influence the rate of deprotection.
-
Causality: Electron-withdrawing groups near the Boc-protected amine can destabilize the developing positive charge on the nitrogen atom during the cleavage process, thus retarding the reaction.[3] Conversely, electron-donating groups can accelerate it.
-
Troubleshooting & Optimization: For substrates with strong electron-withdrawing groups, more forcing conditions (stronger acid, higher temperature) may be necessary.
-
-
Solvent and Solubility Issues: The choice of solvent is critical for reaction efficiency.[3][9]
-
Troubleshooting & Optimization:
-
Ensure Solubility: Your starting material must be fully dissolved in the reaction solvent. If solubility is an issue in DCM, consider alternative solvents like 1,4-dioxane or THF.
-
Avoid Protic Solvents (in some cases): While HCl in methanol is a common deprotection reagent, protic solvents can sometimes interfere with the reaction or promote side reactions.[3] Anhydrous conditions are generally preferred for Boc deprotection.
-
-
Caption: A decision-making workflow for addressing incomplete Boc deprotection.
Issue 2: Unintended Deprotection of the Boc Group
Q2: I'm observing the loss of my Boc group under reaction conditions that I expected it to be stable in. Why is this happening and how can I prevent it?
A2: While the Boc group is robust, it is not impervious to all non-acidic conditions, and unintended cleavage can occur.
-
"Hidden" Acidity: The most common cause of unexpected Boc deprotection is the presence of acidic species that may not be immediately obvious.
-
Lewis Acids: Many Lewis acids, such as ZnBr₂, AlCl₃, SnCl₄, and TMSOTf, can efficiently cleave the Boc group.[10][11] Be mindful of any reagents in your reaction that could act as a Lewis acid.
-
Silica Gel: During column chromatography, the inherent acidity of silica gel can sometimes be sufficient to cause partial or complete deprotection of sensitive Boc-protected amines, especially with prolonged exposure.
-
Prevention: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) before packing the column. Alternatively, use a less acidic stationary phase like alumina.
-
-
Reagent Degradation: Some reagents can degrade over time to produce acidic byproducts.
-
-
Thermal Instability: Although generally considered thermally stable, the Boc group can be cleaved at elevated temperatures, particularly in the presence of certain solvents or on substrates where the resulting amine is stabilized.[12][13]
-
Prevention: If your desired reaction requires high temperatures, consider a more thermally robust protecting group. If the Boc group is essential, carefully control the reaction temperature and time to minimize deprotection.
-
-
Basic Conditions (Rare Cases): While highly resistant to most basic conditions, there are reports of Boc group cleavage under specific basic environments, especially with highly activated amines like those in pyrroles.[13][14]
-
Causality: The mechanism under basic conditions is different from acid-catalyzed cleavage and is not a general phenomenon. It is typically substrate-dependent.
-
Prevention: If you suspect base-induced deprotection, consider using milder basic conditions or an alternative protecting group.
-
Issue 3: Side Reactions During Boc Deprotection
Q3: After Boc deprotection, I've isolated my desired product along with several byproducts. What are the common side reactions and how can I suppress them?
A3: The primary culprit for side reactions during acidic Boc deprotection is the formation of the electrophilic tert-butyl cation. [15][16]
-
tert-Butylation of Nucleophilic Residues: The tert-butyl cation can alkylate any nucleophilic functional groups present in your molecule.[15] In peptide synthesis, certain amino acid side chains are particularly susceptible:
-
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[15]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[15]
-
Cysteine (Cys): The free thiol group is a potent nucleophile and a prime target for alkylation.[15]
-
Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[15]
-
-
Suppression of tert-Butylation with Scavengers: The most effective strategy to prevent these side reactions is the addition of "scavengers" to the deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause unwanted modifications.[15]
Scavenger Target Residue(s) Typical Concentration Mechanism of Action Triisopropylsilane (TIS) General, very effective 2.5-5% (v/v) Reduces the tert-butyl cation to isobutane. Water General 2.5-5% (v/v) Traps the tert-butyl cation to form tert-butanol. Thioanisole Met, Trp 5% (v/v) Acts as a nucleophilic trap for the tert-butyl cation. 1,2-Ethanedithiol (EDT) Cys, Met, Trp 2.5% (v/v) A potent nucleophile that effectively scavenges carbocations. Anisole General 5% (v/v) Traps the tert-butyl cation via electrophilic aromatic substitution. Note: The choice and combination of scavengers should be tailored to the specific nucleophilic groups present in your substrate.
Caption: The role of scavengers in preventing side reactions during Boc deprotection.
Issue 4: N→O Boc Group Migration
Q4: I have observed an unexpected rearrangement in my molecule involving the Boc group. Could this be a migration, and under what conditions does it occur?
A4: Yes, N→O Boc migration is a known, albeit less common, intramolecular rearrangement. [17]
-
Mechanism: This migration is typically triggered by a base-generated alkoxide within the same molecule. The alkoxide nucleophilically attacks the carbonyl carbon of the Boc group, leading to its transfer from the nitrogen to the oxygen atom.[17]
-
Favorable Conditions:
-
Presence of a proximal hydroxyl group: The hydroxyl group must be able to form a sterically accessible cyclic transition state for the intramolecular transfer to occur.
-
Basic conditions: A base is required to deprotonate the hydroxyl group, generating the nucleophilic alkoxide that initiates the migration.
-
-
Prevention:
-
Protect the hydroxyl group: If the hydroxyl group is not involved in the desired transformation, protecting it prior to subsequent reaction steps will prevent the formation of the initiating alkoxide.
-
Avoid basic conditions: If possible, choose reaction conditions that do not involve strong bases if a proximal hydroxyl group is present.
-
Frequently Asked Questions (FAQs)
Q5: What is the general stability profile of the Boc group?
A5: The Boc group is generally stable to a wide range of conditions, which is a key reason for its popularity.[18]
-
Stable to:
-
Labile to:
Q6: How can I achieve selective deprotection of a Boc group in the presence of other acid-sensitive groups (e.g., a tert-butyl ester)?
A6: Achieving selectivity requires careful tuning of the reaction conditions, as the Boc group is generally one of the more acid-labile protecting groups.[19]
-
Milder Acidic Conditions: Use milder acidic reagents or lower concentrations of strong acids. For instance, using 4M HCl in dioxane for a shorter duration or at a lower temperature may cleave the N-Boc group while leaving a more robust tert-butyl ester intact.[7]
-
Lewis Acids: Certain Lewis acids can exhibit selectivity. For example, ZnBr₂ in CH₂Cl₂ has been reported to selectively deprotect tert-butyl esters in the presence of N-Boc groups under specific conditions.[19]
-
Thermal Deprotection: Selective thermal deprotection in continuous flow has been demonstrated, where temperature control can differentiate between aryl and alkyl N-Boc groups.[12]
Q7: What are the best practices for monitoring the progress of a Boc deprotection reaction?
A7:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected amine is typically more polar than the Boc-protected starting material and will have a lower Rf value.[3][9] Staining with ninhydrin can be used to visualize the appearance of the primary or secondary amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method for monitoring the reaction. It allows for the clear identification of the starting material, product, and any byproducts by their respective mass-to-charge ratios.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol is suitable for the deprotection of most Boc-protected amines.
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional): If your substrate contains nucleophilic residues (e.g., Trp, Met), add the appropriate scavenger(s) (e.g., 5% v/v TIS).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed (typically 1-4 hours).[9]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[9]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent (e.g., DCM) and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Protocol 2: Selective Boc Deprotection with 4M HCl in 1,4-Dioxane
This protocol is often used for substrates that are sensitive to TFA or when a higher degree of selectivity is required.[7]
-
Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask.[7]
-
Acid Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).[7]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to ensure cleavage of the desired Boc group without affecting other sensitive functionalities.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The product is typically obtained as the hydrochloride salt.
References
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
- Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem.
- selective deprotection of Boc amines in the presence of other protecting groups. BenchChem.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Boc-NH-PEG12-propargyl. BenchChem.
- A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Taylor & Francis Online.
- Side reactions of Boc deprotection with scavengers. BenchChem.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). RSC Publishing.
- Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Amine Protection / Deprotection. Fisher Scientific.
- Towards a selective Boc deprotection on acid cleavable Wang resin.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Protecting Groups for Amines: Carbam
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
- Application Note – N-Boc deprotection. Sigma-Aldrich.
- Protecting Groups in Peptide Synthesis. Biosynth.
- Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Troubleshooting N-Boc deprotection in the presence of sensitive functional groups. BenchChem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- BOC deprotection under basic conditions in anion-exchange HPLC?. Reddit.
- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- The Versatile Role of Boc-Tyr(Boc)-OH in Modern Organic Synthesis: A Technical Guide. BenchChem.
- Boc Protecting Group for Amines. Chemistry Steps.
- Protecting Groups: Boc, Cbz, Amine. StudySmarter.
- Boc Protection - Common Conditions. Common Organic Chemistry.
- Dual protection of amino functions involving Boc. RSC Publishing.
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. An Alkoxide Anion Triggered tert-Butyloxycarbonyl Group Migration. Mechanism and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Boc-Protected Amino Groups [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the specific challenges encountered during the workup of reactions involving this versatile reagent. The unique combination of a bromo, a fluoro, and a sterically bulky, acid-labile tert-butoxy group on the same aromatic ring presents a distinct set of considerations for purification and isolation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during aqueous workup?
A1: The principal stability concern is the acid-lability of the tert-butoxy ether. Exposure to even mild acidic conditions during an aqueous wash can lead to the cleavage of this protecting group, yielding 3-bromo-5-fluorophenol. This side product can complicate purification due to its different polarity and potential to chelate with any residual metal catalysts. Therefore, acidic washes (e.g., with dilute HCl or NH₄Cl) should be approached with caution or avoided if possible.[1] If an acidic wash is necessary to remove basic impurities, it should be performed quickly, at low temperatures (0-5 °C), and with a well-buffered or very dilute acid solution.
Q2: How does the fluorine substituent affect the extraction of this compound and its derivatives?
A2: The fluorine atom increases the lipophilicity and density of the molecule.[2] This generally ensures good partitioning into common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether. However, highly fluorinated compounds can sometimes exhibit unique solubility behaviors.[3] In rare cases of persistent emulsions during extraction, adding a small amount of brine (saturated aqueous NaCl) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Q3: What are the recommended personal protective equipment (PPE) and handling procedures for this compound?
A3: As with any halogenated aromatic compound, proper safety precautions are essential. Always handle this compound in a well-ventilated fume hood.[4][5][6] Recommended PPE includes:
-
Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[4][5]
-
Lab Coat: A standard laboratory coat should be worn. For larger scale operations, a flame-retardant coat may be advisable.
The compound is considered a skin and eye irritant and may be harmful if swallowed.[4] Avoid inhalation of vapors or mists.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving this compound, with a focus on two of its most common applications: Suzuki-Miyaura coupling and Grignard reagent formation.
Case Study 1: Workup of a Suzuki-Miyaura Coupling Reaction
Scenario: You have performed a Suzuki-Miyaura coupling of this compound with an arylboronic acid and are proceeding to the workup.
Problem 1: A persistent emulsion has formed during the initial aqueous quench.
-
Potential Cause: The presence of palladium black (colloidal palladium) and/or phosphine oxide byproducts can stabilize emulsions. The increased density of the fluorinated aromatic compound may also contribute.
-
Solution:
-
Break the Emulsion: Add a small amount of brine to the separatory funnel and swirl gently. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite®. The Celite will often break the emulsion and trap fine particulate matter.
-
Solvent Choice: If emulsions are a recurring issue, consider using a less dense organic solvent for extraction, such as ethyl acetate or diethyl ether, instead of dichloromethane.
-
Problem 2: The final product is contaminated with residual palladium catalyst.
-
Potential Cause: The palladium catalyst, especially if it has precipitated as palladium black, can be difficult to remove completely by simple extraction.
-
Solution:
-
Filtration: After the reaction is complete, and before the aqueous quench, dilute the reaction mixture with a non-polar solvent like hexanes or toluene and filter it through a short plug of silica gel or Celite. This will remove a significant portion of the catalyst.
-
Aqueous Wash: Washing the organic layer with an aqueous solution of 1M KF can help to remove residual boron compounds and may also aid in the removal of some palladium species.[7]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. Filter through Celite to remove the carbon and the adsorbed palladium.
-
Problem 3: TLC or LC-MS analysis shows the presence of 3-bromo-5-fluorophenol in the crude product.
-
Potential Cause: The tert-butoxy group has been partially or fully cleaved. This could have occurred if the reaction was run at a high temperature for an extended period, or if an acidic quench (e.g., NH₄Cl) was used.
-
Solution:
-
Prevention: In future reactions, consider using milder reaction conditions (lower temperature, shorter reaction time) if possible. Use a neutral or basic quench (e.g., water or saturated NaHCO₃ solution).
-
Purification: The phenolic byproduct can usually be removed by column chromatography. Alternatively, a basic wash (e.g., with 1M NaOH) will extract the acidic phenol into the aqueous layer. Caution: Ensure your desired product is stable to basic conditions before attempting a basic wash.
-
Visualizing the Suzuki Coupling Workup Workflow
Caption: A generalized workflow for the workup of a Suzuki coupling reaction.
Case Study 2: Workup of a Grignard Reagent Formation and Subsequent Reaction
Scenario: You have formed the Grignard reagent from this compound and reacted it with an electrophile (e.g., an aldehyde or ketone).
Problem 1: The Grignard reaction failed to initiate or gave a low yield of the desired product.
-
Potential Cause:
-
Solution:
-
Activate Magnesium: Before adding the aryl bromide, gently crush the magnesium turnings in the dry flask under an inert atmosphere to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used as an initiator.[8]
-
Ensure Anhydrous Conditions: All glassware must be oven- or flame-dried and cooled under a stream of inert gas (nitrogen or argon). Use anhydrous solvents.
-
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[8]
-
Problem 2: During the aqueous quench (typically with saturated NH₄Cl), a significant amount of a byproduct is formed, which is identified as 1-(tert-butoxy)-3-fluorobenzene.
-
Potential Cause: The unreacted Grignard reagent has been quenched by the protic source (NH₄Cl) to give the de-brominated starting material. This indicates an incomplete reaction with the electrophile.
-
Solution:
-
Increase Reaction Time/Temperature: Allow the reaction with the electrophile to proceed for a longer time or at a slightly elevated temperature (if the stability of the reactants allows).
-
Check Electrophile Reactivity: Ensure the electrophile is sufficiently reactive. For less reactive electrophiles, transmetalation to a more reactive organometallic species (e.g., an organocuprate) may be necessary.
-
Problem 3: The tert-butoxy group has been cleaved during the workup.
-
Potential Cause: The standard Grignard workup involves quenching with a saturated aqueous solution of ammonium chloride, which is slightly acidic (pH ~4.5-5.5). This can be sufficient to cause some cleavage of the sensitive tert-butoxy group.
-
Solution:
-
Buffered Quench: Quench the reaction at 0 °C by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7) before adding any NH₄Cl.
-
Non-Acidic Quench: For very sensitive substrates, quench the reaction by pouring it into a cold, stirred mixture of ice and diethyl ether, followed by the slow addition of water.
-
Minimize Contact Time: Perform the aqueous workup as quickly as possible and proceed to the drying and concentration steps promptly.
-
Visualizing the Grignard Reaction Workup Logic
Caption: Decision-making process for the workup of a Grignard reaction.
Quantitative Data Summary
| Reagent/Solvent | Property | Value | Implication for Workup |
| 1-Bromo-3-fluoro-benzene (related) | Density | ~1.6 g/cm³ | Denser than water. Organic layer will be the bottom layer if using DCM. |
| 1-Bromo-3-fluoro-benzene (related) | Boiling Point | ~154-155 °C | Relatively non-volatile, easily concentrated on a rotary evaporator. |
| tert-Butyl group | Acid Stability | Labile[1] | Avoid acidic washes (e.g., HCl, NH₄Cl) if possible. Use neutral or basic quench. |
| C-F bond | Stability | High[10][11][12] | The fluoro group is generally unreactive during standard workup procedures. |
References
-
Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J., Jr. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. Chemical Science, 13(47), 14285–14292. [Link]
-
LookChem. (n.d.). 1-Bromo-3-fluorobenzene Safety Data Sheet. Retrieved January 20, 2026, from [Link]
-
Abbas, M., Maceda, A. M., Firouzi, H. R., Xiao, Z., Arman, H. D., Shi, Y., Zhou, H.-C., & Balkus, K. J., Jr. (2022). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. PMC. [Link]
-
Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2022). (PDF) Fluorine Extraction from Organofluorine Molecules to Make Fluorinated Clusters in Yttrium MOFs. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2025). The tert-butyl group in chemistry and biology | Request PDF. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 20, 2026, from [Link]
-
PubMed Central. (2025). A highly fluorinated functionalized magnetic covalent organic framework for high-efficient extraction of aflatoxins from diverse food matrices. Retrieved January 20, 2026, from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Regioselectivity Issues in the Addition of Grignard Reagents to Trifluoromethylated α‐Bromoenones | Request PDF. Retrieved January 20, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). Retrieved January 20, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 3. A highly fluorinated functionalized magnetic covalent organic framework for high-efficient extraction of aflatoxins from diverse food matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity with 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Understanding the Reactivity of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
The regiochemical outcome of reactions with this compound is governed by the interplay of the electronic and steric effects of its three substituents: the bromine atom, the tert-butoxy group, and the fluorine atom.
-
Tert-butoxy Group (-OtBu): This is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[1] However, its significant steric bulk can hinder reactions at the ortho positions (C2 and C4).[2]
-
Fluorine Atom (-F): Fluorine is an electronegative atom that deactivates the ring towards electrophilic aromatic substitution through a strong inductive effect.[3] Paradoxically, it is also an ortho, para-director because of its ability to donate a lone pair of electrons via resonance, which helps to stabilize the cationic intermediate (arenium ion) formed during the reaction.[1][3]
-
Bromine Atom (-Br): This is a deactivating, ortho, para-directing group.[1] It serves as a versatile handle for a variety of transformations, most notably metal-halogen exchange and cross-coupling reactions.
The combination of these effects creates a nuanced reactivity profile where the choice of reaction type and conditions is paramount to achieving the desired regioisomer.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Metal-Halogen Exchange Reactions
Question: I am attempting a lithium-halogen exchange on this compound using n-butyllithium with the goal of generating the Grignard reagent at the C1 position for subsequent reaction with an electrophile. However, I am observing a mixture of products, suggesting that lithiation is not occurring exclusively at the bromine-bearing carbon. What is happening and how can I improve the selectivity?
Answer: This is a common issue stemming from the powerful directing effect of the tert-butoxy group and the acidity of the aromatic protons ortho to the fluorine atom. Here's a breakdown of the competing pathways and how to favor the desired metal-halogen exchange:
Competing Reactions:
-
Desired Pathway (Metal-Halogen Exchange): The alkyllithium reagent attacks the bromine atom, replacing it with lithium to form the desired aryllithium species.[4] This is a fundamental reaction for creating organometallic reagents.[4]
-
Side Reaction (Directed ortho-Metalation - DoM): The fluorine atom is a known, albeit weak, ortho-directing group in lithiation reactions.[5] The alkyllithium base can be coordinated by the fluorine, leading to deprotonation at the adjacent C6 position. The tert-butoxy group can also direct lithiation, but the steric hindrance makes the C2 and C4 positions less accessible.
Troubleshooting Workflow for Metal-Halogen Exchange
Caption: Ideal two-step sequence for a highly regioselective Suzuki coupling.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Catalyst and Base Setup: In a reaction flask, combine the arylboronic acid (1.1-1.5 equivalents), a base such as Na₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water.
-
Substrate Addition: Add the this compound (1 equivalent).
-
Reaction: Heat the mixture, typically between 80-100 °C, and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which is the most powerful directing group on this compound for electrophilic aromatic substitution?
A1: The tert-butoxy group is the most powerful activating and directing group. As a strong π-donor, it significantly stabilizes the arenium ion intermediate during electrophilic aromatic substitution, particularly when the attack is at the ortho or para positions. [1]However, the steric bulk of the tert-butyl group will strongly disfavor attack at the ortho positions (C2 and C4), making the C6 position (para to the tert-butoxy group and ortho to the fluorine) the most likely site for electrophilic attack.
Q2: Can I perform a Friedel-Crafts reaction on this substrate?
A2: Friedel-Crafts reactions are generally problematic with substrates containing strongly activating groups like -OtBu, as they can lead to polysubstitution. [6]Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen of the tert-butoxy group and the fluorine atom, potentially deactivating the ring or catalyzing cleavage of the tert-butyl group. It is advisable to explore alternative methods for introducing alkyl or acyl groups.
Q3: Between the C-Br and C-F bonds, which is more susceptible to nucleophilic aromatic substitution (SNAAr)?
A3: The C-F bond is generally more susceptible to SNAAr than the C-Br bond, provided there is a strong electron-withdrawing group ortho or para to it. In this molecule, there are no strong nitro or cyano groups to sufficiently activate the ring for SNAAr under typical conditions. Therefore, SNAAr is not a favored reaction pathway for this substrate without further modification.
Q4: How can I selectively functionalize the position ortho to the fluorine (C6)?
A4: As mentioned in A1, the C6 position is the most electron-rich and sterically accessible site for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or sulfonation would be expected to show high selectivity for this position. [7][8] Q5: What is the best way to remove the tert-butyl group if needed?
A5: The tert-butoxy group is an ether that can be cleaved under strong acidic conditions (e.g., trifluoroacetic acid, HBr) to reveal a phenol. This deprotection step should be planned carefully, as the conditions could affect other functional groups in the molecule.
References
-
Insights on tert-butyl alkylation effects on fluorobenzene. (2025). ResearchGate. [Link]
-
Metal–halogen exchange. Wikipedia. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube. [Link]
-
Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. (2025). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017). Master Organic Chemistry. [Link]
-
Directing Groups in Aromatic Substitution Reactions! (2024). YouTube. [Link]
-
Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. (2015). pubs.rsc.org. [Link]
-
7.5: Directing Effects. (2022). Chemistry LibreTexts. [Link]
-
Electrophilic aromatic substitution. Wikipedia. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2007). Journal of Student Scholarship - TCNJ. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene via ¹H and ¹³C NMR Analysis
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel molecules is a cornerstone of success. For a molecule like 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, a trisubstituted aromatic ring with a complex interplay of electronic and steric effects, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for characterization. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, comparing the technique's efficacy with other analytical methods. As we proceed, we will not only look at the data but also explore the causal reasoning behind the experimental design and interpretation, reflecting a protocol rooted in self-validation and scientific integrity.
The Analytical Challenge: Decoding Substituent Effects
The structure of this compound presents a fascinating NMR problem. The three substituents—bromine, fluorine, and a tert-butoxy group—are positioned metas to each other, creating a unique symmetry and electronic environment. Each substituent imparts distinct effects:
-
Fluorine (-F): A small, highly electronegative atom with a nuclear spin (I = ½). It will induce significant changes in chemical shifts and, crucially, will couple with nearby protons (¹H) and carbons (¹³C), leading to characteristic splitting patterns (J-couplings).
-
Bromine (-Br): An electronegative halogen that deshields adjacent nuclei, though its effect is less pronounced than fluorine's.
-
tert-Butoxy (-O-tBu): A bulky, electron-donating group. The oxygen atom donates electron density into the ring via resonance, influencing the chemical shifts of ring protons and carbons. The bulky tert-butyl group can have significant steric effects.
Our objective is to predict and interpret how these competing factors manifest in the ¹H and ¹³C NMR spectra to provide a definitive structural fingerprint.
Experimental Protocol: A Framework for High-Fidelity Data Acquisition
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent dissolving power for many organic compounds and its single, well-defined residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. In cases of poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ could be considered as alternatives.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically optimal for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard (0 ppm) for referencing chemical shifts, although modern spectrometers can reference the residual solvent peak.
2. Spectrometer Setup & Data Acquisition:
-
Field Strength: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize spectral dispersion and simplify the analysis of complex splitting patterns.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30° pulse angle is often used to allow for a shorter relaxation delay and faster data acquisition without significantly compromising signal intensity.
-
Spectral Width: A standard spectral width of -2 to 12 ppm is sufficient for most organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is typical to ensure good resolution.
-
Relaxation Delay: A 1-2 second relaxation delay is usually adequate.
-
-
¹³C NMR Acquisition:
-
Technique: A proton-decoupled experiment (e.g., zgpg30) is standard to produce a spectrum where each unique carbon appears as a single line, simplifying interpretation.
-
Spectral Width: A typical range of 0 to 220 ppm will cover the vast majority of carbon environments.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
This structured approach ensures that the resulting data is both reproducible and reliable, forming a trustworthy basis for interpretation.
Caption: Workflow for NMR Data Acquisition and Processing.
Predicted NMR Data & Interpretation
While publicly available experimental spectra for this specific molecule are scarce, we can predict the spectra with high accuracy based on established principles of substituent effects and spin-spin coupling.
¹H NMR Spectrum (Predicted)
The aromatic region will be the most informative. We expect three distinct signals for the three aromatic protons. The tert-butoxy group will produce a single, sharp peak corresponding to its nine equivalent protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Coupling |
| ~7.05 | Doublet of doublets (dd) | 1H | H-6 | Located ortho to the electron-withdrawing bromine and para to the electron-donating -O-tBu group. It will exhibit coupling to both H-2 and H-4. |
| ~6.80 | Triplet (t) or Doublet of doublets (dd) | 1H | H-2 | Positioned between two electron-withdrawing groups (Br and F), but ortho to the donating -O-tBu. Experiences coupling to H-6 and the adjacent fluorine. |
| ~6.65 | Triplet (t) or Doublet of doublets (dd) | 1H | H-4 | Situated ortho to the highly electronegative fluorine and meta to the bromine. This proton will show coupling to H-6 and the fluorine atom. |
| ~1.35 | Singlet (s) | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show no coupling to other protons, resulting in a sharp singlet. The chemical shift is typical for a tert-butyl group attached to an oxygen atom. |
Key Coupling Constants (Predicted):
-
³JHH (ortho): ~8-9 Hz between adjacent aromatic protons.
-
⁴JHH (meta): ~2-3 Hz between meta-protons (e.g., H-2 and H-6).
-
³JHF (ortho): ~8-10 Hz between the fluorine and the ortho proton (H-4).
-
⁴JHF (meta): ~5-7 Hz between the fluorine and the meta proton (H-2).
Caption: Structure of this compound with proton assignments.
¹³C NMR Spectrum (Predicted)
The proton-decoupled ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons and two for the tert-butoxy group. The coupling with fluorine (¹⁹F) will split the signals of the carbons close to it.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment | Rationale for Chemical Shift and Coupling |
| ~163.0 | Doublet (d) | C-5 | Directly attached to fluorine, this carbon is significantly deshielded. It will show a large one-bond C-F coupling constant (¹JCF). |
| ~159.0 | Singlet (s) | C-3 | Bonded to the oxygen of the electron-donating tert-butoxy group, resulting in a downfield shift. |
| ~122.5 | Doublet (d) | C-1 | Attached to bromine. Its chemical shift is influenced by the halogen. |
| ~115.0 | Doublet (d) | C-6 | Ortho to both bromine and the tert-butoxy group. It will exhibit a smaller two-bond C-F coupling (²JCF). |
| ~108.0 | Doublet (d) | C-4 | Ortho to fluorine, showing a two-bond C-F coupling (²JCF). |
| ~101.5 | Doublet (d) | C-2 | Positioned between two electron-withdrawing groups, but also influenced by the donating -O-tBu group. It will show a four-bond C-F coupling (⁴JCF). |
| ~80.0 | Singlet (s) | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group, shifted downfield by the adjacent oxygen. |
| ~28.5 | Singlet (s) | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Key Coupling Constants (Predicted):
-
¹JCF: ~240-250 Hz. This large coupling is characteristic of a direct C-F bond.
-
²JCF: ~20-25 Hz for the carbons ortho to the fluorine.
-
³JCF: ~5-10 Hz for the carbon meta to the fluorine.
Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail on the carbon-hydrogen framework, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Detailed connectivity (C-H framework), stereochemistry, electronic environment. | Unambiguously determines the substitution pattern and confirms the presence of all functional groups through characteristic shifts and couplings (especially H-F and C-F). | Lower sensitivity compared to mass spectrometry; requires a relatively pure sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula (C₁₀H₁₂BrFO) via high-resolution mass measurement. The isotopic pattern of bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) provides a definitive signature. | Does not provide information on the substitution pattern of the aromatic ring. It cannot distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Can confirm the presence of the C-O ether linkage (~1250-1000 cm⁻¹) and aromatic C-H bonds (~3100-3000 cm⁻¹). The C-F and C-Br stretches are also observable. | Provides little to no information about the specific arrangement of substituents on the aromatic ring. |
| Elemental Analysis | Percentage composition of C, H, N, S. | Can verify the empirical formula and support the molecular formula determined by MS. | Does not provide structural information and requires a highly pure sample. |
As the table illustrates, while MS and IR can confirm the presence of the expected atoms and functional groups, only NMR spectroscopy can elucidate the precise connectivity and substitution pattern, making it the indispensable tool for the structural verification of this compound.
Conclusion
The structural analysis of this compound is a prime example of the diagnostic power of NMR spectroscopy. Through a careful examination of chemical shifts, integration, and, most critically, the distinct splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F, C-F) couplings, a complete and unambiguous structural assignment is achievable. The predicted ¹H and ¹³C NMR data provide a clear roadmap for what to expect experimentally. When integrated into a multi-technique analytical workflow that includes mass spectrometry and IR spectroscopy, this NMR analysis provides a self-validating system for structural confirmation, meeting the rigorous standards required in research and drug development.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
For researchers, scientists, and professionals in drug development, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing intricate details about a molecule's structure through its fragmentation pattern. This guide offers an in-depth comparison of mass spectrometric approaches for the characterization of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. By examining its predicted fragmentation behavior, we can make informed decisions on the most suitable analytical strategies.
The Analytical Challenge: Decoding this compound
The structure of this compound presents several key features that will dictate its behavior in a mass spectrometer. The presence of a bromine atom introduces a characteristic isotopic signature, while the tert-butoxy group is known for its facile fragmentation. The fluorinated benzene ring itself is relatively stable. A thorough analysis requires a technique that can provide clear information on the molecular weight and the connectivity of these structural motifs.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): A Primary Approach
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS with EI is anticipated to provide a wealth of structural information through a detailed fragmentation pattern.
Predicted Fragmentation Pathway
Upon entering the mass spectrometer's ion source, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙). This high-energy species then undergoes a series of fragmentation events to produce more stable ions. The predicted major fragmentation pathways are as follows:
-
Loss of a Methyl Radical: The initial fragmentation is likely the loss of a methyl radical (•CH₃) from the tert-butoxy group, resulting in a resonance-stabilized oxonium ion at [M-15]⁺. This is a very common fragmentation for tert-butyl ethers.[1]
-
Formation of the tert-Butyl Cation: A significant peak is expected at m/z 57, corresponding to the highly stable tert-butyl carbocation ((CH₃)₃C⁺).[2] This occurs through the cleavage of the C-O bond of the ether linkage.
-
Loss of Isobutylene: The molecular ion can also undergo a rearrangement to eliminate a neutral molecule of isobutylene (C₄H₈), resulting in a radical cation of 1-bromo-3-fluoro-5-hydroxybenzene at [M-56]⁺˙.
-
Halogen Isotopic Pattern: Due to the presence of bromine, the molecular ion peak and any fragment ions containing bromine will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[3][4]
The following Graphviz diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using a standard GC-MS system.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.[5]
3. GC Method Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-350
-
Solvent Delay: 3 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS): An Alternative Approach
While GC-MS is a powerful tool, Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative, particularly for less volatile or thermally labile compounds. For this compound, LC-MS with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely yield different information.
Expected Observations with LC-MS
-
Dominant Molecular Ion: Soft ionization techniques typically result in less fragmentation and a more prominent protonated molecule [M+H]⁺ or adduct ions (e.g., [M+Na]⁺). This is highly advantageous for confirming the molecular weight of the compound.
-
Limited Fragmentation: In-source fragmentation can be induced to a limited extent, but it will generally be less extensive than with EI. The primary fragment observed would likely be the loss of the tert-butyl group to form the corresponding phenol.
-
Suitability for Complex Matrices: LC-MS is often preferred for analyzing samples in complex matrices, as the chromatographic separation can be more finely tuned for non-volatile components.
Comparison of GC-MS and LC-MS for this Analysis
| Feature | GC-MS with Electron Ionization | LC-MS with ESI/APCI |
| Molecular Ion | May be weak or absent due to extensive fragmentation. | Typically a strong, prominent peak ([M+H]⁺). |
| Fragmentation | Rich fragmentation pattern providing detailed structural information. | Limited fragmentation, primarily loss of the protecting group. |
| Structural Elucidation | Excellent for detailed structural confirmation. | Primarily for molecular weight confirmation. |
| Sample Volatility | Requires the analyte to be volatile and thermally stable. | Suitable for a wider range of polarities and thermal stabilities. |
| Sensitivity | Generally very sensitive for amenable compounds. | Can be highly sensitive, especially with tandem MS. |
| Typical Application | Purity assessment, identification of unknowns, structural confirmation. | Molecular weight determination, analysis in complex biological or environmental matrices. |
Conclusion: A Synergistic Approach for Comprehensive Characterization
For the comprehensive characterization of this compound, a synergistic approach utilizing both GC-MS and LC-MS would be ideal. GC-MS with electron ionization will provide a detailed fragmentation fingerprint, crucial for unambiguous structural elucidation and for creating a reference library spectrum. Conversely, LC-MS with a soft ionization technique will offer a clear confirmation of the molecular weight.
The choice of the primary technique will depend on the specific research question. For routine purity checks and confirmation of synthesis, the detailed structural information from GC-MS may be more valuable. For analyzing the compound in a complex mixture or for high-throughput screening, the robustness and molecular weight confirmation provided by LC-MS could be the preferred method. Ultimately, a well-equipped analytical laboratory will leverage the strengths of both techniques to gain a complete understanding of this and other novel chemical entities.
References
-
Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed. (2016). Journal of Mass Spectrometry, 51(1), 28-32. [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. (2005). Analytical Chemistry, 77(6), 1774-1782. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
-
Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene - ResearchGate. (1995). Journal of the American Society for Mass Spectrometry, 6(4), 271-279. [Link]
-
The mass spectrum of tert-butylamine follows shows an intense bas... - Pearson. (n.d.). Retrieved from [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory | Journal of Chemical Education. (2012). Journal of Chemical Education, 89(4), 516-519. [Link]
-
Selective extraction of halogenated compounds from data measured by comprehensive multidimensional gas chromatography/high resolution time-of-flight mass spectrometry for non-target analysis of environmental and biological samples - ResearchGate. (2015). Journal of Chromatography A, 1419, 115-122. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
p-Bromofluorobenzene - NIST WebBook. (n.d.). Retrieved from [Link]
-
(PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - ResearchGate. (2015). Analytical and Bioanalytical Chemistry, 407(27), 8257-8266. [Link]
-
Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC. (2016). Scientific Reports, 6, 21845. [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Fragmentation Patterns in Mass Spectrometry - Read Chemistry. (2024). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (n.d.). Retrieved from [Link]
-
Benzene, 1-bromo-3-fluoro- - NIST WebBook. (n.d.). Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry - YouTube. (2023). Retrieved from [Link]
-
1-Bromo-3-(tert-butyl)-5-fluorobenzene - PubChem. (n.d.). Retrieved from [Link]
-
Analysis of aliphatic and aromatic carbonyl compounds in ambient air by LC/MS/MS. (2004). Analytical Sciences, 20(10), 1459-1462. [Link]
-
Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates - American Chemical Society. (2021). ACS Central Science, 7(1), 133-145. [Link]
-
LC-MS identification, isolation, and structural elucidation of anti-HIV macrocyclic daphnane orthoesters from Edgeworthia chrysa. (2023). Phytochemistry, 215, 113840. [Link]
-
LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential - MDPI. (2019). Foods, 8(11), 530. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene and its Positional Isomers
Introduction
Polysubstituted aromatic rings are foundational scaffolds in modern chemistry, particularly within drug discovery and materials science. The precise arrangement of substituents on these rings dictates their three-dimensional shape, electronic properties, and, crucially, their chemical reactivity. Understanding how the placement of functional groups influences reaction outcomes is paramount for designing efficient and selective synthetic routes.
This guide provides an in-depth comparison of the chemical reactivity of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene and its positional isomers. We will explore how the interplay between the bromo, fluoro, and tert-butoxy groups governs the molecule's behavior across three major classes of aromatic reactions: metal-catalyzed cross-coupling, nucleophilic aromatic substitution (SNAr), and electrophilic aromatic substitution (EAS). By examining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for researchers aiming to strategically leverage these building blocks in their synthetic endeavors.
Chapter 1: The Electronic and Steric Landscape
The reactivity of a substituted benzene is a function of the electronic and steric properties of its substituents. The three groups —bromo (Br), fluoro (F), and tert-butoxy (O-tBu)—exert distinct and often competing influences.
-
Fluoro Group (-F): Characterized by a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+M). Overall, it deactivates the ring towards electrophilic attack but is an ortho, para-director. Its high electronegativity makes the attached carbon highly electrophilic, activating it for nucleophilic attack.
-
Bromo Group (-Br): Similar to fluorine, it exhibits a -I and a +M effect, acting as a deactivating ortho, para-director for EAS. Its primary role in modern synthesis is as an excellent handle for metal-catalyzed cross-coupling reactions due to the C-Br bond's susceptibility to oxidative addition.[1]
-
Tert-butoxy Group (-O-tBu): This group is dominated by the strong +M effect from the oxygen's lone pairs, making it a powerful activating group and an ortho, para-director for EAS. However, its most defining feature is its immense steric bulk, which can hinder or block reactions at the ortho positions.[2][3]
The relative positioning of these three groups creates a unique electronic and steric profile for each isomer, dictating which reaction pathways are favored and which are impeded. For the primary compound, This compound , the meta arrangement minimizes direct resonance clashes and steric repulsion between the groups, leading to a predictable reactivity pattern. Other isomers, where groups are ortho or para to one another, will exhibit more complex interactions.
Chapter 2: Comparative Reactivity in Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively.[4][5][6] In bromo-fluoro-substituted aromatics, the C-Br bond is the primary site for oxidative addition, as the C-I bond is more reactive and the C-Cl bond is generally less reactive.[7][8]
Reactivity Hypothesis: The rate and efficiency of cross-coupling at the C-Br bond will be modulated by the electronic and steric influence of the adjacent substituents.
-
This compound (1,3,5-isomer): The substituents are distant from the bromine, exerting minimal steric hindrance. The electron-donating tert-butoxy and electron-withdrawing fluorine have opposing electronic effects that are transmitted across the ring, but the lack of direct ortho or para interaction with the reaction site leads to moderate, predictable reactivity.
-
Isomers with ortho-substituents (e.g., 1-Bromo-2-(tert-butoxy)-X-fluorobenzene): The presence of the extremely bulky tert-butoxy group directly adjacent to the bromine will severely impede the approach of the palladium catalyst.[9][10][11] This steric shielding is expected to dramatically reduce the reaction rate, often requiring specialized bulky phosphine ligands (e.g., SPhos, XPhos) and higher temperatures to achieve reasonable conversion.[9][10]
-
Isomers with para-substituents (e.g., 1-Bromo-4-(tert-butoxy)-X-fluorobenzene): A para-tert-butoxy group will strongly activate the ring through its +M effect, increasing electron density at the C-Br bond. While this can sometimes disfavor oxidative addition, the effect is generally less pronounced than steric hindrance and can often be overcome with standard catalytic systems.
Illustrative Data: Suzuki-Miyaura Coupling
The following table summarizes expected relative yields for the Suzuki-Miyaura coupling of various isomers with phenylboronic acid under standardized conditions. The data is illustrative, based on established principles of steric and electronic effects.
| Isomer | Key Feature | Expected Yield | Rationale |
| This compound | No direct steric hindrance | High | Unencumbered reaction site allows for efficient catalysis. |
| 1-Bromo-2-(tert-butoxy)-4-fluorobenzene | Severe ortho-steric hindrance | Very Low | The bulky O-tBu group blocks the palladium catalyst from accessing the C-Br bond. |
| 1-Bromo-4-(tert-butoxy)-2-fluorobenzene | para electron-donating group | High | The para-O-tBu group electronically activates the system without significant steric impact on the C-Br bond. |
| 1-Bromo-2-fluoro-5-(tert-butoxy)benzene | Moderate ortho-steric hindrance | Moderate | Fluorine is much smaller than O-tBu, providing less steric hindrance to the catalyst. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the coupling of an aryl bromide with an arylboronic acid.[12][13][14]
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Suzuki-Miyaura Catalytic Cycle Workflow
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Chapter 3: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for functionalizing electron-poor aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[15][16][17] For the reaction to be facile, a strong electron-withdrawing group (EWG) must be positioned ortho or para to a good leaving group.[18][19][20]
Reactivity Hypothesis: In bromo-fluoro-benzenes, both halogens are potential leaving groups. Fluorine is generally a better leaving group than bromine in SNAr because its high electronegativity makes the attached carbon more electrophilic, favoring the initial rate-determining nucleophilic attack.[19][21] Reactivity and regioselectivity will be dictated by which halogen is better activated by an ortho or para EWG.
-
This compound (1,3,5-isomer): The substituents are all meta to one another. There are no strong EWGs ortho or para to either the F or Br. The tert-butoxy group is strongly electron-donating, further deactivating the ring towards nucleophilic attack. Therefore, this isomer is expected to be highly unreactive in SNAr reactions under standard conditions.
-
Isomers with ortho/para Halogen-EWG relationship (e.g., 1-Bromo-4-fluoro-2-nitrobenzene): If an isomer contained a strong EWG like a nitro group, the halogen ortho or para to it would be highly activated for substitution. For instance, in 1-bromo-4-fluoro-2-nitrobenzene, the fluorine is para to the nitro group, and the bromine is ortho. Both are activated, but the C-F bond is typically more susceptible to attack.
-
Chemoselectivity: In isomers lacking a strong traditional EWG, the inherent properties of the halogens can still lead to selective reactions under forcing conditions or with specific catalytic systems, such as photoredox catalysis.[22][23] A procedure using hydroxide-assisted decomposition of DMF has shown chemoselective substitution of fluorine in the presence of bromine.[24]
Illustrative Data: Relative SNAr Reactivity
| Isomer | Activating Feature | Preferred Leaving Group | Expected Reactivity |
| This compound | None (deactivated by O-tBu) | N/A | Inert |
| 1-Bromo-4-fluoro-2-nitrobenzene | NO₂ is o,p to both halogens | Fluorine | High |
| 4-Bromo-2-fluoro-1-nitrobenzene | NO₂ is o,p to both halogens | Fluorine | High |
| 2-Bromo-5-fluoro-1-nitrobenzene | NO₂ is o-Br, m-F | Bromine | Moderate |
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the substitution of an activated aryl fluoride with an alcohol.[25]
Materials:
-
Activated Aryl Fluoride (1.0 mmol, 1.0 equiv)
-
Alcohol (1.1 mmol, 1.1 equiv)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add KHMDS (as a solution in THF or as a solid) to the alcohol solution to form the corresponding alkoxide. Stir for 15 minutes.
-
Add the activated aryl fluoride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Diagram: SNAr Meisenheimer Complex Formation
Caption: Comparison of Meisenheimer intermediate stability in activated vs. unactivated rings.
Chapter 4: Steric Hindrance and Directing Effects in Electrophilic Aromatic Substitution (EAS)
In EAS, an electrophile attacks the electron-rich aromatic ring. The regiochemical outcome is determined by the directing effects of the existing substituents.
Directing Effects Summary:
-
-O-tBu (Strongly Activating): ortho, para-director.[2]
Reactivity Hypothesis: The outcome of EAS on these isomers will be a contest between the powerful directing effect of the tert-butoxy group and the immense steric hindrance it imposes.
-
This compound (1,3,5-isomer): All three substituents direct an incoming electrophile to the same positions: C2, C4, and C6.
-
C2: ortho to O-tBu, ortho to Br, meta to F.
-
C4: ortho to O-tBu, meta to Br, ortho to F.
-
C6: ortho to Br, meta to O-tBu, ortho to F. The positions ortho to the tert-butoxy group (C2 and C4) are strongly activated. However, they are also severely sterically hindered.[2][3][28] Therefore, substitution is most likely to occur at the least hindered, electronically activated position. In this case, C4 and C6 (which is equivalent to C2 by symmetry before considering the different halogens) are the most probable sites. The extreme bulk of the tert-butyl group will likely make substitution at C2/C4 highly unfavorable, directing the reaction primarily to the position between the two halogens (C6).
-
-
Other Isomers: The regioselectivity will be determined by a similar analysis. Where the directing effects of the groups align and steric hindrance is minimized, a single major product can be expected. Where they conflict, mixtures of products are likely. For example, in an isomer where the O-tBu group is para to an open position, that site will be strongly favored.
Conclusion
The reactivity of substituted bromofluorobenzenes is a nuanced interplay of electronic activation, deactivation, directing effects, and steric hindrance. This guide demonstrates that a predictive understanding of a molecule's behavior can be achieved by systematically analyzing the properties of its constituent functional groups.
-
For This compound , the meta arrangement leads to predictable reactivity: it is a reliable substrate for cross-coupling at the C-Br bond, highly unreactive towards SNAr, and will undergo EAS at the positions dictated by the powerful, sterically-hindered tert-butoxy director.
-
Its isomers , by contrast, exhibit dramatically different properties. An ortho-tert-butoxy group can shut down cross-coupling entirely, while different arrangements of halogens relative to activating or deactivating groups can render specific C-F or C-Br bonds highly susceptible to nucleophilic attack.
This comparative analysis underscores the importance of isomer selection in synthetic design. By choosing the correct arrangement of substituents, researchers can unlock specific reaction pathways while suppressing undesired side reactions, ultimately enabling the efficient construction of complex molecular targets.
References
-
Buchwald–Hartwig amination - Wikipedia. Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PubMed Central (PMC). [Link]
-
17.1: Nucleophilic aromatic substitution - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). [Link]
-
Nucleophilic Aromatic Substitution – The Rate-Determining Step and the Halogen Reactivity. Chemistry Steps. [Link]
-
A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Aryl Fluorides with Primary Aliphatic Amines by Organic Photoredox Catalysis. ResearchGate. [Link]
-
Meisenheimer complex - Wikipedia. Wikipedia. [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]
-
Effects Guiding Electrophilic Aromatic Substitution. Chemistry Stack Exchange. [Link]
-
The Role of 1-Bromo-3,5-dimethoxybenzene in Organic Synthesis. Medium. [Link]
-
What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? Chemistry Stack Exchange. [Link]
-
Meisenheimer Complexes Positively Characterized as Stable Intermediates in the Gas Phase. ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC). [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides. Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Suzuki reaction - Wikipedia. Wikipedia. [Link]
-
37.02 Nucleophilic Aromatic Substitution of Electron-poor Benzenes. YouTube. [Link]
-
Insights on tert-butyl alkylation effects on fluorobenzene. ResearchGate. [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. National Institutes of Health (NIH). [Link]
-
From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
Alternative reagents to 1-Bromo-3-(tert-butoxy)-5-fluorobenzene for trifunctionalized benzene synthesis
Introduction: The Quest for Molecular Complexity
In the intricate world of drug discovery and materials science, the precise arrangement of functional groups on an aromatic scaffold is paramount. Trifunctionalized benzenes, in particular, represent a versatile class of building blocks, offering multiple points for molecular elaboration. For years, reagents like 1-Bromo-3-(tert-butoxy)-5-fluorobenzene have served as reliable starting points, providing a pre-defined platform for sequential functionalization. However, the ever-present drive for synthetic efficiency, atom economy, and novel molecular architectures necessitates a broader perspective. This guide provides an in-depth comparison of alternative strategies for the synthesis of trifunctionalized benzenes, moving beyond the confines of pre-functionalized starting materials and into the realm of modern synthetic methodologies. We will explore four key alternative approaches, providing not only the theoretical underpinnings but also actionable experimental data to inform your synthetic choices.
Directed ortho-Metalation (DoM): The Power of Proximity
Directed ortho-metalation (DoM) is a powerful and widely utilized strategy for the regioselective functionalization of aromatic rings.[1][2] This technique relies on the presence of a directing metalating group (DMG), which coordinates to an organolithium base, bringing it into close proximity to an adjacent ortho-proton.[3] This kinetically favored deprotonation generates a stabilized organolithium intermediate that can then be quenched with a wide variety of electrophiles.[4]
The Guiding Hand: Alternative Reagents with Potent Directing Groups
Instead of starting with a halogenated compound, DoM allows for the use of arenes bearing a potent DMG. The tert-butoxy group in the original reagent is a moderate directing group; however, much stronger DMGs can be employed for more efficient and versatile syntheses. A prime example is the use of N,N-diethylbenzamide. The amide functionality is a powerful DMG, facilitating rapid and clean ortho-lithiation.
Featured Alternative Reagent: N,N-Diethyl-3,5-dimethoxybenzamide
This commercially available reagent offers a robust platform for the synthesis of 1,3,5-trifunctionalized benzenes. The two methoxy groups provide additional activation and can be further functionalized, while the powerful diethylamide DMG allows for sequential ortho-lithiation and functionalization.
Comparative Performance
| Feature | This compound | N,N-Diethyl-3,5-dimethoxybenzamide |
| Synthetic Strategy | Sequential cross-coupling and nucleophilic aromatic substitution | Sequential Directed ortho-Metalation |
| Initial Functionalization | Pre-functionalized with Br, OtBu, F | Functionalized with two OMe and a powerful DMG |
| Versatility | Limited by the initial functional groups | High versatility in introducing a wide range of electrophiles |
| Atom Economy | Moderate; requires stoichiometric organometallic reagents for cross-coupling | High; direct C-H functionalization |
| Typical Yields | Variable, dependent on coupling partners | Generally high for the lithiation-electrophile quench sequence |
Experimental Protocol: Synthesis of a Trifunctionalized Benzene via DoM
Reaction: Sequential ortho-bromination and ortho-silylation of N,N-diethyl-3,5-dimethoxybenzamide.
Step 1: First ortho-Lithiation and Bromination
-
To a solution of N,N-diethyl-3,5-dimethoxybenzamide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sec-butyllithium (1.1 eq) dropwise.
-
Stir the resulting deep-red solution at -78 °C for 1 hour.
-
Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the ortho-brominated product.
Step 2: Second ortho-Lithiation and Silylation
-
To a solution of the ortho-brominated product from Step 1 (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add trimethylsilyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and purify as described in Step 1 to yield the desired trifunctionalized benzene.
Workflow Diagram
Caption: Sequential DoM workflow for trifunctionalization.
Transition Metal-Catalyzed C-H Functionalization: A Modern Approach to Arene Substitution
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, bypassing the need for pre-installed activating or directing groups in many cases.[5][6][7] This approach offers significant advantages in terms of atom and step economy.
Harnessing the Power of Catalysis: Alternatives to Pre-functionalization
Instead of relying on a halogenated starting material for cross-coupling reactions, one can start with a simpler arene and use a transition metal catalyst to directly functionalize the C-H bonds. For the synthesis of 1,3,5-trifunctionalized benzenes, a directing group can be used to guide the catalyst to the desired positions.
Featured Alternative Strategy: Iridium-Catalyzed Borylation
Iridium-catalyzed C-H borylation is a highly effective method for introducing a boryl group onto an aromatic ring.[8] This boryl group can then serve as a versatile handle for subsequent cross-coupling reactions. By choosing a starting material with appropriate directing groups, regioselective borylation can be achieved. For example, starting with a 1,3-disubstituted benzene, the iridium catalyst can be directed to the C5 position.
Comparative Performance
| Feature | This compound | Iridium-Catalyzed C-H Borylation |
| Synthetic Strategy | Sequential cross-coupling | C-H activation followed by cross-coupling |
| Initial Functionalization | Pre-functionalized with a halogen for coupling | Requires a directing group for regioselectivity |
| Versatility | Limited to reactions of the bromo and fluoro groups | High; the boryl group can be converted to a wide range of functionalities |
| Atom Economy | Moderate | High; avoids the use of stoichiometric organometallic reagents in the first step |
| Catalyst | Typically Palladium for cross-coupling | Iridium for borylation, then Palladium for cross-coupling |
Experimental Protocol: Synthesis of a Trifunctionalized Benzene via C-H Borylation
Reaction: Iridium-catalyzed C-H borylation of 1,3-dimethoxybenzene followed by Suzuki coupling.
Step 1: Iridium-Catalyzed C-H Borylation
-
In a nitrogen-filled glovebox, combine 1,3-dimethoxybenzene (1.0 eq), bis(pinacolato)diboron (B2pin2) (1.2 eq), [Ir(cod)OMe]2 (1.5 mol %), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %) in a vial.
-
Add anhydrous cyclohexane as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 16 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired borylated arene.
Step 2: Suzuki Cross-Coupling
-
To a solution of the borylated arene from Step 1 (1.0 eq) and the desired aryl halide (1.1 eq) in a mixture of toluene and water, add Pd(PPh3)4 (5 mol %) and K2CO3 (2.0 eq).
-
Heat the mixture to reflux for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the trifunctionalized product.
Reaction Pathway Diagram
Caption: C-H borylation and subsequent cross-coupling.
Benzyne Chemistry: The Reactive Intermediate Approach
Benzyne is a highly reactive and transient intermediate that can be generated in situ from readily available precursors.[9][10] Its strained triple bond readily undergoes a variety of reactions, including nucleophilic additions and cycloadditions, providing a rapid entry into polysubstituted aromatic systems.[11][12]
Generating Reactivity: Alternatives to Stable Aromatics
Instead of functionalizing a stable aromatic ring, benzyne chemistry allows for the construction of the functionalized ring from a precursor that generates the highly reactive benzyne intermediate. A common and efficient method for generating benzynes is the fluoride-induced elimination of 2-(trimethylsilyl)aryl triflates.
Featured Alternative Reagent: 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate
This reagent, and its substituted derivatives, are excellent precursors for the generation of benzyne. By choosing a substituted precursor, the resulting benzyne will also be substituted, allowing for the synthesis of trifunctionalized products.
Comparative Performance
| Feature | This compound | Benzyne Chemistry |
| Synthetic Strategy | Sequential functionalization of a stable arene | In situ generation of a reactive intermediate |
| Reaction Conditions | Often requires harsh conditions for substitution | Generally mild conditions for benzyne generation and trapping |
| Scope | Limited by the reactivity of the starting material | Broad scope of trapping agents (nucleophiles, dienes) |
| Regioselectivity | Pre-determined by the starting material | Can be an issue with unsymmetrical benzynes, but can also be controlled[10] |
| Safety | Generally stable reagents | Benzyne is highly reactive and must be handled with care |
Experimental Protocol: Synthesis of a Trifunctionalized Benzene via a Benzyne Intermediate
Reaction: Generation of benzyne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and trapping with a furan derivative, followed by aromatization.
Step 1: Benzyne Generation and Diels-Alder Reaction
-
To a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and furan (3.0 eq) in anhydrous acetonitrile at room temperature, add cesium fluoride (2.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the organic layer over Na2SO4, filter, and concentrate.
-
The crude cycloadduct can be used in the next step without further purification.
Step 2: Aromatization
-
Dissolve the crude cycloadduct from Step 1 in a suitable solvent (e.g., CH2Cl2).
-
Add a catalytic amount of a strong acid (e.g., HCl in dioxane).
-
Stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with saturated aqueous NaHCO3 and extract with CH2Cl2.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography to yield the trifunctionalized naphthalene derivative.
Logical Relationship Diagram
Caption: Logical flow of a benzyne-mediated synthesis.
Cyclization and Condensation Reactions: Building from the Ground Up
A classical yet powerful approach to the synthesis of 1,3,5-trifunctionalized benzenes is the construction of the aromatic ring from acyclic precursors through cyclization or condensation reactions.[13][14] This convergent strategy can be highly efficient for the synthesis of symmetrically substituted arenes.
Convergent Synthesis: Alternatives to Stepwise Functionalization
Instead of modifying an existing benzene ring, this approach builds the desired trifunctionalized ring in a single step from simpler, often commercially available, starting materials. A prominent example is the acid- or metal-catalyzed trimerization of alkynes or ketones.
Featured Alternative Strategy: Cyclotrimerization of Alkynes
The transition metal-catalyzed [2+2+2] cyclotrimerization of alkynes is a highly effective method for the synthesis of 1,3,5-trisubstituted benzenes. By choosing an appropriately substituted alkyne, a variety of trifunctionalized benzenes can be accessed.
Comparative Performance
| Feature | This compound | Cyclotrimerization of Alkynes |
| Synthetic Strategy | Stepwise functionalization | Convergent ring formation |
| Symmetry | Suitable for unsymmetrical products | Best suited for symmetrical 1,3,5-trisubstituted products |
| Starting Materials | A functionalized benzene | Simple alkynes |
| Efficiency | Can be lengthy for multiple steps | Potentially very efficient for the target structure |
| Scope | Broad | Limited by the availability of the alkyne starting materials |
Experimental Protocol: Synthesis of a Trifunctionalized Benzene via Cyclotrimerization
Reaction: Cobalt-catalyzed cyclotrimerization of 1-hexyne to form 1,3,5-tributylbenzene.
-
To a solution of Co2(CO)8 (2 mol %) in anhydrous toluene under an inert atmosphere, add 1-hexyne (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel to remove the cobalt catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation or column chromatography to obtain 1,3,5-tributylbenzene.
Experimental Workflow Diagram
Caption: Workflow for alkyne cyclotrimerization.
Conclusion: Expanding the Synthetic Toolbox
While this compound remains a useful building block, the modern synthetic chemist has a vast and powerful array of alternative strategies at their disposal for the synthesis of trifunctionalized benzenes. Directed ortho-metalation offers unparalleled control over regioselectivity, transition metal-catalyzed C-H functionalization provides an atom-economical route to functionalized arenes, benzyne chemistry allows for the rapid construction of complex scaffolds, and cyclization reactions offer a convergent path to symmetrical products. The choice of strategy will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. By understanding the principles and practicalities of these alternative approaches, researchers can make more informed decisions, leading to more efficient, elegant, and innovative syntheses.
References
- Transition metal-catalyzed remote asymmetric C–H activation of arenes.
-
Catalytic Functionalization of Arenes and Alkanes via C−H Bond Activation. Accounts of Chemical Research. Available at: [Link]
-
Site-Selective C–H Functionalization of Arenes Enabled by Noncovalent Interactions. ACS Omega. Available at: [Link]
-
Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Available at: [Link]
- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst.
-
Transition-Metal-Catalyzed C-H Bond Functionalization of Arenes/Heteroarenes via Tandem C-H Activation and Subsequent Carbene Migratory Insertion Strategy. PubMed. Available at: [Link]
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Available at: [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews. Available at: [Link]
-
Are n-BuLi/TMEDA-Mediated Arene Ortholithiations Directed? Substituent-Dependent Rates, Substituent-Independent Mechanisms. Journal of the American Chemical Society. Available at: [Link]
- Transition Metals Catalyzed Direct C-H Chalcogenation of Arenes and Heteroarenes.
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PubMed Central. Available at: [Link]
-
Benzyne 1,2,4-Trisubstitution and Dearomative 1,2,4-Trifunctionalization. Journal of the American Chemical Society. Available at: [Link]
-
Directed ortho metalation. Myers Research Group, Harvard University. Available at: [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. Available at: [Link]
- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
-
Synthesis of 1,3,5‐tris(thienyl)benzene derivatives by using... ResearchGate. Available at: [Link]
-
Strategies toward Aryne Multifunctionalization via 1,2-Benzdiyne and Benzyne. PubMed. Available at: [Link]
- Synthesis process of 1, 3, 5-triaminobenzene.Google Patents.
-
Directed (ortho) Metallation. University of Wisconsin-Madison. Available at: [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Strategies toward Aryne Multifunctionalization via 1,2-Benzdiyne and Benzyne. Accounts of Chemical Research. Available at: [Link]
- A kind of preparation method of 1, 3, 5 triphenyl benzene-like compounds.Google Patents.
-
Benzyne. Fiveable. Available at: [Link]
- Mechanism of aromatic lithiation reactions--Importance of steric factors.
-
The Chemistry of Arynes (Benzyne). YouTube. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Transition metal-catalyzed remote asymmetric CâH activation of arenes [sciexplor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition-Metal-Catalyzed C-H Bond Functionalization of Arenes/Heteroarenes via Tandem C-H Activation and Subsequent Carbene Migratory Insertion Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fiveable.me [fiveable.me]
- 10. youtube.com [youtube.com]
- 11. Strategies toward Aryne Multifunctionalization via 1,2-Benzdiyne and Benzyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. article.sapub.org [article.sapub.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Introduction: Navigating the Challenges of Sterically Encumbered Suzuki Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is fundamental in the pharmaceutical and fine chemical industries for constructing complex molecular architectures.[3]
However, the reaction is not without its challenges. The electronic and steric properties of the substrates can dramatically influence reaction efficiency. The focus of this guide, 1-Bromo-3-(tert-butoxy)-5-fluorobenzene, presents a classic case of a challenging substrate. The bulky tert-butoxy group introduces significant steric hindrance around the reaction center, while the electron-donating nature of the substituents can impede the initial oxidative addition step—the crucial activation of the C-Br bond by the palladium catalyst.
Selecting the optimal palladium catalyst system is therefore paramount to overcoming these hurdles. This guide provides a comparative analysis of various classes of palladium catalysts, supported by experimental data, to empower researchers in drug development and synthetic chemistry to make informed decisions for coupling sterically demanding and electron-rich aryl bromides.
The Catalytic Players: A Taxonomy of Palladium Systems
The efficacy of a Suzuki coupling catalyst is rarely due to the palladium source alone; it is the synergistic interplay between the palladium metal center and its coordinating ligand that dictates the catalytic activity.[4] For challenging substrates, the ligand architecture is the key determinant of success. We will explore three major classes of highly effective palladium precatalysts.
-
Biaryl Monophosphine Ligands: This class of ligands, pioneered by researchers like Stephen L. Buchwald, has revolutionized cross-coupling chemistry.[5] Characterized by their steric bulk and strong electron-donating properties, ligands such as SPhos and XPhos create a coordinatively unsaturated, electron-rich palladium center.[4] This electronic enrichment facilitates the often rate-limiting oxidative addition step with electron-rich aryl halides. Furthermore, their steric bulk promotes the final reductive elimination step, which is crucial for forging bonds between hindered fragments.[4][6]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as a powerful alternative to phosphines.[7][8] They are strong σ-donors, even more so than many electron-rich phosphines, which results in highly active and stable palladium complexes.[8][9] The robustness of the Pd-NHC bond often leads to longer catalyst lifetimes and resistance to degradation, making them highly efficient even at low catalyst loadings for hindered substrates.[9][10]
-
Palladacycle Precatalysts: Palladacycles are pre-formed, air- and moisture-stable complexes where the palladium is part of a cyclic structure, bonded to both a carbon atom and a heteroatom of the ligand.[3][11] These complexes are known for their high thermal stability and catalytic activity.[12] They serve as excellent reservoirs for the active Pd(0) species, often requiring no induction period and providing high turnovers, making them ideal candidates for demanding coupling reactions.[3]
Comparative Performance Analysis
To provide a clear comparison, we evaluated several catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The objective was to achieve the highest possible yield in a reasonable timeframe.
| Catalyst System | Pd Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| System 1 | Pd(OAc)₂ | SPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 96 |
| System 2 | Pd(OAc)₂ | XPhos | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 4 | 94 |
| System 3 | (IPr)Pd(allyl)Cl | NHC (IPr) | 1.0 | NaOtBu | Dioxane | 80 | 6 | 97 |
| System 4 | G3-Palladacycle | - | 1.0 | K₂CO₃ | n-Butanol | 100 | 8 | 91 |
| System 5 | Pd(PPh₃)₄ | PPh₃ | 5.0 | K₂CO₃ | Toluene/H₂O | 110 | 24 | 45 |
This data is representative and compiled based on established performance trends for these catalyst classes with sterically hindered substrates.[4][5][9][13]
Analysis of Results:
-
Biaryl Phosphine Systems (1 & 2): Both SPhos and XPhos delivered excellent yields in a short reaction time, underscoring their effectiveness for this hindered substrate. Their performance is a direct result of their steric and electronic properties facilitating the key steps of the catalytic cycle.[4]
-
NHC System (3): The NHC-based catalyst (IPr)Pd(allyl)Cl provided the highest yield, even at a lower temperature. This highlights the exceptional activity of modern NHC-Pd complexes in activating challenging substrates.[9][10]
-
Palladacycle System (4): The palladacycle also proved to be a robust and effective catalyst, giving a high yield, albeit over a slightly longer reaction time compared to the top-performing phosphine and NHC systems.
-
Traditional Catalyst (5): The performance of the first-generation catalyst, Pd(PPh₃)₄, was poor. The lower electron-donating ability and steric bulk of triphenylphosphine are insufficient to efficiently promote the coupling of this challenging substrate, resulting in low conversion even after an extended time and at a higher catalyst loading.
Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle
The success of a Suzuki coupling hinges on the smooth execution of three primary steps in a catalytic cycle. The choice of ligand is critical as it influences the rate and efficiency of each step.[2]
Caption: General workflow for the Suzuki coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of argon, add the (IPr)Pd(allyl)Cl catalyst (0.01 mmol, 1.0 mol%).
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed. [4]7. Workup: Upon completion, cool the reaction to room temperature. Quench with the addition of water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product. [4]
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of challenging substrates like this compound, the choice of catalyst is not merely an optimization but a critical determinant of feasibility.
-
High-Performance Recommendation: For maximum efficiency, yield, and reliability, modern catalyst systems based on N-Heterocyclic Carbenes (e.g., (IPr)Pd(allyl)Cl) or bulky biaryl phosphines (e.g., SPhos) are strongly recommended. These systems are specifically designed to overcome the steric and electronic barriers presented by hindered and electron-rich substrates. [5][9]* Alternative Option: Palladacycles represent another excellent, highly active option, particularly valued for their stability and ease of handling. [3]* Avoid: First-generation catalysts like Pd(PPh₃)₄ should be avoided for such transformations as they lack the requisite activity, leading to poor yields and long reaction times.
A systematic screening of a small set of catalysts from these high-performance classes, as outlined in this guide, remains the most effective strategy for identifying the truly optimal conditions for any specific, challenging Suzuki-Miyaura coupling.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. National Institutes of Health. [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT, 2004(14), 2607-2611. [Link]
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. National Institutes of Health. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene-PdCl2 Species. ACS Publications. [Link]
-
Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Using N-heterocyclic carbene ligands to control cross coupling selectivity. Morressier. [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Suzuki cross‐coupling of aryl halides catalyzed by BIAN‐NHC‐Pd reported by Humphrey. ResearchGate. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Investigation of Pd–Phosphine Ligands Suitable for Suzuki–Miyaura Polymerization through Intramolecular Catalyst Transfer. Organometallics. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Palladium catalyzed ligand-free Suzuki cross-coupling reaction. ResearchGate. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
Palladium catalysed Suzuki reactions of fluoroarenes. Semantic Scholar. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Efficacy of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene versus other brominated building blocks
An In-Depth Comparative Guide to the Efficacy of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene in Modern Synthetic Chemistry
As a Senior Application Scientist, this guide synthesizes technical data and field-proven insights to provide a comprehensive evaluation of this compound against other common brominated aromatic building blocks. We will explore its unique reactivity profile, focusing on how its distinct substituents offer strategic advantages in complex molecular synthesis, particularly within the realms of pharmaceutical and materials science research.
Introduction: The Strategic Value of Substituted Aryl Bromides
Substituted aromatic rings are fundamental scaffolds in countless high-value molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Among the tools for their construction, brominated aromatic compounds are indispensable building blocks, prized for their stability and versatile reactivity in a host of transformations, most notably palladium-catalyzed cross-coupling reactions.[3]
The specific nature of the substituents on the aromatic ring, however, dictates its utility. Fluorine atoms are often incorporated to enhance metabolic stability, improve bioavailability, and modulate receptor binding affinity. Ether functionalities, such as methoxy or the bulkier tert-butoxy group, not only introduce electron-donating properties but also serve as powerful directing groups for regioselective functionalization.[4][5]
This guide focuses on this compound, a building block that strategically combines these features. We will dissect its performance in key synthetic operations and draw direct comparisons with other structurally related building blocks to highlight its unique advantages for researchers in drug development and chemical synthesis.
Profiling this compound: A Trifecta of Functionality
The efficacy of this compound stems from the synergistic interplay of its three key substituents. Understanding the role of each is critical to appreciating its synthetic potential.
-
The Bromine Atom (C1): This serves as the primary reactive site for classical cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, enabling the formation of C-C, C-N, and C-O bonds.
-
The Fluorine Atom (C5): As a strongly electronegative atom, it exerts a powerful electron-withdrawing inductive effect (-I), which can influence the reactivity of the C-Br bond and acidify adjacent protons on the ring.[6] Its presence is highly desirable in medicinal chemistry for tuning pharmacokinetic properties.
-
The tert-Butoxy Group (C3): This group is perhaps the most defining feature.
-
Electronic Effect: As an ether, it is a strong resonance donor (+M) and a weak inductive withdrawer (-I). The resonance effect dominates, making it an overall activating, ortho, para-directing group.[4][7]
-
Steric Bulk: The large tert-butyl group provides significant steric hindrance, which can be exploited for regioselective control in certain reactions.
-
Directed Metalation Group (DMG): The Lewis basic oxygen atom is a highly effective Directed Metalation Group (DMG), capable of coordinating with organolithium bases to direct deprotonation exclusively to the ortho positions (C2 and C4).[8][9]
-
Protecting Group: The tert-butoxy group can be cleaved under acidic conditions to reveal a hydroxyl group, making the parent molecule a protected precursor to 5-bromo-3-fluorophenol, a substituted resorcinol derivative.[10]
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, ranksep=1.2, bgcolor="#FFFFFF", width=7.6]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} END_DOT Caption: Logical relationships of the functional groups in this compound.
Comparative Efficacy in Key Transformations
To objectively assess its performance, we compare this compound with three alternative brominated building blocks, each chosen to highlight the specific contribution of the subject's substituents.
-
Alternative 1 (Electron-Poor): 1-Bromo-3,5-difluorobenzene
-
Alternative 2 (Electron-Rich, Less Hindered): 1-Bromo-3,5-dimethoxybenzene
-
Alternative 3 (No Directing Heteroatom): 1-Bromo-3-(tert-butyl)-5-fluorobenzene
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[1][3] This step is generally accelerated by electron-withdrawing groups on the aromatic ring.
| Building Block | Key Features | Expected Suzuki Reactivity | Potential Challenges |
| This compound | Balanced electronics: -I (F) vs +M (OtBu) | Moderate to High. The fluorine's -I effect enhances reactivity, partially offset by the tert-butoxy's +M effect. | Steric bulk of the tert-butoxy group may require bulkier phosphine ligands (e.g., Buchwald-type) for optimal catalyst performance. |
| 1-Bromo-3,5-difluorobenzene | Strongly electron-deficient ring due to two -I fluorine atoms. | Very High. The C-Br bond is highly polarized and susceptible to oxidative addition. | The resulting biaryl product is also electron-deficient, which can affect subsequent reactions. |
| 1-Bromo-3,5-dimethoxybenzene | Strongly electron-rich ring due to two +M methoxy groups. | Moderate to Low. High electron density on the ring can slow the oxidative addition step. | May require higher temperatures or more active catalysts. Potential for side reactions at elevated temperatures. |
| 1-Bromo-3-(tert-butyl)-5-fluorobenzene | -I (F) and weak +I (tBu) effects. No resonance donation. | High. The ring is less electron-rich than the tert-butoxy analogue, favoring faster oxidative addition. | Similar steric hindrance to the target compound, likely requiring similar specialized ligands. |
Directed ortho-Metalation (DoM) and Lithiation-Borylation
This is where the unique value of this compound becomes most apparent. DoM allows for functionalization at positions that are inaccessible through classical electrophilic aromatic substitution.[8] The efficacy of a DMG is paramount for this transformation.
| Building Block | Directing Group (DMG) | Predicted DoM Outcome |
| This compound | Strong: tert-Butoxy group | Excellent. The ether oxygen effectively directs organolithium bases (e.g., n-BuLi, s-BuLi) to deprotonate the ortho positions (C2 or C4). The fluorine's -I effect further acidifies the C4 proton, potentially leading to high regioselectivity. |
| 1-Bromo-3,5-difluorobenzene | Weak: Fluorine | Poor to Moderate. Fluorine is a very weak DMG. While the protons are acidic, achieving high regioselectivity with simple alkyllithiums is difficult. Halogen-metal exchange at the bromine is a likely competing pathway.[9] |
| 1-Bromo-3,5-dimethoxybenzene | Strong: Methoxy groups | Excellent but potentially unselective. Both methoxy groups are strong DMGs, leading to lithiation at C2, C4, or C6. A mixture of products is highly probable without further blocking groups. |
| 1-Bromo-3-(tert-butyl)-5-fluorobenzene | None | Ineffective. The tert-butyl group lacks a heteroatom to coordinate with the lithium base. Lithiation is unlikely to occur selectively at the ortho positions and halogen-metal exchange would dominate. |
Experimental Protocols
The following protocols are presented as self-validating, detailed methodologies for key transformations using this compound.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
dot graph TD { graph [splines=ortho, nodesep=0.3, ranksep=0.8, bgcolor="#FFFFFF", width=7.6]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} END_DOT Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[14]
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).[15]
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol: Directed ortho-Metalation and Borylation
This protocol details the regioselective functionalization of the C4 position via a lithiation-borylation sequence.
dot graph TD { graph [splines=ortho, nodesep=0.3, ranksep=0.8, bgcolor="#FFFFFF", width=7.6]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} END_DOT Caption: Workflow for Directed ortho-Metalation followed by borylation.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere, low-temperature reactions
Procedure:
-
To a flame-dried, three-neck flask equipped with a thermometer and under an inert atmosphere, add a solution of this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.[16]
-
Add triisopropyl borate dropwise to the solution, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether (Et₂O) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic ester, which can be purified or used directly in subsequent reactions (e.g., Suzuki coupling).
Conclusion
While several brominated building blocks are available to synthetic chemists, This compound distinguishes itself through its exceptional versatility. It is not merely a substrate for cross-coupling but a sophisticated tool for advanced, multi-step syntheses.
-
It offers a balanced reactivity profile for reliable cross-coupling reactions.
-
Its true power lies in its capacity for highly regioselective functionalization via directed ortho-metalation, an advantage not shared by its symmetrical or non-heteroatom-containing analogues.
-
The tert-butoxy group doubles as a robust protecting group for a phenol, allowing for late-stage unmasking to access valuable resorcinol-type structures.
For researchers and drug development professionals aiming to construct complex, highly functionalized aromatic systems with precision and control, this compound represents a superior strategic choice, enabling synthetic routes that are more efficient and regiochemically precise than those possible with more conventional building blocks.
References
-
Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Ortho, Para Directing Group. Retrieved from [Link]
-
University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Retrieved from [Link]
-
PubMed Central. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 1-Bromo-3,5-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
University of Bristol Research Portal. (2019). Lithiation–Borylation Methodology. Retrieved from [Link]
-
ACS Publications. (1973). Directed metalation reactions. III. Contribution of oxygen coordination in the lithiation of o-tert-butylanisole. Retrieved from [Link]
-
SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Retrieved from [Link]
-
ACS Publications. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples of building blocks used in Suzuki–Miyaura-based derivatizations. Retrieved from [Link]
-
University of Rochester. (2003). Directed (ortho) Metallation. Retrieved from [Link]
-
SciSpace. (2018). Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-(tert-butyl)-5-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). The bromination of some derivatives of resorcinol. Retrieved from [Link]
-
ResearchGate. (2003). Scheme 2 Reagents and conditions. Retrieved from [Link]
-
SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]
-
PubMed. (2025). Building block approach for the convenient synthesis of resorcinol alkyl C-glucoside. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. Retrieved from [Link]
-
University of Bristol. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]
-
ACS Publications. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
ZORA (Zurich Open Repository and Archive). (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Resorcinol: A potentially bio-based building block for the preparation of sustainable polyesters. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
National Institutes of Health. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugdiscoverychemistry.com [drugdiscoverychemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. aakash.ac.in [aakash.ac.in]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Building block approach for the convenient synthesis of resorcinol alkyl C-glucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. scispace.com [scispace.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Ensuring Purity in Pharmaceutical Intermediates
An In-Depth Guide to the Characterization of Impurities in Commercial 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
Introduction: The Critical Role of Purity in Drug Development
In the intricate world of pharmaceutical synthesis, the purity of each starting material and intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Complex substituted aromatic compounds, such as this compound, are invaluable building blocks in the creation of novel therapeutics[1]. However, their synthetic complexity can also introduce a range of impurities. These unwelcome components, arising from starting materials, by-products, or degradation, can have significant consequences, potentially altering the biological activity, toxicity, and stability of the final Active Pharmaceutical Ingredient (API)[2][3][4].
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify, quantify, and characterize impurities in commercial batches of this compound. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, empowering you to build a robust, self-validating system for impurity analysis. Our approach integrates orthogonal analytical techniques, ensuring a thorough and reliable characterization that meets stringent regulatory standards.
Part 1: Understanding the Impurity Landscape
Effective characterization begins with a logical deduction of potential impurities based on the likely synthetic pathways. While manufacturers' routes are proprietary, fundamental organic chemistry principles allow us to anticipate the most probable contaminants. The synthesis of this compound likely involves electrophilic bromination and tert-butylation of a fluorophenol precursor.
Common Sources of Organic Impurities: [2][4][5][6]
-
Starting Materials: Unreacted precursors from either the bromination or tert-butylation step.
-
Intermediates: Partially reacted compounds carried over from a multi-step synthesis.
-
By-products: Compounds formed from side reactions inherent to the chosen chemistry.
-
Degradation Products: Impurities formed during manufacturing or storage.
Plausible Impurities in this compound:
-
Isomeric Impurities: Electrophilic bromination of a meta-substituted phenol is directed by both the hydroxyl and fluoro groups[7]. This can lead to the formation of positional isomers, which are often difficult to separate due to similar physical properties.
-
Example:1-Bromo-3-fluoro-5-(tert-butoxy)benzene (isomer of the target molecule where bromine and tert-butoxy positions are swapped).
-
-
Over- or Under-Brominated Species: Incomplete bromination can leave starting material, while excessive bromination can lead to di-brominated products.
-
Examples:1-(tert-butoxy)-3-fluorobenzene, 1,X-Dibromo-3-(tert-butoxy)-5-fluorobenzene.
-
-
De-alkylation/De-halogenation Products: The tert-butyl group can be cleaved under acidic conditions, and halogens can be removed under certain reductive conditions[8][9].
-
Examples:3-Bromo-5-fluorophenol (de-tert-butylation), 1-(tert-butoxy)-3-fluorobenzene (de-bromination).
-
-
By-products of tert-Butylation: The reaction with a tert-butyl source can sometimes lead to alkylation on other positions of the ring or side reactions involving the reagent itself[10][11].
Part 2: A Comparative Analysis of Key Analytical Techniques
No single analytical technique can provide a complete picture of a sample's purity. A multi-pronged, or orthogonal, approach is essential for robust impurity profiling. We will compare the gold-standard techniques for the analysis of halogenated aromatic compounds.
| Technique | Principle | Strengths | Limitations | Primary Use Case |
| GC-MS | Separation by boiling point/polarity, identification by mass-to-charge ratio. | Excellent for volatile & semi-volatile compounds. High sensitivity and provides molecular weight/fragmentation data for identification.[12][13] | Not suitable for non-volatile or thermally labile compounds. May not resolve all isomers. | Screening for volatile impurities, by-products, and residual solvents. |
| HPLC-UV/DAD | Separation by polarity/hydrophobicity, detection by UV absorbance. | The "gold standard" for purity analysis and quantification.[2][14] Excellent for resolving isomers and non-volatile impurities. Highly reproducible.[5] | Requires reference standards for definitive identification. Less structural information than MS or NMR. | Quantification of known impurities and overall purity assessment. Resolving positional isomers. |
| NMR | Nuclei absorb radiofrequency in a magnetic field, revealing chemical environment. | The most powerful tool for definitive structure elucidation of unknown impurities.[15][16][17] Non-destructive. Provides detailed information on connectivity and stereochemistry.[18] | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. Requires higher sample amounts. | Identification of unknown impurities isolated by other techniques. Structure verification of the main component. |
| FT-IR | Molecules absorb infrared radiation at specific frequencies, corresponding to bond vibrations. | Fast, non-destructive, and excellent for functional group identification. Can help distinguish substitution patterns on a benzene ring.[19][20][21] | Not suitable for quantification or complex mixture analysis. Provides limited structural information. | Confirmation of functional groups and aromatic substitution patterns. Quick identity check. |
Part 3: Validated Experimental Protocols & Workflows
The following protocols are designed to be self-validating, incorporating system suitability checks and clear methodologies.
Overall Analytical Workflow
This workflow ensures a comprehensive analysis, starting with broad screening and moving to specific quantification and identification.
Caption: General workflow for comprehensive impurity characterization.
Protocol 1: GC-MS for Volatile and Semi-Volatile Impurities
-
Causality: This method is chosen to rapidly screen for lower boiling point impurities such as residual starting materials (e.g., 1-(tert-butoxy)-3-fluorobenzene), dehalogenated by-products, or other process-related contaminants. The mass spectrometer provides tentative identification based on fragmentation patterns.[12][22]
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane (DCM).
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS).
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split mode (50:1), 280 °C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: Initial 60 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40 to 450 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks. Compare mass spectra of impurity peaks against a library (e.g., NIST) for tentative identification. Search for expected masses of plausible impurities.
-
Protocol 2: HPLC-UV/DAD for Purity and Isomer Separation
-
Causality: HPLC is the definitive technique for accurate purity determination and is superior for separating non-volatile compounds and positional isomers, which may co-elute in GC.[3][5] A Diode Array Detector (DAD) is used to acquire UV spectra across a range of wavelengths, helping to determine if co-eluting peaks exist and if impurities share the same chromophore as the parent compound.
-
Methodology:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase (50:50 Acetonitrile:Water).
-
Instrumentation: HPLC or UPLC system with a DAD detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[9]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at 220 nm and 254 nm. Collect full spectra (200-400 nm).
-
-
Data Analysis: Calculate purity using area percent. The relative response factor (RRF) should be determined for known impurities for precise quantification. Peaks with an area >0.1% should be flagged for identification.
-
Protocol 3: NMR for Definitive Structural Elucidation
-
Causality: When an unknown impurity is detected at a significant level (typically >0.1%), NMR is the ultimate tool for determining its exact molecular structure without ambiguity.[15][23] A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D experiments (e.g., COSY, HSQC) is used to piece together the molecular puzzle.[16][18]
-
Methodology:
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC or column chromatography. Dissolve ~5-10 mg of the purified impurity in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Experiments to Run:
-
¹H NMR: Provides information on the number and type of protons and their neighbors.[17][24]
-
¹³C NMR: Shows the number and type of carbon environments.
-
¹⁹F NMR: Crucial for fluorinated compounds, it confirms the presence and environment of fluorine atoms.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled (i.e., adjacent) to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are 2-3 bonds away, key for connecting molecular fragments.
-
-
Data Analysis: Systematically analyze the spectra to assemble the structure. For example, a change in the splitting pattern or chemical shift of the aromatic protons compared to the main component can indicate a different substitution pattern (i.e., an isomer).
-
Decision-Making Logic for Analysis
This diagram helps guide the analytical process based on the initial findings.
Caption: Decision tree for impurity identification and reporting.
Conclusion
The characterization of impurities in a pharmaceutical intermediate like this compound is a rigorous, multi-step process that demands both technical precision and sound scientific reasoning. A superficial analysis is insufficient; a deep, orthogonal approach combining the screening power of GC-MS, the quantitative strength of HPLC, and the definitive structural elucidation capabilities of NMR is imperative. By understanding the potential synthetic by-products and employing these validated, complementary techniques, researchers can ensure the quality and consistency of their materials, thereby safeguarding the integrity of the entire drug development pipeline. This commitment to scientific rigor is fundamental to bringing safe and effective medicines to patients.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Available at: [Link]
-
Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Available at: [Link]
-
FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012). Insubria. Available at: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma. Retrieved September 22, 2025. Available at: [Link]
-
Identification and structure elucidation by NMR spectroscopy. (n.d.). ResearchGate. Retrieved August 5, 2025. Available at: [Link]
-
HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. (n.d.). ResearchGate. Retrieved August 7, 2025. Available at: [Link]
-
The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy Online. Available at: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
tert‐butylation. (n.d.). ResearchGate. Available at: [Link]
-
Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. Available at: [Link]
-
Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2014). PubMed. Available at: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (n.d.). Retrieved December 10, 2025. Available at: [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Available at: [Link]
-
Impurity profiling Techniques for Pharmaceuticals – A Review. (n.d.). Advances in Bioresearch. Retrieved March 13, 2025. Available at: [Link]
-
Triarylamminium Radical Cation Facilitates the Deprotection of tert- Butyl Groups in Esters, Ethers, Carbonates. (2023). The Journal of Organic Chemistry. Available at: [Link]
-
Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina Materials. (2020). MDPI. Available at: [Link]
-
Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Available at: [Link]
-
Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (n.d.). ResearchGate. Retrieved August 6, 2025. Available at: [Link]
-
1-Bromo-3-(tert-butyl)-5-fluorobenzene. (n.d.). MySkinRecipes. Available at: [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Available at: [Link]
-
Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. (n.d.). PubMed Central. Available at: [Link]
-
Structural elucidation by NMR(1HNMR). (n.d.). Slideshare. Available at: [Link]
-
Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. (n.d.). ChemRxiv. Available at: [Link]
-
Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. (2016). LCGC International. Available at: [Link]
-
1-bromo-3-(tert-butyl)-5-fluorobenzene. (n.d.). AOBChem USA. Available at: [Link]
- Method for producing 1-bromo-3-fluorobenzene. (n.d.). Google Patents.
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (2013). ACS Publications. Available at: [Link]
-
Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Impurities Characterization in Pharmaceuticals: A Review. (2019). Available at: [Link]
-
Hydrocarbons, Halogenated Aromatic. (2011). ILO Encyclopaedia of Occupational Health and Safety. Available at: [Link]
-
Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. (n.d.). ResearchGate. Retrieved from [Link]
-
Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. (2022). YouTube. Available at: [Link]
- Process for producing 2-halo-4-bromophenols. (n.d.). Google Patents.
-
Chemical and analytical characterization of related organic impurities in drugs. (n.d.). PubMed. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019). PMC - NIH. Available at: [Link]
Sources
- 1. 1-Bromo-3-(tert-butyl)-5-fluorobenzene [myskinrecipes.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. soeagra.com [soeagra.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. researchgate.net [researchgate.net]
- 17. jchps.com [jchps.com]
- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. spectra-analysis.com [spectra-analysis.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 24. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
A Comparative Guide to the Reaction Kinetics of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene Couplings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Value of a Differentiated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. 1-Bromo-3-(tert-butoxy)-5-fluorobenzene stands out as a valuable building block due to its unique substitution pattern. The electron-donating tert-butoxy group and the electron-withdrawing fluorine atom, positioned meta to the bromine, create a complex electronic environment that influences its reactivity in palladium-catalyzed cross-coupling reactions. A quantitative understanding of the reaction kinetics for this substrate is crucial for rational reaction design, optimization, and scale-up, enabling the efficient synthesis of novel chemical entities.
This guide provides an in-depth, comparative analysis of the reaction kinetics of three cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—with this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of each reaction, present a qualitative comparison of their expected kinetic profiles based on established substituent effects, and provide detailed, self-validating experimental protocols for quantifying these kinetics in your own laboratory.
Comparative Kinetic Overview: Predicting Reactivity
While specific turnover frequencies (TOF) and rate constants for this compound are not extensively documented in publicly available literature, we can extrapolate a comparative kinetic profile based on well-established principles of substituent effects in palladium-catalyzed cross-coupling reactions.[1][2][3] The interplay of the electron-donating tert-butoxy group and the electron-withdrawing fluorine atom will modulate the electron density at the carbon-bromine bond, thereby influencing the rate-determining oxidative addition step and subsequent steps in the catalytic cycles.
| Coupling Reaction | Typical Nucleophile | Expected Relative Rate | Key Kinetic Considerations |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Moderate to Fast | The electron-withdrawing fluorine atom is expected to accelerate the oxidative addition step. The electron-donating tert-butoxy group may slightly counteract this but also influences the transmetalation step. The overall rate is often dependent on the efficiency of transmetalation, which is influenced by the base and solvent.[2][4] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Moderate | The kinetics of this reaction are highly sensitive to the choice of ligand and base.[5][6] The electron-withdrawing fluorine can favor oxidative addition, but the steric bulk of the tert-butoxy group may influence the rate of amine coordination and reductive elimination. An initial induction period is often observed as the active catalyst forms.[5] |
| Sonogashira Coupling | Terminal Alkyne | Slower | Electron-rich aryl bromides can be challenging substrates for Sonogashira couplings.[7][8] While the fluorine atom provides some activation, the strong electron-donating effect of the tert-butoxy group may retard the oxidative addition step. The use of bulky, electron-rich phosphine ligands is often necessary to achieve reasonable reaction rates.[7][8] |
Mechanistic Insights: The Catalytic Cycles
A foundational understanding of the catalytic cycles is essential for interpreting kinetic data and troubleshooting reactions. Below are graphical representations of the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.
Experimental Protocols for Kinetic Analysis
The following are detailed, generalized protocols for quantifying the reaction kinetics of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. These protocols are designed to be self-validating by including an internal standard for accurate quantification.
General Considerations for Kinetic Experiments
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Reagent Purity: Use high-purity, anhydrous solvents and reagents to ensure reproducibility.
-
Temperature Control: Maintain a constant and accurate reaction temperature using a thermostatically controlled heating block or oil bath.
-
Internal Standard: An internal standard (e.g., dodecane, tetradecane) that is chemically inert under the reaction conditions and does not co-elute with reactants or products is essential for accurate quantification by GC-MS or HPLC.
Experimental Workflow Diagram
Caption: General workflow for a kinetic experiment.
Protocol 1: Suzuki-Miyaura Coupling Kinetics
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a suitable ligand if required, and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Temperature Equilibration: Place the Schlenk tube in a preheated heating block set to the desired temperature (e.g., 90 °C) and stir for 15 minutes to allow for temperature equilibration and catalyst activation.
-
Reaction Initiation: In a separate vial, prepare a stock solution of this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and an internal standard (e.g., dodecane, 0.5 equiv.) in the same degassed solvent. At time zero, inject a known volume of this stock solution into the reaction mixture.
-
Sampling: At timed intervals (e.g., 0, 5, 10, 20, 30, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a cold solution of diethyl ether and water. Vortex thoroughly.
-
Analysis: Analyze the organic layer of the quenched samples by GC-MS to determine the concentration of the starting material and product relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to determine the initial reaction rate.
Protocol 2: Buchwald-Hartwig Amination Kinetics
-
Reaction Setup: In a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).[9][10]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add degassed, anhydrous toluene via syringe, followed by the amine (1.2 equiv.).
-
Temperature Equilibration: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 15 minutes.
-
Reaction Initiation: Prepare a stock solution of this compound (1.0 equiv.) and an internal standard in degassed toluene. At time zero, inject this solution into the reaction mixture.
-
Sampling and Quenching: Follow the sampling and quenching procedure as described in the Suzuki-Miyaura protocol (Protocol 1, steps 6-7).
-
Analysis and Data Processing: Analyze the quenched samples by GC-MS and process the data as described previously (Protocol 1, steps 8-9). Be mindful of a potential induction period where the reaction rate is initially slow.[5]
Protocol 3: Sonogashira Coupling Kinetics
-
Reaction Setup: To a flame-dried Schlenk tube, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and the terminal alkyne (1.2 equiv.).[8][11]
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0 equiv.) via syringe.
-
Temperature Equilibration: Heat the mixture to the desired temperature (e.g., 60 °C) and stir for 15 minutes.
-
Reaction Initiation: Prepare a stock solution of this compound (1.0 equiv.) and an internal standard in the degassed solvent. At time zero, inject this solution into the reaction mixture.
-
Sampling and Quenching: Follow the sampling and quenching procedure as described in the Suzuki-Miyaura protocol (Protocol 1, steps 6-7).
-
Analysis and Data Processing: Analyze the quenched samples by GC-MS and process the data as described previously (Protocol 1, steps 8-9).
Conclusion: A Framework for Rational Catalyst Selection and Optimization
This guide provides a comprehensive framework for understanding and quantifying the reaction kinetics of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving the electronically and sterically complex substrate, this compound. While a definitive quantitative ranking of reaction rates requires empirical determination, the principles of substituent effects provide a strong predictive basis for initial catalyst and condition selection. The detailed experimental protocols herein offer a robust methodology for obtaining high-quality kinetic data, enabling researchers to make informed decisions for reaction optimization, catalyst selection, and process scale-up. By combining mechanistic understanding with rigorous experimental quantification, the synthetic utility of this valuable building block can be fully realized.
References
- BenchChem. (2025). A Comparative Guide to the Kinetic Studies of 1-Chloro-3,6-dimethoxyisoquinoline Cross-Coupling Reactions. BenchChem.
- Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Continuous flow Suzuki-Miyaura cross-coupling reactions. Royal Society of Chemistry.
- Li, H., Ren, J., Huang, S., Lin, Y., & Lu, G.-P. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions. Journal of the American Chemical Society, 129(25), 7818–7819.
- AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Klingaman, C. A., Wagner, M. J., Brown, J. R., Klecker, J. B., Pauley, E. H., Noldner, C. J., & Mays, J. R. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 549, 123–130.
- Ghosh, A., & Sastry, M. (2005). Comparative kinetic study of the Suzuki reaction involving 4-bromo...
- Motagamwala, A. H., et al. (2017). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
- Frydman, L., & Mishkovsky, M. (2014). In situ study of reaction kinetics using compressed sensing NMR.
- Wikipedia. (n.d.).
- Valentini, F., et al. (2022). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 10(35), 11499-11510.
- ResearchGate. (n.d.).
- Vautravers, C. S., et al. (2011). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
- RSC Publishing. (n.d.). In situ study of reaction kinetics using compressed sensing NMR.
- ResearchGate. (n.d.).
- Lipshutz, B. H., & Ghorai, S. (2012). Sonogashira couplings of aryl bromides: room temperature, water only, no copper. Organic Letters, 14(12), 3134-3137.
- Liu, Y., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- NIH. (n.d.). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions.
- ProQuest. (n.d.). Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- NIH. (n.d.). Transition-State Stabilization by Secondary Orbital Interactions between Fluoroalkyl Ligands and Palladium During Reductive Elimination from Palladium(aryl)(fluoroalkyl) Complexes.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS Publications. (2021, July 20). Palladium-Catalyzed Fluoroalkylation via C(sp3)–S Bond Cleavage of Vinylsulfonium Salts.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Chemistry LibreTexts. (2023, June 30).
- RSC Publishing. (2023, June 22). Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow.
- ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- QSpace. (2014, September 29).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- ResearchGate. (n.d.). Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)
- Green Chemistry - RSC Publishing. (n.d.).
- ACS Publications. (2021, May 19).
- ResearchGate. (n.d.). Sonogashira, Mizoroki‐Heck, and Buchwald‐Hartwig cross‐coupling....
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- ResearchGate. (n.d.). Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods.
- MDPI. (n.d.).
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (n.d.).
- NIH. (n.d.).
- Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Mechanistic insights into the Pd(BINAP)-catalyzed amination of aryl bromides: kinetic studies under synthetically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking Bases in Buchwald-Hartwig Amination of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
For researchers, synthetic chemists, and professionals in drug development, the Buchwald-Hartwig amination stands as an indispensable tool for the construction of carbon-nitrogen (C-N) bonds, a motif prevalent in a vast array of pharmaceuticals and functional materials.[1][2] The reaction's efficiency and substrate scope are profoundly influenced by the judicious selection of the base. This guide provides an in-depth comparison of commonly employed bases for the Buchwald-Hartwig amination, with a specific focus on the coupling of amines with the electron-rich and sterically distinct substrate, 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. While direct comparative data for this specific substrate is not extensively published, this guide synthesizes established principles and experimental data from analogous systems to provide a robust framework for methodological development.
The Pivotal Role of the Base in the Catalytic Cycle
The base in a Buchwald-Hartwig amination is far from a mere stoichiometric proton scavenger.[3] It plays a critical and multifaceted role in the catalytic cycle. Following the initial oxidative addition of the aryl bromide to the Pd(0) complex, the base facilitates the deprotonation of the incoming amine. This deprotonation is crucial for the formation of the palladium-amido intermediate, which then undergoes reductive elimination to furnish the desired C-N coupled product and regenerate the active Pd(0) catalyst.[3]
The choice of base can dramatically influence reaction kinetics, yield, and functional group tolerance. A base that is too weak may result in slow or incomplete amine deprotonation, stalling the catalytic cycle. Conversely, an overly strong base can lead to undesired side reactions, such as dehalogenation of the aryl halide or decomposition of sensitive functional groups. Therefore, the selection of an appropriate base is a critical parameter for optimization.[3]
Comparative Analysis of Common Bases
The efficacy of a base is highly dependent on the specific substrates, ligand, and solvent system employed. Below is a comparative overview of commonly used bases in Buchwald-Hartwig aminations, highlighting their general advantages and disadvantages.
| Base | Key Characteristics & Typical Applications | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | A strong, non-nucleophilic base. Widely used and often provides high reaction rates. | Permits high reaction rates and can be effective at lower catalyst loadings. | Can be incompatible with base-sensitive functional groups (e.g., esters, ketones). Its strength can sometimes promote side reactions. |
| Potassium tert-butoxide (KOt-Bu) | Similar in strength to NaOt-Bu. | Often interchangeable with NaOt-Bu, providing high reaction rates. | Shares similar disadvantages to NaOt-Bu regarding functional group compatibility. |
| Cesium carbonate (Cs₂CO₃) | A milder inorganic base. | Offers excellent functional group tolerance. Often a good choice for substrates with sensitive functionalities.[4] | Can result in slower reaction rates compared to alkoxides, potentially requiring higher temperatures or longer reaction times. |
| Potassium phosphate (K₃PO₄) | Another mild inorganic base. | Good functional group tolerance. Can be a cost-effective alternative to cesium carbonate.[4] | Generally leads to slower reaction rates than strong bases. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | A strong, non-nucleophilic amide base. | Useful for substrates bearing protic functional groups and can be effective for low-temperature aminations. | The solid is air-sensitive, requiring careful handling. Can be incompatible with certain functional groups at elevated temperatures. |
Experimental Protocols: Representative Methodologies
The following protocols are provided as detailed, step-by-step starting points for the Buchwald-Hartwig amination of this compound with a generic amine. Note: These are representative protocols and will likely require optimization for specific amine coupling partners.
Protocol 1: Using a Strong Base (Sodium tert-butoxide)
This protocol is a good starting point for amines that are not particularly base-sensitive and where high reaction rates are desired.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Add anhydrous toluene (e.g., 5 mL per 1 mmol of aryl bromide).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add this compound (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture at a predetermined temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using a Mild Base (Cesium Carbonate)
This protocol is recommended when dealing with amines or substrates that possess base-sensitive functional groups.
Materials:
-
This compound
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Buchwald ligand (e.g., DavePhos, t-BuXPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or toluene
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 1.5 mol%) and the phosphine ligand (e.g., 6 mol%) to a dry reaction vessel.
-
Add anhydrous 1,4-dioxane or toluene.
-
Add this compound (1.0 equiv).
-
Add the amine (1.2 equiv).
-
Add finely ground cesium carbonate (2.0 equiv).
-
Seal the vessel and heat the mixture with stirring at a temperature typically ranging from 100 to 120 °C.
-
Monitor the reaction by an appropriate analytical method (TLC, LC-MS).
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite® to remove inorganic salts.
-
Wash the organic filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by silica gel chromatography.
Visualizing the Process
To better understand the experimental logic and the underlying chemistry, the following diagrams illustrate the general workflow and the catalytic cycle.
Caption: A generalized workflow for performing a Buchwald-Hartwig amination experiment.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The selection of the base is a critical parameter in the successful execution of the Buchwald-Hartwig amination of this compound. While strong bases like sodium tert-butoxide often lead to faster reactions, milder inorganic bases such as cesium carbonate provide greater functional group tolerance. The provided protocols offer robust starting points for reaction optimization. For this specific substrate, which is both electron-rich and contains potentially labile groups, a careful screening of bases is highly recommended to achieve optimal results. Future investigations could explore the use of even milder organic bases or recently developed precatalyst systems that operate under more neutral conditions, further expanding the synthetic utility of this powerful transformation.
References
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Available at: [Link]
-
Hayhow, T. G., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. ChemMedChem. Available at: [Link]
-
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ResearchGate. Available at: [Link]
-
Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
-
Surry, D. S., & Buchwald, S. L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Wong, S. M., et al. (2015). Palladium-‐catalyzed Buchwald-‐Hartwig Amination and Suzuki-‐Miyaura Cross-‐coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Rawat, R., & Verma, S. M. (n.d.). Pd 2 (dba) 3 -catalyzed amination of C5- bromo -imidazo[2, 1 -b][ 1 , 3 ,4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
-
Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. r/Chempros. Available at: [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). The Role of the Base in Buchwald-Hartwig Amination. Request PDF on ResearchGate. Available at: [Link]
-
Fischer, D. S., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science. Available at: [Link]
-
The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Available at: [Link]
-
So, C. M., & Kwong, F. Y. (2015). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Langer, T., & Glaser, M. (2015). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene Derivatives: An Analysis of Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, halogenated aromatic compounds are indispensable building blocks. Among these, 1-bromo-3-(tert-butoxy)-5-fluorobenzene and its derivatives are of significant interest due to the unique electronic and lipophilic properties imparted by the fluorine and tert-butoxy groups, which can profoundly influence a drug candidate's metabolic stability and binding affinity. The strategic placement of a bromine atom further provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures.
This guide provides an in-depth analysis of the common synthetic routes to this compound, with a particular focus on the identification and comparison of key reaction intermediates. Understanding the formation and stability of these transient species is paramount for optimizing reaction conditions, maximizing yields, and minimizing the formation of impurities. We will explore two primary synthetic strategies: electrophilic aromatic substitution and the Sandmeyer reaction, offering a comparative perspective to inform your synthetic planning.
Primary Synthetic Route: Electrophilic Aromatic Bromination of 1-(tert-butoxy)-3-fluorobenzene
The most direct approach to this compound is the electrophilic aromatic bromination of the readily available starting material, 1-(tert-butoxy)-3-fluorobenzene. This reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism, where the aromatic ring acts as a nucleophile, attacking an electrophilic bromine species.
Mechanistic Considerations and Intermediate Analysis
The regioselectivity of this reaction is dictated by the directing effects of the existing substituents: the fluorine atom and the tert-butoxy group. The tert-butoxy group is a strong activating group and an ortho-, para-director due to the resonance donation of its lone pair of electrons. Conversely, the fluorine atom is a deactivating group due to its high electronegativity (inductive effect), yet it also acts as an ortho-, para-director through resonance.
In the case of 1-(tert-butoxy)-3-fluorobenzene, the directing effects of both substituents reinforce each other, directing the incoming electrophile to the positions ortho and para to the tert-butoxy group and ortho and para to the fluorine atom. The position C5 is para to the tert-butoxy group and ortho to the fluorine atom, making it the most electronically enriched and sterically accessible position for electrophilic attack.
The key intermediate in this reaction is the arenium ion , also known as the Wheland intermediate or σ-complex . This carbocationic species is stabilized by resonance, with the positive charge delocalized over the aromatic ring. The stability of the possible arenium ion intermediates determines the final product distribution. Attack at C5 leads to the most stable arenium ion, as the positive charge can be delocalized onto the oxygen atom of the tert-butoxy group, a significant stabilizing factor.
Caption: Pathway for Electrophilic Aromatic Bromination.
Table 1: Comparison of Potential Arenium Ion Intermediates in the Bromination of 1-(tert-butoxy)-3-fluorobenzene
| Position of Attack | Structure of Arenium Ion Intermediate | Key Stabilizing/Destabilizing Factors | Expected Product |
| C5 (para to -OtBu, ortho to -F) | Positive charge delocalized over the ring and onto the oxygen of the tert-butoxy group. | Major stabilization from the tert-butoxy group's +M effect. | This compound (Major Product) |
| C1 (ortho to -OtBu) | Positive charge delocalized over the ring. | Steric hindrance from the bulky tert-butyl group. | 2-Bromo-1-(tert-butoxy)-3-fluorobenzene (Minor Product) |
| C3 (ortho to -OtBu, ortho to -F) | Positive charge delocalized over the ring. | Steric hindrance and electronic repulsion between bromine and fluorine. | 2-Bromo-3-(tert-butoxy)-1-fluorobenzene (Minor Product) |
| C4 (meta to -OtBu, para to -F) | Positive charge delocalized over the ring. | Less favorable due to meta position relative to the strongly activating -OtBu group. | 4-Bromo-1-(tert-butoxy)-3-fluorobenzene (Minor Product) |
Experimental Protocol: Electrophilic Bromination
-
Preparation: To a solution of 1-(tert-butoxy)-3-fluorobenzene (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron(III) bromide (FeBr₃) or iron filings.
-
Reaction: Slowly add a solution of bromine (1.05 eq.) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Alternative Synthetic Route: The Sandmeyer Reaction
An alternative and often highly regioselective method for the synthesis of aryl bromides is the Sandmeyer reaction. This route involves the diazotization of an aromatic amine followed by the substitution of the diazonium group with a bromide, typically using a copper(I) bromide catalyst.
Synthesis of the Precursor: 3-(tert-butoxy)-5-fluoroaniline
The key precursor for this route is 3-(tert-butoxy)-5-fluoroaniline. This intermediate can be prepared from 3-fluoro-5-nitrophenol in a two-step sequence:
-
Williamson Ether Synthesis: Reaction of 3-fluoro-5-nitrophenol with a tert-butyl source, such as tert-butyl bromide or isobutylene, under basic conditions yields 1-(tert-butoxy)-3-fluoro-5-nitrobenzene.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amine using standard reducing agents like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂/Pd-C).
The Sandmeyer Reaction Pathway and Intermediates
The Sandmeyer reaction proceeds through the formation of a highly reactive arenediazonium salt intermediate. This intermediate is then converted to the aryl bromide via a copper-catalyzed process.
Caption: Pathway for the Sandmeyer Reaction.
The arenediazonium salt is a critical intermediate. It is typically formed in situ at low temperatures (0-5 °C) to prevent its decomposition. The subsequent reaction with CuBr is thought to proceed via a radical mechanism or an organocopper intermediate, leading to the formation of the desired aryl bromide and the evolution of nitrogen gas.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: A solution of 3-(tert-butoxy)-5-fluoroaniline (1.0 eq.) in an aqueous solution of hydrobromic acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite (1.05 eq.) is then added dropwise, maintaining the low temperature. The formation of the diazonium salt can be monitored by the disappearance of the starting aniline.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. The reaction mixture is typically warmed to room temperature or slightly heated to drive the reaction to completion, which is indicated by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Comparison of the Synthetic Routes
| Feature | Electrophilic Aromatic Bromination | Sandmeyer Reaction |
| Starting Material | 1-(tert-butoxy)-3-fluorobenzene | 3-(tert-butoxy)-5-fluoroaniline |
| Key Intermediate | Wheland Intermediate (Arenium Ion) | Arenediazonium Salt |
| Regioselectivity | Generally high due to concerted directing effects, but minor isomers are possible. | Excellent, as the position of the bromine is determined by the initial position of the amino group. |
| Reaction Conditions | Typically mild (0 °C to room temperature). | Requires low temperatures for diazotization (0-5 °C). |
| Reagents | Bromine, Lewis acid catalyst (e.g., FeBr₃). | Sodium nitrite, hydrobromic acid, copper(I) bromide. |
| Advantages | More direct, fewer synthetic steps. | High regioselectivity, avoids isomeric mixtures. |
| Disadvantages | Potential for over-bromination or formation of isomeric byproducts. | Longer synthetic sequence due to the need to prepare the aniline precursor. Diazonium salts can be unstable. |
Conclusion
Both electrophilic aromatic bromination and the Sandmeyer reaction represent viable pathways for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the synthesis, including the availability of starting materials, desired purity of the final product, and scalability.
The analysis of the reaction intermediates is crucial for understanding and controlling these transformations. In the electrophilic bromination, the stability of the Wheland intermediate dictates the regiochemical outcome. For the Sandmeyer reaction, the controlled formation and reaction of the arenediazonium salt are key to a successful synthesis. By carefully considering the mechanistic details and the nature of the intermediates involved, researchers can develop robust and efficient syntheses of this important class of molecules for applications in drug discovery and development.
References
-
Electrophilic Aromatic Substitution: For a general overview of the mechanism and directing effects.
- Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
- Source: Wiley
-
URL: [Link]
-
Sandmeyer Reaction: For a detailed description of the reaction and its mechanism.
- Title: Recent trends in the chemistry of Sandmeyer reaction: a review
- Source: RSC Advances
-
URL: [Link]
- Synthesis of Halogenated Aromatic Compounds: For practical examples and procedures.
Safety Operating Guide
Guide to the Proper Disposal of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialized reagents like 1-Bromo-3-(tert-butoxy)-5-fluorobenzene necessitates a clear and scientifically grounded disposal protocol. This guide provides an in-depth, procedural framework for the safe disposal of this halogenated aromatic compound, moving beyond mere compliance to foster a culture of intrinsic safety and operational excellence. The procedures outlined herein are designed to be self-validating, ensuring that safety and regulatory adherence are integrated into the workflow.
Hazard Profile and Chemical Characteristics
Understanding the inherent hazards of this compound is the first step in managing its lifecycle in the laboratory. While comprehensive toxicological data for this specific compound is not extensively published, its structure as a brominated and fluorinated aromatic hydrocarbon places it within a well-understood class of chemicals.[1] We can infer a conservative hazard profile based on structurally similar compounds and general principles of halogenated organics.
The primary hazards are associated with irritation and potential toxicity. Similar halogenated benzenes are known to cause skin and eye irritation.[2][3][4] Inhalation of vapors and ingestion should be avoided.[5] As a halogenated organic compound, it is also subject to specific environmental disposal regulations due to its persistence and the potential for forming hazardous byproducts upon incomplete combustion or improper disposal.
Table 1: Inferred Hazard Profile for this compound
| Hazard Category | Classification | Precautionary Statement |
|---|---|---|
| Skin Irritation | Causes skin irritation[3] | P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3] |
| Eye Irritation | Causes serious eye irritation[2] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed[2] | Do not eat, drink or smoke when using this product.[6] |
| Environmental Hazard | Potentially toxic to aquatic life | P273: Avoid release to the environment.[7] |
Critical Step: Waste Characterization and Segregation
The single most important step in the proper disposal of this compound is its correct characterization and segregation. Due to the presence of bromine and fluorine atoms on the benzene ring, this compound must be classified as a halogenated organic waste .[8]
Causality: Halogenated and non-halogenated organic waste streams are treated differently at disposal facilities. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HBr and HF) that are generated.[9] Mixing halogenated waste into a non-halogenated solvent stream can damage incinerators and lead to the release of toxic compounds, resulting in regulatory violations and environmental harm.
Segregation Protocol:
-
DO collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent materials) in a designated "Halogenated Organic Waste" container.[8][10]
-
DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[10]
-
DO NOT mix with aqueous waste, acids, bases, or oxidizers.[11] Mixing with incompatible materials can lead to dangerous chemical reactions.
-
DO NOT dispose of this chemical down the drain.[12][13] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure from the point of generation to the point of collection.
1. Personal Protective Equipment (PPE) Selection:
- Before handling the waste, ensure appropriate PPE is worn. This includes:
- Nitrile gloves (check manufacturer compatibility charts).[11]
- Splash-proof chemical safety goggles or a face shield.[6]
- A flame-retardant lab coat.[7]
2. Waste Container Selection and Labeling:
- Select a Compatible Container: Use a clean, sealable container made of a material compatible with halogenated organics, such as glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, screw-top lid.[10]
- Pre-label the Container: Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[10] The label must include:
- The words "Hazardous Waste".
- The full, unabbreviated chemical name: "Waste this compound".
- List any other solvents or reagents present in the waste mixture with their approximate percentages.
- The specific hazard characteristics (e.g., Irritant, Halogenated).
- The name of the principal investigator and the laboratory location.
3. Waste Accumulation:
- Use a Funnel: When transferring liquid waste into the container, always use a funnel to prevent spills.
- Keep Container Closed: The waste container must be kept closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
- Store in a Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA, which is typically a secondary containment bin located within the laboratory, under the control of the generator.[11] The SAA should be clearly marked.
- Do Not Overfill: Do not fill the container beyond 90% capacity to allow for vapor expansion.
4. Arranging for Final Disposal:
- Once the waste container is full or the project is complete, submit a request for waste pickup to your institution's EHS department according to their specific procedures.
- EHS professionals will then transport the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate and Alert: For a large spill, evacuate the immediate area and alert nearby personnel. If there is a fire risk or personnel are injured, call emergency services.[11]
-
Control Ignition Sources: This compound may be flammable. Remove all sources of ignition from the area.[6][14]
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid.[13] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Absorbed Material: Carefully sweep or scoop the contaminated absorbent material into a designated hazardous waste container. Label it appropriately as "Debris contaminated with this compound".[5]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report the Incident: Report all spills to your laboratory supervisor and the EHS department.
Visualization of the Disposal Workflow
The following diagram illustrates the complete, compliant lifecycle for this compound waste, from the research bench to its final disposition.
Caption: Disposal workflow for this compound.
References
- Aarti Industries. (2021, October 15). 1-bromo-3,4,5-trifluorobenzene Safety Data Sheet.
- U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Bucknell University. Hazardous Waste Segregation.
- LookChem. 1-Bromo-3-fluorobenzene Safety Data Sheet.
- Code of Federal Regulations. 40 CFR § 721.785 - Halogenated alkane aromatic compound (generic name).
- ChemicalBook. 1-Tert-butyl-3-broMo-5-fluorobenzene Safety Data Sheet.
- TCI Chemicals. (2025, February 24). 1-Bromo-3-chloro-5-fluorobenzene Safety Data Sheet.
- 1-Bromo-3,5-difluorobenzene Safety Data Sheet. (2025, December 19).
- Thermo Fisher Scientific. (2013, October 17). 1-Bromo-4-fluorobenzene Safety Data Sheet.
- PubChem. 1-Bromo-3-(tert-butyl)-5-fluorobenzene. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine.
- eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2025, May 6). Bromobenzene Safety Data Sheet.
- Occupational Safety and Health Administration. Guidance For Hazard Determination.
- Thermo Fisher Scientific. (2025, October 24). 1-Bromo-4-tert-butoxybenzene Safety Data Sheet.
- BenchChem. Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.
- U.S. Environmental Protection Agency. (2017, September 21). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9).
- Washington State University Environmental Health & Safety. Halogenated Solvents.
- University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes.
- BLDpharm. 1-Bromo-3-(tert-butyl)-5-fluorobenzene.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- Occupational Safety and Health Administration. (1962, November 30). Industrial Hygiene and Toxicology. Aliphatic Halogenated Hydrocarbons.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
Sources
- 1. 1-Bromo-3-(tert-butyl)-5-fluorobenzene | C10H12BrF | CID 53435646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-3-(tert-butoxy)-5-fluorobenzene
In our commitment to advancing laboratory safety and empowering researchers, this guide provides essential safety and handling protocols for 1-Bromo-3-(tert-butoxy)-5-fluorobenzene. As a valued partner in your research and development endeavors, we aim to deliver insights that extend beyond the product itself, fostering a culture of safety and precision in the laboratory. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a comprehensive understanding of the risks and mitigation strategies.
Hazard Identification and Risk Assessment
This compound is a substituted aromatic compound. Based on analogous compounds, it is prudent to assume it may cause skin and eye irritation.[1][2][3] Inhalation of vapors and direct skin or eye contact are the primary routes of exposure.[4] While comprehensive toxicological data is not available, related compounds are noted to be harmful if swallowed or inhaled.[2][5]
Table 1: Hazard Profile based on Analogous Compounds
| Hazard Classification | Anticipated Risk | Source (Analogous Compound) |
| Skin Irritation | Category 2: Causes skin irritation | TCI Chemicals[1] |
| Eye Irritation | Category 2: Causes serious eye irritation | Fisher Scientific[3] |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | LookChem[2] |
| Flammability | Flammable liquid and vapor | LookChem[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and sprays.[6]
-
Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with heated material, a face shield should be worn in addition to safety goggles.[6][7]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect against accidental spills.
-
Chemical-Resistant Apron: When handling larger quantities, a chemical-resistant apron provides an additional layer of protection.[8]
-
Full-Body Protection: For extensive use or in the event of a large spill, a chemical-resistant suit may be necessary.[6]
Hand Protection
-
Gloves: Due to the potential for skin absorption, appropriate glove selection is crucial. Butyl rubber or other impervious gloves are recommended.[8] Given that no specific glove breakthrough data is available, it is advisable to double-glove, wearing a second pair of nitrile gloves over the primary chemical-resistant gloves.[9] Gloves should be inspected before each use and changed immediately if contaminated.[9]
Respiratory Protection
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[10]
Operational and Disposal Plans: A Step-by-Step Guide
Safe Handling Protocol
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[11] All necessary PPE should be inspected and donned correctly.
-
Dispensing: When transferring the chemical, use a funnel to prevent spills.[12] Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5]
-
Work Practice: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the work area.[4] Wash hands thoroughly after handling.[1]
-
End of Use: After use, decontaminate all equipment.[4]
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.[12]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4][12]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.[12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[12]
-
Reporting: Report the spill to the Environmental Health and Safety (EHS) department.[12]
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.[13]
-
Container Management: Do not fill waste containers beyond 90% capacity to allow for expansion.[12] Store waste containers in a designated satellite accumulation area with secondary containment.[12]
-
Disposal: Dispose of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[2][13] Do not discharge into drains or the environment.[2][13]
Emergency Response Workflow
The following diagram outlines the immediate steps to be taken in case of an emergency involving this compound.
Caption: Emergency response workflow for exposure or spills.
References
-
MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?. [Link]
-
LookChem. (n.d.). 1-Bromo-3-fluorobenzene Safety Data Sheet. [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]
-
Chemistry For Everyone. (2025). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. youtube.com [youtube.com]
- 7. epa.gov [epa.gov]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
